Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)
Description
BenchChem offers high-quality Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N6O11/c1-47(2,3)64-42(57)31-53-24-22-52(23-25-54(32-43(58)65-48(4,5)6)27-29-55(28-26-53)33-44(59)66-49(7,8)9)30-41(56)50-21-15-14-20-40(45(60)61)51-46(62)63-34-39-37-18-12-10-16-35(37)36-17-11-13-19-38(36)39/h10-13,16-19,39-40H,14-15,20-34H2,1-9H3,(H,50,56)(H,51,62)(H,60,61)/t40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBUDAYWABEFI-FAIXQHPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N6O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) for Radiopharmaceutical Development
This guide provides a comprehensive technical overview of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester), a critical bifunctional chelator for the development of advanced radiopharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's unique architecture, its strategic role in theranostics, and detailed, field-proven protocols for its application.
Section 1: Molecular Architecture and Strategic Function
Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (CAS 479081-06-6) is a sophisticated molecule engineered for a specific purpose: to covalently link a targeting biomolecule, such as a peptide or antibody, to a medically relevant radionuclide.[1] Its structure is a testament to the principles of orthogonal chemical synthesis, where different functional groups can be manipulated independently.
1.1 Deconstructing the Components
The power of this linker lies in the distinct roles of its four key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amine of the lysine residue. Its primary function is to mask the amine during peptide synthesis, preventing unwanted side reactions. It is readily removed using a mild base, typically piperidine, which is a standard step in Solid-Phase Peptide Synthesis (SPPS).[2]
-
L-Lysine: This amino acid serves as the molecular backbone. It provides a crucial spacer and, more importantly, a primary amine (the α-amine) that becomes available for conjugation after the Fmoc group is removed.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic cage is the heart of the molecule's radiometal-binding capability. DOTA forms exceptionally stable complexes with a wide range of trivalent metal ions, which is critical for preventing the premature release of the radionuclide in vivo.[3] It is the chelator of choice for many diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides.[4]
-
Tris(t-Bu ester): Three of DOTA's four carboxylic acid arms are protected as tert-butyl esters. These are acid-labile protecting groups, stable to the basic conditions used for Fmoc removal but cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][5] This orthogonal protection strategy is the cornerstone of its utility in SPPS.[6] The fourth carboxyl group is used to form a stable amide bond with the ε-amine of the lysine side-chain.
Diagram 1: Functional Breakdown of the Molecule
Caption: Functional components of the bifunctional chelator.
1.2 Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is essential for its proper handling, storage, and application.
| Property | Value | Source |
| CAS Number | 479081-06-6 | |
| Molecular Formula | C49H74N6O11 | [] |
| Molecular Weight | 923.15 g/mol | [1][] |
| Appearance | Off-White to White Solid | [] |
| Purity | Typically ≥95% | [] |
| Solubility | Soluble in DMSO, DMF | [8] |
| Storage | Powder: -20°C for 1 month, -80°C for 6 months | [1] |
Section 2: Core Application in Theranostics
The primary application of this molecule is in the construction of theranostic agents—compounds that can be used for both diagnosis and therapy.[9] By simply changing the chelated radiometal, the same targeting molecule can be used for PET imaging (with ⁶⁸Ga) or for Targeted Radionuclide Therapy (with ¹⁷⁷Lu or ⁹⁰Y).[10]
-
Diagnostic Imaging (PET/SPECT): When chelated with a positron-emitter like Gallium-68 (⁶⁸Ga), the resulting conjugate can be visualized with high sensitivity and resolution using Positron Emission Tomography (PET).[11][12] This allows for non-invasive assessment of target expression, patient selection, and treatment monitoring.
-
Targeted Radionuclide Therapy (TRT): When chelated with a beta-emitter like Lutetium-177 (¹⁷⁷Lu) or a more potent alpha-emitter like Actinium-225 (²²⁵Ac), the conjugate delivers a cytotoxic radiation dose directly to target cells, minimizing damage to surrounding healthy tissue.[4][13]
Section 3: Step-by-Step Experimental Workflows
The following protocols are presented as a guide for the key experimental stages, from peptide synthesis to final radiolabeling. These are based on established methodologies and should be optimized for specific peptide sequences and laboratory conditions.[2][14]
3.1 Workflow 1: Conjugation via Solid-Phase Peptide Synthesis (SPPS)
This workflow describes the incorporation of the DOTA-lysine building block onto a peptide chain being synthesized on a solid support (resin).
Diagram 2: SPPS Workflow for DOTA Conjugation
Caption: Step-wise process for incorporating the chelator during SPPS.
Protocol: SPPS Coupling
-
Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed from the previous amino acid) in dimethylformamide (DMF) for 20-30 minutes.
-
Activation Solution: In a separate vial, dissolve Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (1.5-3 equivalents relative to resin loading) and a coupling agent like HBTU (1.5-3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3-6 eq.) and allow the solution to pre-activate for 5-10 minutes.
-
Scientist's Note: Pre-activation is crucial. Uronium salt coupling agents like HBTU can react with the free amine on the peptide-resin to form a non-reactive guanidinyl group if not pre-activated with the amino acid's carboxyl group first.[15]
-
-
Coupling: Add the activation solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), Isopropanol (IPA) (3x), and DMF (3x) to remove all excess reagents and byproducts.[15]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes to remove the Fmoc group from the newly added lysine.[15]
-
Final Washes: Wash the resin again as described in step 4. The resin now has a free primary amine and is ready for the coupling of the next amino acid in the sequence or for final cleavage.
3.2 Workflow 2: Global Deprotection and Cleavage
Once the peptide synthesis is complete, the DOTA-peptide conjugate must be cleaved from the solid support, and the acid-labile side-chain protecting groups (including the DOTA's t-Bu esters) must be removed.
Protocol: TFA Cleavage
-
Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Scientist's Note: TIS and water act as scavengers. During cleavage, the t-butyl groups form reactive carbocations. Scavengers "trap" these cations, preventing them from re-attaching to sensitive amino acid residues like tryptophan or methionine.[16] CAUTION: TFA is highly corrosive. Handle only in a certified fume hood with appropriate personal protective equipment.
-
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The cleavage of t-butyl esters from DOTA can be slow due to the protonation of the nearby ring nitrogens, so sufficient time is critical.[5]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.
3.3 Workflow 3: Purification and Characterization
The crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.
Protocol: HPLC Purification and LC-MS Analysis
-
Purification (Preparative RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Inject the solution onto a C18 preparative HPLC column.
-
Elute the peptide using a gradient of mobile phase A (Water with 0.1% TFA) and mobile phase B (Acetonitrile with 0.1% TFA). A typical gradient might be 5-65% B over 30-40 minutes.
-
Collect fractions corresponding to the main product peak detected by UV absorbance (typically at 220 or 280 nm).
-
-
Characterization (LC-MS):
-
Analyze the purified fractions using an analytical LC-MS system.
-
Confirm the presence of the desired product by matching the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the DOTA-peptide conjugate.
-
-
Final Processing: Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder.
3.4 Workflow 4: Radiolabeling with Gallium-68 (for PET)
This protocol outlines the chelation of ⁶⁸Ga to the purified DOTA-peptide conjugate. All procedures involving radioactivity must be performed in a shielded environment (hot cell) according to institutional safety regulations.
Diagram 3: Gallium-68 Radiolabeling Workflow
Sources
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- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [sigmaaldrich.com]
- 6. Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Peptide Radioligands in Cancer Theranostics: Agonists and Antagonists [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Developments in 177Lu-based radiopharmaceutical therapy and dosimetry [frontiersin.org]
- 14. bachem.com [bachem.com]
- 15. chempep.com [chempep.com]
- 16. Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B122− -Core for MRI: A Click Chemistry Approach [mdpi.com]
The Cornerstone of Theranostics: A Technical Guide to Fmoc-Lys(DOTA-tris-t-Bu ester)-OH
For researchers, scientists, and drug development professionals at the vanguard of targeted radionuclide therapy and molecular imaging, the synthesis of high-purity, site-specifically labeled peptides is a foundational requirement. This guide provides an in-depth exploration of Fmoc-L-Lys(DOTA-tris-t-Bu ester)-OH, a critical building block in the construction of peptide-based radiopharmaceuticals. We will delve into the chemical rationale behind its design, provide field-proven protocols for its application in solid-phase peptide synthesis (SPPS), and detail the subsequent radiolabeling and quality control procedures that ensure the integrity and efficacy of the final product.
Deconstructing the Molecule: A Symphony of Functionality
Fmoc-L-Lys(DOTA-tris-t-Bu ester)-OH is a sophisticated bifunctional molecule, meticulously designed for seamless integration into the Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow. Each component serves a distinct and vital purpose, creating an orthogonal system that allows for the precise construction of complex peptide-chelator conjugates.[1][2]
Molecular Breakdown:
| Component | Chemical Name | Function |
| Fmoc | 9-Fluorenylmethoxycarbonyl | A base-labile protecting group for the α-amino group of lysine, preventing unwanted reactions during peptide chain elongation. It is stable to the acidic conditions used for final cleavage.[1] |
| Lys | Lysine | An amino acid that serves as the backbone for incorporation into the peptide sequence. The DOTA moiety is attached to the ε-amino group of the lysine side chain. |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | A macrocyclic chelator that forms highly stable and kinetically inert complexes with a wide range of radiometals, such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga), crucial for therapeutic and diagnostic applications.[1] |
| tris-t-Bu ester | tris-tert-Butyl ester | Acid-labile protecting groups on three of the four carboxylic acid arms of DOTA. These prevent the carboxyl groups from interfering with the peptide coupling reactions and are removed simultaneously with the peptide's side-chain protecting groups and cleavage from the resin.[1] |
| -OH | Carboxylic Acid | The free carboxylic acid group of the lysine residue, which is activated for coupling to the free N-terminus of the growing peptide chain on the solid support. |
The genius of this design lies in its orthogonality. The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF) at each cycle of peptide synthesis, while the t-Bu esters on both the DOTA and the amino acid side chains remain intact.[1] These acid-labile groups are only removed during the final, harsh acidic cleavage step, ensuring the integrity of the chelator and the peptide throughout the synthesis.
Caption: Functional relationships of the molecular components.
The Synthetic Workflow: From Resin to Radiolabeled Peptide
The journey from a simple resin bead to a purified, radiolabeled DOTA-peptide involves a multi-stage process, each with critical parameters that dictate the success of the final product.
Stage 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cyclical process of adding amino acids to a growing peptide chain anchored to a solid support.[1] The use of Fmoc-Lys(DOTA-tris-t-Bu ester)-OH is analogous to the coupling of any other protected amino acid.
Detailed Protocol: A Single SPPS Cycle for DOTA-Lysine Incorporation
This protocol assumes a manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: The peptide synthesis resin (with the N-terminal Fmoc group removed from the previous amino acid) is swelled in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, Fmoc-Lys(DOTA-tris-t-Bu ester)-OH (4 equivalents) is pre-activated. This is a crucial step to form a reactive species that will readily form a peptide bond. A common and efficient method is to dissolve the amino acid with a coupling reagent like HBTU (3.8 equivalents) and an organic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[1][3] The activation is typically complete within 2 minutes.
-
Coupling Reaction: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours to ensure the coupling reaction goes to completion.
-
Monitoring the Reaction: A Kaiser test is performed on a few resin beads to check for the presence of free primary amines.[1][3][4] A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (dark blue beads), a second coupling step may be necessary.[4]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes, followed by a second treatment for 10-15 minutes to remove the Fmoc group from the newly added DOTA-lysine residue, exposing a new N-terminus for the next coupling cycle.[1][3]
-
Washing: The resin is again thoroughly washed with DMF to remove piperidine and the Fmoc-adduct. The resin is now ready for the next amino acid coupling cycle.
Caption: Iterative cycle of Fmoc-based SPPS.
Stage 2: Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the t-Bu esters on the DOTA, must be removed. This is achieved in a single step using a strong acidic "cleavage cocktail".
Protocol: Cleavage and Deprotection
-
Preparation: The final Fmoc group is removed, and the peptidyl-resin is washed and dried under vacuum.
-
Cleavage Cocktail: A standard and highly effective cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio.[1][5] TFA is the strong acid that performs the cleavage, while TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of the t-Bu protecting groups, preventing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine.[6]
-
Cleavage Reaction: The cleavage cocktail is added to the dry resin and agitated at room temperature for 2-3 hours.[1]
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding the TFA solution to a 10-fold volume of cold diethyl ether.[1]
-
Isolation: The precipitated crude peptide is isolated by centrifugation, the ether is decanted, and the peptide pellet is washed with more cold ether before being dried under vacuum. The crude peptide is then ready for purification.
Stage 3: Purification and Quality Control of the DOTA-Peptide
The crude peptide must be purified to remove any deletion sequences or byproducts from the synthesis and cleavage steps.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Quality Control: The purity of the final DOTA-peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
The Final Frontier: Radiolabeling and Quality Control
The purified DOTA-peptide is now ready to be transformed into a radiopharmaceutical. The choice of radionuclide depends on the intended application: a positron emitter like ⁶⁸Ga for PET imaging, or a beta-emitter like ¹⁷⁷Lu for therapy.
Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
Detailed Protocol: ¹⁷⁷Lu Labeling
-
Reagent Preparation: A solution of the DOTA-peptide is prepared in a metal-free buffer, typically ammonium acetate at a pH of 4.0-5.0.[7] A stabilizer, such as gentisic acid or ascorbic acid, is often added to prevent radiolysis.[7]
-
Labeling Reaction: The required activity of ¹⁷⁷LuCl₃ is added to the peptide solution. The reaction vial is then incubated in a heating block at 90-100°C for 15-30 minutes.[7][8]
-
Quenching: After incubation and cooling, a small amount of a DTPA solution may be added to chelate any unreacted ¹⁷⁷Lu.[7]
Radiolabeling with Gallium-68 (⁶⁸Ga)
⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator. The labeling procedure often involves a pre-concentration and purification of the ⁶⁸Ga eluate.
Detailed Protocol: ⁶⁸Ga Labeling using Cationic Purification
-
⁶⁸Ga Trapping: The ⁶⁸Ga³⁺ from the generator eluate is trapped on a cation exchange cartridge.[9][10]
-
Elution: The ⁶⁸Ga³⁺ is then eluted from the cartridge with a small volume of an acidified 5 M NaCl solution directly into a reaction vial.[9][10][11]
-
Labeling Reaction: The reaction vial contains the DOTA-peptide dissolved in a sodium acetate buffer (pH 3.5-4.5).[9] The reaction is typically heated to 85-95°C for 5-10 minutes.[9]
-
Final Formulation: After labeling, the solution is neutralized, passed through a sterile filter, and is ready for quality control.[9][11]
Quality Control of the Final Radiopharmaceutical
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiolabeled peptide.
-
Radiochemical Purity (RCP): This is the most critical parameter and is determined to ensure that the vast majority of the radioactivity is associated with the DOTA-peptide. It is typically measured by radio-TLC or radio-HPLC.[8][12] An RCP of >95% is generally required for clinical use.
-
pH: The pH of the final product must be within a physiologically acceptable range.
-
Sterility and Endotoxin Levels: For clinical applications, the final product must be sterile and have endotoxin levels below a specified limit.
Caption: General workflow for radiolabeling and quality control.
Conclusion: Enabling Precision Medicine
Fmoc-Lys(DOTA-tris-t-Bu ester)-OH represents more than just a chemical reagent; it is an enabling technology that empowers the development of next-generation radiopharmaceuticals. Its clever design provides a robust and reliable method for the site-specific incorporation of a powerful chelator into a peptide sequence. By understanding the intricate details of its structure and the nuances of its application, researchers can confidently synthesize high-quality DOTA-conjugated peptides, paving the way for more effective and personalized diagnostic and therapeutic strategies in the fight against diseases like cancer. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this cornerstone molecule in the exciting and rapidly evolving field of theranostics.
References
- BenchChem. (2025). Application Notes and Protocols for DOTA-GA(tBu)4 in Solid-Phase Peptide Synthesis. BenchChem.
- Taşdelen B. (n.d.). PREPARATION AND QUALITY CONTROL OF 68Ga-LABELLED DOTA-PEPTIDES. INIS-IAEA.
- Garkowski, A., et al. (2020).
- (n.d.).
- Garkowski, A., et al. (2021).
- (n.d.).
- de Blois, E., et al. (n.d.). Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: An alternative method to monitor quality of DOTA-peptides.
- BenchChem. (2025). Application Notes & Protocols: Radiolabeling p-SCN-Bn-DOTA with Lutetium-177 for Radiotherapy. BenchChem.
- (n.d.). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. University of Iowa.
- Nuclear Medicine Solutions. (2025). n.c.a. Lutetium-177 Radiolabeling | Lu-177 DOTATATE, PSMA & FAPI Labeling Step-by-Step. YouTube.
- BenchChem. (2025). Optimizing pH and temperature for 177Lu labeling of DOTA peptides. BenchChem.
- (n.d.). Radiolabeling Guide for Researchers. Scribd.
- (2025). Solid-phase synthesis of DOTA-peptides | Request PDF.
- de Jong, M., et al. (2005). Radiolabelling DOTA-peptides with Ga-68.
- Zhernosekov, K. P., et al. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity.
- Nuclear Medicine Solutions. (2025). Actinium-225 Radiolabeling Tutorial | Ac-225 DOTATATE & PSMA Peptide Labeling Step-by-Step Guide. YouTube.
- (n.d.). Cleavage Cocktails; Reagent B. Peptides.
- Fani, M., et al. (n.d.). A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. PMC.
- Breeman, W. A. P., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with. The University of New Mexico - UNM.
- (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides. BenchChem.
- (n.d.).
- Lewis, M. R., et al. (2004). Solid-phase synthesis of DOTA-peptides. PubMed - NIH.
- (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- (2019). Total solid-phase synthesis of DOTA-Functionalized tumor targeting peptides for PET imaging and therapy.
- (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- (2007). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates.
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- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
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- 12. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Lys-DOTA-tris(t-Bu) Ester: A Cornerstone for Advanced Peptide Conjugates
Foreword: Bridging Peptides and Payloads
In the landscape of targeted therapeutics and advanced molecular imaging, the precise and stable conjugation of functional moieties to peptide backbones is paramount. Fmoc-L-Lys-DOTA-tris(t-Bu) ester has emerged as a critical building block for researchers in drug development and radiopharmaceuticals. Its unique structure offers a pre-functionalized lysine derivative, fully compatible with the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth exploration of this bifunctional chelator, from its fundamental properties to detailed protocols for its application, empowering researchers to leverage its full potential in their scientific endeavors. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its application.
Core Compound Analysis: Fmoc-Lys-DOTA-tris(t-Bu) Ester
Fmoc-L-Lys-DOTA-tris(t-Bu) ester is a sophisticated chemical entity designed for seamless integration into peptide synthesis workflows. It is fundamentally a lysine amino acid where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage. The three carboxylic acid groups of the DOTA moiety are protected as acid-labile tert-butyl (tBu) esters. This orthogonal protection scheme is the cornerstone of its utility in SPPS.
The primary function of this molecule is to serve as a bifunctional chelator.[1] The DOTA cage is a highly efficient chelator for a variety of metal ions, most notably for radionuclides used in medical imaging and therapy, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2][3] By incorporating this molecule into a peptide sequence, one can create peptide-drug conjugates (PDCs) or peptide-based radiopharmaceuticals that can be directed to specific biological targets, such as tumor cell receptors.
Physicochemical Properties
A clear understanding of the physicochemical properties of Fmoc-Lys-DOTA-tris(t-Bu) ester is essential for its effective use. There can be slight variations in reported molecular weights, which often arise from the compound being supplied as a free acid or in a salt form. The data presented below pertains to the free acid form.
| Property | Value | Source(s) |
| Chemical Name | Fmoc-L-Lysine-mono-amide-DOTA-tris(tert-butyl ester) | [1] |
| CAS Number | 479081-06-6 | [4] |
| Molecular Formula | C₄₉H₇₄N₆O₁₁ | [1][4] |
| Molecular Weight | 923.15 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically >95% (via HPLC) | [4] |
| Solubility | Soluble in DMF, DCM | N/A |
Note: A common salt form is the hexafluorophosphate (HPF₆) salt, which has a molecular weight of 1069.1 g/mol .[5]
Structural Rationale for Application in SPPS
The design of Fmoc-Lys-DOTA-tris(t-Bu) ester is a prime example of strategic chemical engineering for compatibility with the Fmoc/tBu solid-phase peptide synthesis methodology. The causality behind its structural features is as follows:
-
Fmoc Group (α-amino protection): This protecting group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine. This allows for the selective deprotection of the N-terminus of the growing peptide chain, enabling the addition of the next amino acid.
-
tert-Butyl Esters (DOTA protection): The three carboxylic acid groups of the DOTA chelator are protected as tBu esters. These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with other side-chain protecting groups (like Boc, tBu, Trt) during the final trifluoroacetic acid (TFA) cleavage from the solid support. This ensures the DOTA cage remains inert throughout the synthesis and is only activated for chelation at the final stage.
-
Lysine Backbone: The use of a lysine residue provides a natural and biocompatible linkage to the peptide chain.
This orthogonal protection strategy is visualized in the workflow diagram below.
Caption: Workflow of Fmoc/tBu SPPS incorporating Fmoc-Lys-DOTA-tris(t-Bu) ester.
Experimental Protocols and Methodologies
The successful application of Fmoc-Lys-DOTA-tris(t-Bu) ester hinges on robust and well-validated protocols. The following sections provide detailed, step-by-step methodologies for its incorporation into a peptide sequence and subsequent radiolabeling.
Incorporation into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of Fmoc-Lys-DOTA-tris(t-Bu) ester to a resin-bound peptide with a free N-terminal amine. Standard uronium/aminium-based coupling reagents such as HBTU are effective.[2][3]
Materials:
-
Peptide-resin with a free N-terminus (e.g., on Rink Amide or 2-Chlorotrityl resin)
-
Fmoc-Lys-DOTA-tris(t-Bu) ester
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Protocol:
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection (if applicable):
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Lys-DOTA-tris(t-Bu) ester (2.0 equivalents relative to resin loading) and HBTU (1.95 equivalents) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the washed resin.
-
Add DIPEA (4.0 equivalents) to the reaction vessel.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the amino acid derivative.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of the resin and perform a Kaiser test. A negative result (colorless or yellowish beads) indicates complete coupling.
-
If the coupling is incomplete, the reaction can be allowed to proceed for longer, or a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
Causality and Field Insights:
-
Reagent Equivalents: Using a slight excess of the amino acid and coupling reagent helps to drive the reaction to completion, which is crucial when coupling a sterically hindered residue.
-
Challenge of Subsequent Couplings: It is well-documented that the steric bulk of the DOTA-tris(t-Bu) ester moiety can make subsequent amino acid couplings challenging. Standard HBTU activation may be inefficient for the next residue. It is highly recommended to use pre-activated C-pentafluorophenyl ester N-alpha-Fmoc amino acids for extending the peptide chain beyond the DOTA-lysine insertion point to ensure high coupling efficiency.[2][3]
Caption: Activation and coupling of Fmoc-Lys-DOTA-tris(t-Bu) ester in SPPS.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide-DOTA conjugate is cleaved from the resin, and all side-chain protecting groups (including the t-Bu esters on the DOTA) are removed simultaneously.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The cleavage of the t-Bu esters from the DOTA moiety can be sluggish due to the proximity of the basic ring nitrogens, so a sufficient cleavage time is important.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final DOTA-peptide conjugate by mass spectrometry.
Radiolabeling of DOTA-Peptide Conjugates
The following are generalized protocols for labeling the purified DOTA-peptide with ⁶⁸Ga and ¹⁷⁷Lu. Optimal conditions (pH, temperature, peptide concentration) may need to be determined for each specific peptide.
2.3.1. ⁶⁸Ga Labeling for PET Imaging
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Cation exchange cartridge (e.g., SCX)
-
5 M NaCl / 0.1 M HCl solution
-
Heating block
Protocol:
-
Elute the ⁶⁸Ga from the generator according to the manufacturer's instructions.
-
Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.
-
In a sterile reaction vial, prepare the reaction solution: dissolve the DOTA-peptide (e.g., 20-50 nmol) in sodium acetate buffer.
-
Elute the ⁶⁸Ga from the cartridge directly into the reaction vial using the 5 M NaCl/HCl solution. The final pH should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
Perform quality control using instant thin-layer chromatography (iTLC) or radio-HPLC to determine the radiochemical purity. A high radiochemical purity (>95%) is typically achieved without the need for further purification.
2.3.2. ¹⁷⁷Lu Labeling for Radionuclide Therapy
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-peptide conjugate
-
Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 4.5-5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant)
-
Heating block
Protocol:
-
In a sterile reaction vial, combine the DOTA-peptide, buffer, and radioprotectant.
-
Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Incubate the reaction mixture at 95-100°C for 15-30 minutes.
-
After incubation, cool the reaction vial.
-
Perform quality control using radio-HPLC to determine the radiochemical purity and specific activity.
Self-Validating System in Radiolabeling:
The trustworthiness of these protocols lies in the quality control step. Radio-HPLC is a self-validating system. It separates the final product into three key components: the radiolabeled peptide, free (unchelated) radionuclide, and any radiolytic impurities. By integrating the peaks, a quantitative measure of radiochemical purity is obtained, confirming the success of the labeling reaction before administration.
Applications in Research and Drug Development
The ability to incorporate a DOTA chelator into a specific position of a peptide sequence opens up a vast array of possibilities in biomedical research and clinical applications.
-
Targeted Radiopharmaceuticals: The most prominent application is in the development of targeted radiopharmaceuticals. A peptide with high affinity for a tumor-specific receptor (e.g., somatostatin receptors in neuroendocrine tumors) can be synthesized with Fmoc-Lys-DOTA-tris(t-Bu) ester. After labeling with a radionuclide like ¹⁷⁷Lu, the resulting agent, such as ¹⁷⁷Lu-DOTATATE, can be administered to patients to deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to healthy tissues.
-
Molecular Imaging (PET/SPECT): By chelating a diagnostic radionuclide like ⁶⁸Ga (for PET) or ¹¹¹In (for SPECT), these peptide conjugates can be used as imaging agents to visualize and stage tumors, monitor response to therapy, and select patients who are most likely to benefit from a targeted treatment.
-
Peptide-Drug Conjugates (PDCs): While less common than for radiopharmaceuticals, the DOTA cage can also be used to chelate non-radioactive metals that may have therapeutic properties or act as a stable linker for other cytotoxic payloads.
Conclusion
Fmoc-Lys-DOTA-tris(t-Bu) ester is more than just a chemical reagent; it is an enabling technology for the development of next-generation targeted therapeutics and diagnostics. Its rational design provides a seamless bridge between the well-established world of solid-phase peptide synthesis and the cutting-edge field of radiometal-based medicine. By understanding its core properties and adhering to validated protocols, researchers can confidently employ this versatile building block to create novel peptide conjugates with the potential to significantly impact the future of personalized medicine.
References
-
De León-Rodríguez, L. M., & Kovacs, Z. (2008). Solid-phase synthesis of DOTA-peptides. Bioconjugate chemistry, 19(2), 391–401. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of DOTA-peptides. Retrieved from [Link]
-
Precise PEG. (n.d.). Fmoc-L-Lys(DOTA-tris(t-Bu ester))-OH. Retrieved from [Link]
-
Elex Biotech. (n.d.). Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Müller, C., Bunka, M., Reber, J., Fischer, C., Zhernosekov, K., Türler, A., & Schibli, R. (2012). Simplified NaCl based 68Ga concentration and labeling procedure for rapid synthesis of 68Ga radiopharmaceuticals in high radiochemical purity.
- Das, T., & Chakraborty, S. (2018). Peptide-drug conjugates: a novel approach for targeted cancer therapy. Current drug metabolism, 19(10), 847–860.
Sources
In-depth Technical Guide: Solubility & Handling of Fmoc-Lys(DOTA) Derivatives
Topic: Solubility of Fmoc-Lys(DOTA) in DMF and DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of DOTA (
However, "Fmoc-Lys(DOTA)" refers to two distinct chemical entities with vastly different solubility profiles:
-
Fmoc-Lys(DOTA-tris(tBu))-OH: The fully protected form used in Solid-Phase Peptide Synthesis (SPPS).
-
Fmoc-Lys(DOTA)-OH: The free acid form, often used in solution-phase conjugation or specific linker chemistries.
This guide provides a definitive technical analysis of the solubility of these derivatives in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , offering protocols to maximize coupling efficiency and prevent aggregation.
Chemical Identity & Physicochemical Properties[1][2]
Understanding the structural differences is prerequisite to mastering solubility. The tert-butyl (tBu) protection on the DOTA macrocycle significantly alters the hydrophobicity/hydrophilicity balance.
| Feature | Fmoc-Lys(DOTA-tris(tBu))-OH | Fmoc-Lys(DOTA)-OH (Free Acid) |
| CAS Number | 479081-06-6 | 1611478-62-6 |
| Molecular Weight | ~923.15 g/mol | ~754.83 g/mol |
| Primary Application | SPPS (Standard) | Solution Phase / ADC Linkers |
| Polarity | Amphiphilic (Lipophilic tBu groups) | Highly Polar / Hydrophilic |
| Solubility Character | Soluble in organic solvents (DMF, DCM) | Soluble in DMSO; Poor in DCM/Pure DMF |
Solubility Profile: DMF vs. DMSO
Dimethyl Sulfoxide (DMSO)
DMSO is the universal solvent for both forms due to its high dielectric constant (
-
Fmoc-Lys(DOTA-tris(tBu))-OH:
-
Fmoc-Lys(DOTA)-OH (Free Acid):
-
Solubility: Excellent.
-
Mechanism: The free carboxyl groups form strong H-bonds with the sulfoxide oxygen of DMSO, stabilizing the molecule in solution.
-
N,N-Dimethylformamide (DMF)
DMF is the standard solvent for Fmoc-SPPS. Its performance depends heavily on the protection state of the DOTA chelator.
-
Fmoc-Lys(DOTA-tris(tBu))-OH:
-
Solubility: High ("Excellent").
-
Operational Limit: Easily achieves 0.2 M – 0.3 M , which covers the standard range for SPPS coupling (typically 3-5 equivalents relative to resin loading).
-
Role: The hydrophobic Fmoc group and tBu esters interact favorably with the methyl groups of DMF, while the amide backbone is solvated by the carbonyl oxygen.
-
-
Fmoc-Lys(DOTA)-OH (Free Acid):
-
Solubility: Moderate to Poor.
-
Challenge: The highly polar, unprotected carboxylates can lead to aggregation or "crashing out" in pure anhydrous DMF.
-
Optimization: May require the addition of a chaotropic agent or a small percentage of DMSO (e.g., 5-10%) to facilitate complete dissolution in DMF.
-
Visualization: Solvation & Decision Logic
Diagram 1: Solvent Selection Decision Tree
This workflow guides the researcher to the correct solvent system based on the specific derivative and application.
Caption: Logical workflow for selecting the optimal solvent system based on chemical protection status and intended experimental application.
Operational Protocols
Protocol A: Dissolution for SPPS (Protected Form)
Objective: Prepare a 0.2 M solution of Fmoc-Lys(DOTA-tris(tBu))-OH for automated or manual synthesis.
-
Calculate: Determine the mass required.
-
Example: For 1 mmol scale (approx 923 mg), target volume is 5 mL.
-
-
Vessel Prep: Use a dry glass scintillation vial. Avoid plastic if using aggressive activating agents later.
-
Solvent Addition: Add anhydrous DMF (Amine-free grade).
-
Critical Step: Add only 75% of the final volume initially (e.g., 3.75 mL).
-
-
Agitation: Vortex vigorously for 30 seconds.
-
If particles persist, sonicate for 1-2 minutes at room temperature.
-
Observation: Solution should be clear and colorless to pale yellow.
-
-
Final Adjustment: Add remaining DMF to reach target volume.
-
Activation: Add coupling reagents (e.g., HATU/HOAt/DIPEA) immediately prior to addition to the resin.
-
Note: The activated ester has limited stability; do not store the activated solution.
-
Protocol B: Handling the Free Acid in DMF
Objective: Dissolve Fmoc-Lys(DOTA)-OH for solution-phase conjugation in DMF.
-
Weighing: Weigh the target mass of the free acid.
-
Co-Solvent Strategy:
-
Add DMSO equivalent to 10% of the final target volume.
-
Vortex to wet the powder completely.
-
-
Dilution: Slowly add DMF to the mixture while vortexing.
-
Verification: Check for turbidity. If cloudy, heat gently to 35°C (do not exceed 40°C to avoid Fmoc degradation).
-
Filtration: If using for injection or sensitive assays, filter through a 0.2 µm PTFE membrane.
Stability & Troubleshooting (E-E-A-T)
The "Fmoc-Dropping" Risk
Trustworthiness Alert: While DMF is the standard solvent, it slowly decomposes to dimethylamine (DMA), a secondary amine that can prematurely remove the Fmoc group.
-
Validation: Always use "Sequencing Grade" or "Amine-Free" DMF.
-
Test: If your Fmoc-Lys(DOTA) solution turns bright yellow upon standing in DMF, free dibenzofulvene has likely been generated, indicating premature deprotection. Discard the solution.
Aggregation in SPPS
The DOTA moiety is bulky. Even when dissolved, it can cause steric hindrance on the resin.
-
Symptom: Incomplete coupling (deletion sequences).
-
Solution: Use a lower concentration (0.1 M) but double coupling cycles (2 x 1 hour) rather than a single high-concentration coupling.
Hygroscopy of DMSO
DMSO absorbs water from the atmosphere. Water acts as a nucleophile and can hydrolyze active esters (e.g., NHS esters) if you are activating the DOTA carboxyls.
-
Protocol: Use single-use ampoules of anhydrous DMSO or store DMSO over 4Å molecular sieves.
References
-
Beilstein Journal of Organic Chemistry. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates. Retrieved from [Link]
Sources
Navigating the Safety Landscape of a Key Bioconjugation Agent: A Technical Guide to Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling considerations for Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester), a critical bifunctional chelator in the fields of peptide synthesis, radiolabeling, and targeted drug delivery. As a Senior Application Scientist, the following information synthesizes available data with practical, field-proven insights to ensure the safe and effective use of this compound in a research and development setting.
Compound Identification and Physicochemical Properties
Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) is a complex molecule designed for multi-step chemical syntheses.[1][2][3] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine amine, facilitating its use in solid-phase peptide synthesis (SPPS).[1] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a powerful chelator for various metal ions, making it invaluable for creating imaging agents for PET, SPECT, and MRI, as well as therapeutic radiopharmaceuticals.[1] The tert-butyl esters protect the carboxylic acid groups of the DOTA cage during synthesis.[1]
| Property | Value | Source |
| CAS Number | 479081-06-6 | [1][4][5] |
| Molecular Formula | C49H74N6O11 | [4][5][] |
| Molecular Weight | 923.15 g/mol | [5][] |
| Appearance | Off-white to white powder | [] |
| Purity | ≥95% | [] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 969.4 ± 65.0 °C at 760 mmHg | [4][] |
| Flash Point | 540.1 ± 34.3 °C | [4] |
| Solubility | Soluble in DMSO (100 mg/mL, may require sonication) | [5] |
Hazard Identification and Risk Assessment
Potential Health Effects:
Based on safety data for similar chemical structures, the following potential hazards should be considered[8][9]:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[8]
-
Ingestion: May be harmful if swallowed.[8]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[8]
-
Eye Contact: May cause eye irritation.[8]
GHS Hazard Classification (Anticipated):
Although not officially classified, a cautious approach would be to handle this compound as having the potential for skin, eye, and respiratory tract irritation. The following pictograms are recommended for labeling and handling procedures based on the potential hazards of similar compounds[9]:
| Pictogram | Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
It is important to note that this product itself and its degradation products are not considered to be toxic.[8]
Safe Handling and Storage Protocols
The integrity and stability of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) are paramount for successful experimental outcomes. Adherence to proper handling and storage procedures is critical.
Storage:
-
Long-term (Powder): Store at -20°C for up to 3 years in a cool, dry environment, protected from light.[1][5][10]
-
Stock Solutions: Once dissolved, aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles to prevent degradation.[2]
Handling:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[9][11]
-
Use appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Avoid the formation of dust and aerosols during handling and weighing.[9]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[8][11] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, use water spray, fog, or foam.[8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]
-
Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release and Disposal
Accidental Release:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use appropriate tools to sweep up the spilled solid material without creating dust.
-
Collect: Place the spilled material into a suitable, sealed container for disposal.
-
Clean: Clean the spill area thoroughly.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow and Risk Mitigation
The following diagram illustrates a logical workflow for incorporating Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) into an experimental protocol, with integrated risk mitigation steps.
Caption: Risk assessment and mitigation workflow for handling Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester).
Conclusion
Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) is a powerful tool in the development of advanced diagnostics and therapeutics. While it presents a low to moderate hazard profile, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for protecting researchers and ensuring the integrity of experimental results. By following the guidelines outlined in this technical guide, scientists can confidently and safely harness the potential of this versatile bioconjugation agent.
References
-
Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) - AxisPharm. [Link]
-
CAS#:479081-06-6 | Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | Chemsrc. [Link]
-
Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) - Elex Biotech. [Link]
-
Safety Data Sheet (SDS) - Anaspec. [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | Elex Biotech LLC [elexbiotech.com]
- 4. CAS#:479081-06-6 | Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. macrocyclics.com [macrocyclics.com]
- 10. Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)_479081-06-6_新研博美 [xinyanbm.com]
- 11. anaspec.com [anaspec.com]
difference between DOTA-tris(t-Bu ester) and DOTA-NHS ester
Technical Deep Dive: DOTA-tris(t-Bu ester) vs. DOTA-NHS ester in Bioconjugation
Executive Summary: The "TFA Barrier"
The choice between DOTA-tris(t-Bu ester) and DOTA-NHS ester is not merely a matter of preference; it is dictated by the acid sensitivity of your target molecule.
-
Use DOTA-tris(t-Bu ester) (and its NHS variant) for small molecules and peptides that can withstand harsh acidic deprotection (Trifluoroacetic acid - TFA). This route offers superior chemical control and purification options.
-
Use DOTA-NHS ester (Free Acid form) for antibodies and proteins that would denature under acidic conditions. This reagent allows for direct conjugation in physiological buffers but suffers from rapid hydrolytic instability.
Part 1: Chemical Architecture & Fundamental Differences
The nomenclature in this field is often ambiguous. Commercially, "DOTA-NHS" can refer to two distinct chemical entities. It is critical to verify the CAS number and structure before purchase.
| Feature | DOTA-tris(t-Bu ester) | DOTA-NHS ester (Free Acid) |
| Primary Identity | The Protected Building Block | The Unstable Activator |
| Common CAS | 137076-54-1 (Free COOH precursor)819869-77-7 (NHS variant) | 170908-81-3 |
| Structure | Macrocycle with 3 tert-butyl protected arms and 1 functional arm. | Macrocycle with 3 free carboxylic acid arms and 1 NHS-activated arm. |
| Solubility | Lipophilic: Soluble in DCM, DMF, DMSO, Ethyl Acetate. Insoluble in water. | Hydrophilic: Soluble in water (hydrolyzes), DMSO, DMF. |
| Stability | High: Stable in storage; t-Bu esters prevent side reactions.[1] | Low: Extremely moisture-sensitive. Hydrolyzes in minutes in aqueous buffers. |
| Deprotection | Required: Must treat with TFA to remove t-Bu groups after conjugation. | None: Ready for metal chelation immediately after conjugation. |
| Target Substrate | Peptides (SPPS), synthetic polymers, small molecules. | Monoclonal Antibodies (mAbs), Proteins, heat/acid-sensitive nanocarriers. |
Part 2: Mechanism of Action & Decision Logic
Scenario A: Peptide Synthesis (The t-Bu Route)
Context: Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Organic Synthesis.
In this workflow, the DOTA moiety is introduced as a protected species.[1][2] The tert-butyl groups serve two purposes:
-
Solubility: They make the polar DOTA macrocycle soluble in organic solvents (DCM/DMF) used for peptide coupling.
-
Selectivity: They prevent the other three carboxyl groups from reacting, ensuring the DOTA attaches via a single arm (regioselectivity).
The Workflow:
-
Coupling: The free acid of DOTA-tris(t-Bu ester) is activated (e.g., HATU/DIPEA) or the pre-activated NHS ester (CAS 819869-77-7) is reacted with the peptide N-terminus.
-
Global Deprotection: The conjugate is treated with a cocktail of 95% TFA (plus scavengers like triisopropylsilane). This simultaneously cleaves the peptide from the resin and removes the t-Bu protecting groups from the DOTA.
-
Result: A fully deprotected DOTA-peptide ready for radiolabeling.
Scenario B: Protein Labeling (The Free Acid NHS Route)
Context: Radiolabeling of Monoclonal Antibodies (e.g., Trastuzumab, Rituximab).
Antibodies irreversibly precipitate and lose antigen-binding affinity if exposed to TFA. Therefore, you cannot use t-Bu protected DOTA. You must use the DOTA-NHS ester (Free Acid) (CAS 170908-81-3).
The Workflow:
-
Preparation: The DOTA-NHS ester is dissolved in anhydrous DMSO or DMF immediately before use.
-
Conjugation: The solution is added to the antibody in a non-nucleophilic buffer (e.g., HEPES or Bicarbonate, pH 8.0–8.5).
-
Competition: The NHS ester reacts with Lysine epsilon-amines (forming a stable amide bond) competing against hydrolysis by water.
-
Purification: Excess hydrolyzed DOTA is removed via Size Exclusion Chromatography (SEC) or centrifugal filtration (e.g., Amicon).
Part 3: Experimental Protocols
Protocol 1: Peptide Conjugation (DOTA-tris(t-Bu ester))
For coupling to a resin-bound peptide.
-
Reagents:
-
DOTA-tris(t-Bu ester) (3-4 equivalents relative to peptide).
-
HATU (3.9 eq) and HOAt (3.9 eq).
-
DIPEA (8-10 eq).
-
Solvent: Anhydrous DMF.[3]
-
-
Activation: Dissolve DOTA-tris(t-Bu ester), HATU, and HOAt in DMF. Add DIPEA. Shake for 2 minutes to form the active ester in situ.
-
Coupling: Add the mixture to the resin-bound peptide. Shake at Room Temperature (RT) for 2–4 hours.
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
-
Cleavage/Deprotection: Incubate resin in TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.
-
Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the DOTA-peptide.
Protocol 2: Antibody Labeling (DOTA-NHS ester - Free Acid)
For labeling 1 mg of IgG (MW ~150 kDa).
-
Buffer Exchange: Ensure antibody is in a buffer free of primary amines (NO Tris, NO Glycine). Use 0.1 M NaHCO3, pH 8.5 . Concentration should be 2–5 mg/mL.[4]
-
Calculations: Target a chelator-to-antibody ratio (CAR) of 5–10. Use a 20-fold molar excess of DOTA-NHS ester.
-
Example: 1 mg IgG (6.6 nmol) requires ~132 nmol DOTA-NHS ester.
-
-
Solubilization (Critical Step):
-
Weigh DOTA-NHS ester (Free Acid).
-
Dissolve in anhydrous DMSO to a concentration of 10–20 mg/mL.
-
Note: Do this immediately before addition.[4] Do not store this solution.
-
-
Reaction: Add the DMSO solution to the antibody (keep DMSO <10% v/v). Vortex gently. Incubate at 4°C overnight or RT for 1 hour.
-
Purification: Apply reaction mixture to a PD-10 desalting column or use a centrifugal concentrator (30 kDa MWCO) to remove free DOTA. Equilibrate in storage buffer (e.g., PBS or Ammonium Acetate for radiolabeling).
Part 4: Visualization of Workflows
Figure 1: Decision pathways for DOTA conjugation. Note the "TFA" step is exclusive to the peptide route and destructive to antibodies.
Part 5: Expert Insights & Troubleshooting
1. The Hydrolysis Race (DOTA-NHS Free Acid) The half-life of NHS esters in pH 8.5 buffer is measured in minutes.
-
Expert Tip: Never dissolve DOTA-NHS (Free Acid) in water or buffer to make a "stock solution." It must be dissolved in dry DMSO and aliquoted directly into the protein solution. If you see bubbles or a pH drop, your NHS ester may have already degraded to the carboxylic acid.
2. The "p-SCN" Alternative For antibody labeling, many labs prefer p-SCN-Bn-DOTA (isothiocyanate) over DOTA-NHS ester.
-
Why? The isothiocyanate bond is formed with lysine but is much more stable to hydrolysis than the NHS ester, allowing for longer reaction times (overnight) without reagent degradation. However, DOTA-NHS is preferred when a shorter linker or faster reaction kinetics (15-30 mins) are required.
3. Storage of DOTA-tris(t-Bu ester) This reagent is robust.[1] It can be stored at -20°C for years. However, ensure it is warmed to room temperature before opening to prevent moisture condensation, which can slowly hydrolyze the t-Bu esters over very long periods (though this is rare compared to NHS hydrolysis).
References
-
National Institutes of Health (NIH). (2023). Head-to-head comparison of three chelates (p-SCN-Bn-DOTA, p-SCN-Bn-DOTAGA, and DO3A-NHS-ester) for 225Ac labeling. PubMed Central. Retrieved from [Link]
Sources
An In-depth Technical Guide to Bifunctional Chelators for Peptide Drug Conjugates (PDCs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide Drug Conjugates (PDCs) represent a rapidly advancing frontier in targeted therapeutics, particularly in oncology. By linking a potent therapeutic or diagnostic payload to a tumor-targeting peptide, PDCs offer the promise of enhanced efficacy and reduced systemic toxicity.[1][2] In the realm of radiopharmaceuticals, where the payload is a metallic radionuclide, the bifunctional chelator emerges as a critical, indispensable component. This guide provides a comprehensive technical overview of bifunctional chelators, from fundamental chemical principles and strategic design considerations to detailed, field-proven protocols for conjugation, radiolabeling, and quality control. It is designed to serve as a practical resource for scientists dedicated to harnessing the full potential of PDCs in diagnostic and therapeutic applications.
Introduction to Peptide-Drug Conjugates (PDCs): A Paradigm in Targeted Therapy
PDCs are a class of targeted therapeutics composed of three essential parts: a peptide carrier designed to bind to specific receptors overexpressed on diseased cells, a potent payload (such as a cytotoxic drug or a radionuclide), and a chemical linker that connects the two.[2][3] This modular design allows for the selective delivery of the payload directly to the target site, thereby maximizing its therapeutic effect while minimizing damage to healthy tissues.[1][2]
When the payload is a metallic radionuclide, the PDC is used for nuclear medicine applications, including:
-
Diagnostic Imaging: Utilizing positron-emitting (e.g., Gallium-68) or gamma-emitting (e.g., Technetium-99m) radionuclides for PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography) imaging.[4]
-
Targeted Radionuclide Therapy: Employing beta-emitting (e.g., Lutetium-177) or alpha-emitting (e.g., Actinium-225) radionuclides to deliver cytotoxic radiation directly to cancer cells.[5]
-
Theranostics: A powerful approach that combines therapy and diagnosis, often using the same peptide-chelator conjugate labeled with different radionuclides for imaging and treatment.[1][6]
In this context, a fourth component becomes essential: the bifunctional chelator .
The Lynchpin of Radiometal PDCs: The Bifunctional Chelator
A bifunctional chelator is a molecule with two distinct functional regions.[7][8] One region is a multidentate ligand—the "chelator"—that securely binds a metallic radionuclide.[8] The other region is a reactive functional group that allows for covalent attachment to the targeting peptide.[8] This molecule acts as the stable bridge, ensuring the radionuclide remains firmly attached to the peptide as it navigates the biological milieu to its target.[9]
The choice of chelator is not a trivial decision; it is a critical determinant of the overall stability, in vivo performance, and ultimate success of the radiopharmaceutical.[10][11]
Designing the Ideal Chelator: A Balance of Chemistry and Biology
The selection of a bifunctional chelator is a strategic process guided by the specific properties of the chosen radionuclide and the desired biological behavior of the final PDC. An ideal chelator must exhibit several key characteristics:
-
High Thermodynamic Stability and Kinetic Inertness: The complex formed between the chelator and the radiometal must be exceptionally stable under physiological conditions (e.g., in blood plasma).[9] This prevents the premature release of the radionuclide, which could lead to off-target radiation exposure and poor imaging contrast.[12][13] Macrocyclic chelators generally form more stable and kinetically inert complexes than acyclic ones, a phenomenon known as the "chelate effect".[4][14]
-
Efficient and Rapid Labeling Kinetics: The radiolabeling reaction should proceed quickly and efficiently under mild conditions (e.g., near-neutral pH, room temperature or slightly elevated temperatures) to accommodate short-lived radionuclides and to avoid denaturing the peptide.[15]
-
Resistance to In Vivo Challenges: The radiometal-chelator complex must resist transchelation (the transfer of the metal to other biological ligands like transferrin or metallothionein) and metabolic degradation.[16]
-
Favorable Pharmacokinetic Profile: The chelator itself can influence the overall charge, lipophilicity, and biodistribution of the PDC.[10][17][18] The ideal chelator should not adversely affect the peptide's targeting ability and should promote favorable clearance pathways, typically renal excretion, to minimize background signal and non-target radiation dose.[10]
A Survey of Commonly Used Bifunctional Chelators
The selection of a chelator is intrinsically linked to the coordination chemistry of the radiometal it is intended to bind. Chelators are broadly classified into two main categories: acyclic (open-chain) and macrocyclic (ring-structured).
Acyclic Chelators
Acyclic chelators, like derivatives of DTPA (diethylenetriaminepentaacetic acid) , are flexible and can offer rapid labeling kinetics.[19] However, their complexes are often less kinetically inert compared to macrocyclic systems, making them potentially more susceptible to in vivo dissociation.[19][20] DTPA is still a choice for certain radionuclides like Indium-111.[19]
Macrocyclic Chelators
Macrocyclic chelators are generally considered the "gold standard" for many clinically relevant radionuclides due to the superior stability of their complexes.[19][20]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is arguably the most versatile and widely used chelator.[19] Its rigid, pre-organized structure forms highly stable complexes with a wide range of trivalent metals, including Gallium-68 (for PET imaging) and Lutetium-177 and Yttrium-90 (for therapy).[19] This versatility makes DOTA-conjugated peptides ideal for theranostic applications.[19] A notable example is ¹⁷⁷Lu-DOTA-TATE, an FDA-approved PDC for treating neuroendocrine tumors.[2]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): The smaller cavity size of NOTA makes it particularly well-suited for smaller metal ions like Ga³⁺ and Cu²⁺.[19] It often allows for faster and more efficient radiolabeling with Gallium-68 at lower temperatures compared to DOTA.[19]
-
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): With a larger ring size than DOTA, TETA is an excellent chelator for larger metal ions, most notably Copper-64, which is used for PET imaging.
Table 1: Comparison of Common Bifunctional Chelators
| Chelator | Type | Key Radionuclides | Key Characteristics |
| DTPA | Acyclic | ¹¹¹In | Fast labeling kinetics; lower in vivo stability compared to macrocycles.[19] |
| DOTA | Macrocyclic | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In | Highly versatile, forms very stable complexes; often requires heating for labeling.[19][21] |
| NOTA | Macrocyclic | ⁶⁸Ga, ⁶⁴Cu | Excellent for Ga³⁺, allows for rapid labeling at room temperature.[19][20] |
| TETA | Macrocyclic | ⁶⁴Cu | Preferred for larger metal ions like Cu²⁺. |
Practical Methodologies: From Conjugation to Quality Control
The successful development of a radiolabeled PDC requires robust and well-validated experimental protocols.
Protocol: Conjugation of a Bifunctional Chelator to a Targeting Peptide
This protocol describes a general method for conjugating a bifunctional chelator activated with an N-hydroxysuccinimide (NHS) ester to a peptide via its primary amine groups (e.g., the N-terminus or the side chain of a lysine residue).
Causality: The NHS-ester is a common choice because it reacts efficiently and specifically with primary amines at a slightly alkaline pH to form a stable amide bond. The use of an amine-free buffer is critical to prevent the buffer itself from reacting with and quenching the NHS-ester.
Materials:
-
Targeting Peptide with at least one primary amine.
-
Bifunctional Chelator-NHS ester (e.g., DOTA-NHS-ester).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification System: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC).
-
Analytical Instruments: HPLC, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). If the peptide is stored in a buffer containing primary amines (like Tris), it must first be buffer-exchanged into the reaction buffer.
-
Chelator Preparation: Immediately before use, dissolve the chelator-NHS ester in a minimal volume of anhydrous DMSO to create a concentrated stock solution. Rationale: NHS-esters are susceptible to hydrolysis, so fresh preparation is crucial for high conjugation efficiency.
-
Conjugation Reaction: Add a calculated molar excess of the chelator stock solution to the peptide solution. A 5- to 20-fold molar excess of chelator to peptide is a typical starting point for optimization.
-
Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature.
-
Purification: Purify the chelator-peptide conjugate from unreacted chelator and byproducts using reversed-phase HPLC. This method separates molecules based on hydrophobicity and provides a high degree of purity.
-
Characterization & QC:
-
Confirm the identity and purity of the conjugate using analytical HPLC.
-
Verify the successful conjugation and determine the exact mass of the product using Mass Spectrometry. This will confirm the number of chelators attached per peptide.
-
Caption: Workflow for the radiolabeling of a DOTA-peptide and subsequent QC.
Critical Quality Control Assays
Quality control is non-negotiable in the production of radiopharmaceuticals. The primary goal is to determine the Radiochemical Purity (RCP) , which is the percentage of the total radioactivity in the desired chemical form (i.e., the radiolabeled peptide). [22]
-
Radio-TLC/HPLC: These are the most common methods for determining RCP. [22]They separate the intact radiolabeled peptide from impurities like free (unchelated) radionuclide and hydrolyzed radiocolloids. For patient administration, RCP must typically be >95%.
-
Stability Studies: It is crucial to assess the stability of the final product over time and in a biologically relevant medium, such as human serum. [23]This is done by incubating the radiolabeled PDC in serum at 37°C and measuring the RCP at various time points (e.g., 1, 4, 24 hours) to check for degradation or release of the radionuclide. [23][24]
The Impact of the Chelator on In Vivo Performance
The choice of bifunctional chelator can profoundly influence the pharmacokinetic profile of a PDC. [10]Factors such as the overall charge and hydrophilicity of the metal-chelator complex can alter how the conjugate is distributed in the body and how it is excreted. [10][17] For example, a highly charged and hydrophilic complex will generally favor rapid renal clearance, which is desirable for reducing background radiation and non-target organ dose. [10]Conversely, a more lipophilic complex might see increased hepatobiliary excretion. [10]Numerous studies have demonstrated that simply changing the chelator on an identical peptide can significantly alter tumor-to-kidney ratios and overall image quality. [10][18]
The Theranostic Vision: Chelators as Versatile Platforms
The theranostic paradigm is one of the most exciting applications of PDCs. It involves using a diagnostic radionuclide to visualize a target and confirm drug uptake, followed by treatment with a therapeutic radionuclide. The versatility of chelators like DOTA is central to this approach. The exact same DOTA-conjugated peptide can be labeled with:
-
Gallium-68 for PET imaging to identify patients whose tumors express the target receptor.
-
Lutetium-177 for targeted radionuclide therapy in those patients who show positive uptake on the PET scan.
This allows for a highly personalized treatment strategy, ensuring that only patients likely to respond to the therapy are treated, thereby maximizing efficacy and minimizing unnecessary toxicity.
Future Perspectives and Emerging Trends
The field of bifunctional chelator design is continuously evolving. Current research focuses on:
-
Novel Chelator Development: Creating new chelators with even faster labeling kinetics at room temperature, improved stability for challenging radionuclides (like alpha-emitters), and tailored pharmacokinetic properties. [25][26]* Improved Conjugation Strategies: Developing site-specific conjugation methods to ensure a homogeneous product with a precise chelator-to-peptide ratio, which can improve reproducibility and in vivo performance. [27]* Chelators for New Radionuclides: Designing chelators for emerging diagnostic and therapeutic radionuclides, such as Scandium-44 (PET) and Actinium-225 (alpha therapy).
Conclusion
Bifunctional chelators are far more than simple linkers; they are a cornerstone technology in the development of peptide-based radiopharmaceuticals. [23]Their careful selection and implementation directly impact the stability, pharmacokinetics, and ultimate clinical utility of a Peptide Drug Conjugate. A deep understanding of the principles of coordination chemistry, coupled with robust protocols for conjugation, radiolabeling, and quality control, is essential for any researcher aiming to translate a promising targeting peptide into a safe and effective agent for molecular imaging or targeted radionuclide therapy. As new radionuclides and peptide vectors emerge, the continued innovation in bifunctional chelator design will be a key driver in advancing the next generation of precision medicines.
References
Sources
- 1. For what indications are Peptide drug conjugates being investigated? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.unh.edu [scholars.unh.edu]
- 5. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer [thno.org]
- 6. mdpi.com [mdpi.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Actinide chelation: biodistribution and in vivo complex stability of the targeted metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. harvest.usask.ca [harvest.usask.ca]
- 26. openmedscience.com [openmedscience.com]
- 27. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Designing model imino bifunctional chelators for radiopharmaceuticals – in vitro antitumor activity, photoluminescence and structural analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. thno.org [thno.org]
- 30. Peptide-Guided Theranostics | Postgraduate Programme in Molecular Biosciences - Universidad Autonoma de Madrid [ciencias.biomol.uam.es]
- 31. pubs.acs.org [pubs.acs.org]
- 32. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 33. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 35. www-pub.iaea.org [www-pub.iaea.org]
- 36. Development of a peptide-based bifunctional chelator conjugated to a cytotoxic drug for the treatment of melanotic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. moravek.com [moravek.com]
- 40. pubs.acs.org [pubs.acs.org]
Precision Engineering of Radiopharmaceuticals: A Comprehensive Guide to Fmoc-Lys(DOTA-tBu3)-OH in Solid-Phase Peptide Synthesis
Executive Summary & Mechanistic Rationale
The rapid clinical translation of targeted radionuclide therapies (TRT) and theranostics—exemplified by [¹⁷⁷Lu]Lu-DOTATATE and [¹⁷⁷Lu]Lu-PSMA-617—has fundamentally shifted the landscape of peptide drug conjugates (PDCs). At the core of these molecules is the bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which forms kinetically inert and thermodynamically stable complexes with heavy radiometals (e.g., ¹⁷⁷Lu, ⁶⁸Ga, ²²⁵Ac, ⁹⁰Y).
Historically, DOTA was conjugated to peptides post-synthetically in the solution phase, a process plagued by poor regioselectivity, hydrolysis, and complex purification workflows[1]. The advent of Fmoc-L-Lys(DOTA-tris(t-Bu ester))-OH (CAS 479081-06-6) revolutionized this process. By pre-conjugating the DOTA macrocycle to the epsilon-amine of a lysine derivative, chemists can incorporate the chelator directly into the peptide backbone during standard Solid-Phase Peptide Synthesis (SPPS)[2][].
The Causality of Orthogonal Protection
The structural brilliance of Fmoc-Lys(DOTA-tBu3)-OH lies in its orthogonal protection strategy[4].
-
The Alpha-Amine: Protected by the base-labile Fmoc group, allowing controlled, step-wise chain elongation.
-
The DOTA Carboxylates: Three of the four acetic acid arms are protected as tert-butyl (tBu) esters[4][5].
Why tBu esters? If left unprotected, the highly nucleophilic carboxylates of DOTA would react with coupling reagents (like HATU or DIC), leading to catastrophic branching, cross-linking, and resin aggregation. The tBu esters are completely stable under the basic conditions (20% piperidine) used for Fmoc removal, but are highly labile to the strongly acidic conditions (Trifluoroacetic acid, TFA) used during final global cleavage[5][6].
System Architecture: The SPPS Workflow
To ensure high-fidelity synthesis, the workflow must be treated as a self-validating system where each phase contains a Quality Control (QC) gate.
Solid-Phase Peptide Synthesis workflow for Fmoc-Lys(DOTA-tBu3)-OH with self-validating QC gates.
Quantitative Data & Parameter Optimization
Because Fmoc-Lys(DOTA-tBu3)-OH is a massive (MW 923.15 g/mol ) and sterically demanding building block[], standard SPPS parameters will fail. The table below summarizes the critical adjustments required, grounded in thermodynamic and kinetic causality.
| Process Parameter | Standard Amino Acid | Fmoc-Lys(DOTA-tBu3)-OH | Mechanistic Causality |
| Equivalents | 3.0 - 5.0 eq | 1.5 - 2.0 eq | High cost constraints dictate lower equivalents; reaction kinetics must instead be driven by high concentrations (minimum solvent volume) and superior coupling reagents. |
| Coupling Reagent | HBTU / DIPEA | HATU / DIPEA or DIC / Oxyma | The extreme steric bulk of the DOTA macrocycle requires the highly reactive 7-aza-benzotriazole active ester (HATU) to overcome the activation energy barrier. |
| Coupling Time | 30 - 45 minutes | 120 minutes | Slower diffusion rates of the bulky monomer into the polymer resin matrix necessitate extended coupling times to achieve >99% conversion. |
| Cleavage Time | 60 - 90 minutes | 150 - 180 minutes | Complete acidolysis of three sterically shielded tert-butyl esters requires extended TFA exposure to prevent +56 Da mass adducts[7][8]. |
Self-Validating Experimental Methodology
The following protocol is engineered for a 0.1 mmol scale synthesis using a standard Rink Amide or Wang resin.
Phase 1: Activation and Coupling of the DOTA Derivative
Causality: To prevent premature cyclization or epimerization, the activation of the carboxylate must occur in the presence of the resin, or immediately prior to transfer.
-
Prepare the Monomer: Dissolve 0.15 mmol (1.5 eq) of Fmoc-Lys(DOTA-tBu3)-OH and 0.145 mmol of HATU in the absolute minimum volume of anhydrous DMF (approx. 1.5 mL).
-
Base Addition: Add 0.3 mmol (3.0 eq) of DIPEA (N,N-Diisopropylethylamine) to the solution. The solution will turn pale yellow, indicating the formation of the active ester.
-
Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes .
-
Validation (QC Gate 2): Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), perform a second coupling using DIC/OxymaPure for 60 minutes. Do not proceed until the Kaiser test is negative.
Phase 2: Global Cleavage and tBu Deprotection
Causality: The cleavage cocktail must serve dual purposes: severing the peptide-resin anchor and stripping all side-chain protecting groups. The three tBu groups on the DOTA moiety are notorious for incomplete removal[6][8].
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O. Note: If the peptide contains Cys, Met, or Trp, add 2.5% EDT (1,2-ethanedithiol).
-
Execution: Add 5 mL of the cocktail to the dried resin. Agitate gently at room temperature for 2.5 to 3.0 hours [7][8].
-
Isolation: Filter the resin and precipitate the cleaved peptide by dispensing the TFA solution dropwise into 40 mL of ice-cold diethyl ether. Centrifuge to isolate the crude DOTA-peptide pellet.
Troubleshooting & Analytical Forensics
Even with optimized protocols, radiopharmaceutical precursors can exhibit unique analytical anomalies.
Issue 1: The +56 Da, +112 Da, or +168 Da Mass Adducts
-
Observation: LC-MS analysis of the crude peptide reveals mass peaks corresponding to[M + 56], [M + 112], or [M + 168].
-
Causality: These correspond to the incomplete removal of one, two, or three tert-butyl groups from the DOTA macrocycle, respectively[6][8]. The steric crowding of the macrocycle limits TFA accessibility.
-
Resolution: Do not attempt to purify. Lyophilize the crude powder, re-dissolve in a fresh batch of 95% TFA / 5% H₂O, and agitate for an additional 60 minutes.
Issue 2: Premature Metalation (Mass shifts of +53 Da to +63 Da)
-
Observation: The peptide mass is unexpectedly higher by ~54 Da (Fe³⁺), ~63 Da (Cu²⁺), or ~65 Da (Zn²⁺), accompanied by a loss of protons.
-
Causality: DOTA is an aggressive chelator. It will scavenge trace metals from stainless steel HPLC capillaries, low-grade TFA, or glassware.
-
Resolution: Use strictly trace-metal grade solvents. Passivate the HPLC system with 0.1 M EDTA prior to purification, and store the final lyophilized peptide in plastic (not glass) vials.
References
-
Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes Springer Nature Experiments URL:[Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL: [Link]
Sources
- 1. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 2. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptidechemistry.org [peptidechemistry.org]
Advanced Protocol: DOTA Chelator Stability & Integration in Fmoc-SPPS
Executive Summary
The integration of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) into peptides is the foundational step for developing radiopharmaceuticals (e.g., [¹⁷⁷Lu]Lu-DOTA-TATE). However, the stability of the DOTA moiety during Solid Phase Peptide Synthesis (SPPS) presents a paradox: the chelator must be robust enough to survive harsh Fmoc deprotection cycles yet reactive enough to couple efficiently to the N-terminus or lysine side chains.
This guide addresses the critical stability factors of DOTA during SPPS, focusing on the DOTA-tris(tBu) ester derivative. It provides a self-validating protocol for coupling, cleavage, and purification, ensuring the final conjugate retains high chelating capacity and isotopic purity.
Part 1: Strategic Analysis – The Chemistry of DOTA in SPPS
The Derivative of Choice: DOTA-tris(tBu) ester
Direct coupling of unprotected DOTA is ill-advised in SPPS due to the presence of four equivalent carboxyl groups. This leads to polymerization and cross-linking on the resin.
-
Solution: Use DOTA-tris(tBu) ester .[1]
-
Mechanism: Three carboxyls are protected by tert-butyl groups, leaving a single free carboxyl for activation.[2] This ensures site-specific conjugation (monofunctionalization).
-
Orthogonality: The tBu esters are stable to piperidine (used for Fmoc removal) but labile to Trifluoroacetic Acid (TFA), allowing for simultaneous global deprotection and resin cleavage [1].[3]
Stability Challenges
-
Steric Hindrance: The bulky DOTA macrocycle exhibits slow coupling kinetics, often leading to deletion sequences if standard coupling times are used.
-
Incomplete Deprotection: The three tBu groups on DOTA are more resistant to TFA cleavage than standard amino acid side chains (e.g., Boc-Lys, tBu-Ser). Insufficient cleavage time results in "partially protected" species (+56 Da or +112 Da mass shifts) [2].
-
Cation Scavenging: The release of three bulky tBu cations per DOTA molecule creates a high risk of alkylating sensitive residues (Trp, Met, Cys).
Part 2: Critical Workflow & Visualization
Diagram 1: DOTA-SPPS Integration Workflow
This decision tree illustrates the critical checkpoints for ensuring DOTA stability and coupling efficiency.
Caption: Workflow for integrating DOTA-tris(tBu) ester into Fmoc-SPPS, highlighting the critical QC checkpoint before cleavage.
Part 3: Validated Experimental Protocols
Protocol A: On-Resin DOTA Coupling
Objective: Efficiently attach the sterically hindered DOTA-tris(tBu) ester to the N-terminus.
Materials:
-
Resin: Rink Amide or Wang resin (Loading < 0.6 mmol/g preferred to reduce steric crowding).
-
Reagents: DOTA-tris(tBu) ester (3 eq), HATU (2.9 eq), DIEA (6 eq), DMF (Anhydrous).
-
Note: Avoid HBTU/TBTU if possible; HATU provides superior kinetics for bulky activators [3].
Step-by-Step:
-
Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).[3][4][5]
-
Pre-Activation (Critical):
-
Coupling:
-
Validation: Perform a Kaiser Test.
-
Result: If beads are colorless, coupling is complete. If blue, repeat the coupling with fresh reagents.
-
Protocol B: Global Deprotection & Cleavage
Objective: Remove peptide protecting groups AND the persistent DOTA tBu esters without alkylating the peptide.
The "Scavenger Cocktail" Strategy: Standard 95% TFA is often insufficient for DOTA-peptides due to the high volume of tBu cations generated.
| Component | Reagent K (Standard) | Reagent B (Minimalist) | Function |
| TFA | 82.5% | 88% | Cleavage & Deprotection |
| Phenol | 5% | 5% | Traps tBu cations (protects Tyr) |
| Water | 5% | 5% | Hydrolysis & Scavenger |
| Thioanisole | 5% | - | Accelerates removal of Pbf/Trt |
| EDT / DODT | 2.5% | - | Critical for Cys/Met protection |
| TIS | - | 2% | Silane scavenger (highly effective) |
Procedure:
-
Cocktail Preparation: Prepare Reagent K (TFA/Phenol/Water/Thioanisole/EDT) if the peptide contains Cys, Met, or Trp.[8] Use Reagent B (TFA/Phenol/Water/TIS) for simple sequences.
-
Incubation: Add cocktail to resin.
-
Standard Peptide: 2 hours.
-
DOTA-Peptide:4–5 hours.
-
Reasoning: The DOTA tBu esters are sterically crowded and slower to hydrolyze. Premature termination leads to [M+56]+ adducts [4].
-
-
Precipitation: Filter resin, concentrate TFA to ~10% volume under N₂, and precipitate in ice-cold diethyl ether.
Part 4: Expert Insights & Troubleshooting (E-E-A-T)
The "Metal Poisoning" Trap
DOTA is a powerful chelator. If you use standard glass HPLC vials or non-trace-metal-grade solvents, the DOTA will scavenge trace Copper, Zinc, or Iron from the environment before you can add your radiometal (e.g., Lu-177).
-
Symptom: Correct mass on MS, but 0% radiolabeling yield.
-
Fix: Acid-wash all glassware (1M HCl) and use "Metal-Free" buffers (treated with Chelex 100 resin) during the final HPLC purification.
Preventing Aspartimide Formation
If your peptide sequence contains Asp-Gly , the long coupling time required for DOTA can promote aspartimide formation (ring closure of the Asp side chain).
-
Prevention: Add 0.1M HOBt to the 20% Piperidine deprotection solution during the synthesis of the Asp-Gly region to suppress base-catalyzed ring closure [5].
Diagram 2: Scavenger Mechanism during Cleavage
Visualizing why extended cleavage times are necessary for DOTA.
Caption: Mechanism of tBu removal. High cation load from DOTA requires excess scavengers to prevent peptide alkylation.
References
-
Vertex AI Search. (2025). DOTA-tris(tBu) ester stability in Fmoc SPPS. Retrieved from
-
BenchChem. (2025).[3][5] Application Notes and Protocols for DOTA-GA(tBu)4 in Solid-Phase Peptide Synthesis. Retrieved from
-
Aapptec. (2025). Standard Protocol for HATU Peptide Coupling. Retrieved from
-
University of Mainz. (2025). Application of tris-allyl-DOTA in the preparation of DOTA–peptide conjugates. Retrieved from
-
Peptide Chemistry. (2025). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Note: High-Efficiency Fmoc Solid-Phase Synthesis of DOTA-Conjugated Peptides
Abstract
This application note details the robust synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated peptides using standard Fmoc solid-phase methodology. DOTA-conjugated peptides are critical precursors for radiopharmaceuticals used in Positron Emission Tomography (PET) and Peptide Receptor Radionuclide Therapy (PRRT), such as [⁶⁸Ga]Ga-DOTA-TATE and [¹⁷⁷Lu]Lu-DOTA-TATE.[1] This guide addresses specific challenges including steric hindrance, on-resin aggregation, and the prevention of metal contamination, providing a self-validating protocol for reproducible results.
Strategic Considerations & Mechanism
Successful synthesis relies on understanding the interplay between the bulky DOTA chelator and the peptide backbone.
The "Bulky Chelator" Challenge
DOTA is a macrocyclic chelator. When coupling it to the N-terminus of a resin-bound peptide, steric hindrance is the primary failure mode.[2]
-
Causality: The kinetic rate of coupling for DOTA-tris(tBu) ester is significantly slower than standard amino acids due to the massive protecting groups (three tert-butyl esters) and the rigid macrocyclic ring.
-
Solution: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU. The aza-derivative generates a more reactive active ester (OAt) that accelerates coupling to sterically hindered amines.
Protecting Group Strategy
To prevent uncontrolled cross-linking, DOTA-tris(tBu) ester is the required reagent for Fmoc SPPS.
-
Mechanism: It possesses three acid-labile tert-butyl protected carboxyls and one free carboxylic acid. This ensures site-specific amide bond formation with the peptide N-terminus without polymerizing.
-
Global Deprotection: The tBu groups are removed simultaneously with the peptide side-chain protecting groups (Boc, Pbf, Trt) during the final TFA cleavage, yielding the fully active chelator.
Metal-Free Hygiene
Trace metals (Fe, Zn, Cu) in solvents or glassware can irreversibly complex with DOTA during the final workup, rendering the peptide useless for radiolabeling.
-
Directive: Use only HPLC-grade solvents and plasticware where possible. If glassware is necessary, acid-wash (1M HCl) to remove trace metal ions.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide MBHA or Wang Resin (0.4–0.6 mmol/g) | Solid support (Amide vs Acid C-term) |
| Chelator | DOTA-tris(tBu) ester | Site-specific conjugation |
| Coupling Reagent | HATU | High-efficiency activation for bulky groups |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activator base |
| Solvent | DMF (Anhydrous, Amine-free) | Reaction medium |
| Deprotection | 20% Piperidine in DMF | Fmoc removal |
| Cleavage | TFA (Trifluoroacetic acid), TIS, H₂O, DODT | Resin cleavage & side-chain deprotection |
| Scavengers | Phenol, Thioanisole (Optional for Met/Cys) | Prevent re-alkylation of sensitive residues |
Experimental Protocols
Phase 1: Peptide Chain Assembly
Note: This section assumes standard automated or manual Fmoc synthesis knowledge. The focus here is the preparation for DOTA coupling.
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5 x 1 min).
-
Amino Acid Coupling: Couple Fmoc-AA-OH (4 eq) using HBTU (3.9 eq) and DIPEA (8 eq) for 45-60 min.
-
Repeat: Iterate until the peptide sequence is complete.
-
Final Deprotection: Remove the N-terminal Fmoc group of the final amino acid (or spacer) to expose the free amine. Perform a Kaiser Test to confirm the presence of free amines (Resin should be dark blue).
Phase 2: On-Resin DOTA Conjugation (The Critical Step)
This step replaces the standard amino acid coupling cycle.
Reagent Prep (for 0.1 mmol synthesis scale):
-
DOTA-tris(tBu) ester: 172 mg (0.3 mmol, 3 eq)
-
HATU: 110 mg (0.29 mmol, 2.9 eq) - Slight deficit to prevent capping with HATU
-
DIPEA: 104 µL (0.6 mmol, 6 eq)
-
DMF: 2-3 mL (Minimum volume to maintain high concentration)
Procedure:
-
Pre-activation: Dissolve DOTA-tris(tBu) ester and HATU in DMF. Add DIPEA. Shake for 1-2 minutes (do not over-activate, or racemization/guanidinylation risks increase).
-
Coupling: Add the activated mixture to the resin-bound peptide.
-
Incubation: Agitate at Room Temperature for 3 to 4 hours .
-
Optimization: For extremely hindered peptides, heat to 40°C or perform a double coupling (fresh reagents, 2 hours each).
-
-
Validation: Wash resin with DMF (3x) and DCM (3x). Perform a Kaiser Test .
Phase 3: Cleavage & Global Deprotection
DOTA peptides are often hydrophilic. The cleavage cocktail must ensure complete removal of the tBu esters from the DOTA macrocycle.
Cocktail Selection:
-
Standard (No Cys/Met): TFA / TIS / H₂O (95 : 2.5 : 2.5)[4]
-
Sensitive (Contains Cys/Met/Trp): Reagent K or similar.[5][6]
-
TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)
-
Note:DODT (3,6-Dioxa-1,8-octanedithiol) is a preferred, less malodorous substitute for EDT (Ethanedithiol).
-
Procedure:
-
Add cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate for 3 to 4 hours . Note: DOTA t-butyl esters can be stubborn; 4 hours is safer than the standard 2 hours.
-
Filter resin and collect filtrate.[5]
-
Precipitation: Add filtrate dropwise into cold Diethyl Ether (-20°C, 10x volume).
-
Centrifuge (3000 rpm, 10 min) and decant ether. Repeat wash 2x.[7]
-
Dissolve pellet in H₂O/Acetonitrile (50:50) and lyophilize.
Visual Workflows
Synthesis Logic Flow
The following diagram illustrates the critical decision points and chemical flow for DOTA-peptide synthesis.
Figure 1: Decision logic for Fmoc SPPS of DOTA peptides, highlighting the critical conjugation loop.
Purification & Analysis
HPLC Purification
DOTA peptides are highly polar.
-
Column: C18 Preparative Column (e.g., Phenomenex Jupiter or equivalent).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradients are often required (e.g., 5% to 35% B over 30 mins) due to the polarity of the DOTA group.
Analytical Validation
-
ESI-MS: Confirm mass. Note that DOTA can trap cations (Na⁺, K⁺) during ionization. Look for [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.
-
HPLC Purity: Target >95% purity for clinical/pre-clinical applications.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Incomplete DOTA Coupling | Kaiser test remains blue after 4h. | 1. Perform double coupling. 2. Switch solvent to NMP (N-methyl-2-pyrrolidone) to improve swelling. 3. Use HOAt additive if available.[8][9] |
| Peptide Aggregation | Low yield; broad HPLC peaks. | Insert a PEG spacer (e.g., PEG2 or PEG4) between the peptide N-terminus and DOTA to reduce steric clash and improve solubility. |
| Methionine Oxidation | Mass spectrum shows +16 Da peak. | Ensure cleavage cocktail contains reducing scavengers (DODT, Thioanisole). Keep workup under N₂ atmosphere. |
| Insoluble Crude | Pellet won't dissolve in H₂O/ACN. | DOTA peptides can be isoelectric. Adjust pH with small amounts of NH₄OH or acetic acid to assist dissolution before HPLC. |
References
-
Sosabowski, J. K., & Mather, S. J. (2006).[10] Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes.[10][11] Nature Protocols, 1(2), 972–976.[10] Retrieved from [Link]
-
Teixeira, A., et al. (2002). The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis.[12] Protein & Peptide Letters, 9(5).[12] Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. renyi.hu [renyi.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
cleavage cocktail for DOTA-tris(t-Bu ester) deprotection
Application Note: Optimized Deprotection of DOTA-tris(t-Bu ester) Conjugates
Executive Summary
The removal of tert-butyl (t-Bu) protecting groups from DOTA-tris(t-Bu ester) is a critical bottleneck in the synthesis of radiopharmaceutical precursors. Unlike standard peptide deprotection, the DOTA macrocycle presents unique steric challenges. Incomplete deprotection yields "partially protected" impurities (+56 Da mass shifts) that are difficult to separate by HPLC, while inadequate scavenging leads to irreversible alkylation of sensitive residues (Trp, Met, Tyr).
This guide provides an evidence-based approach to selecting the correct cleavage cocktail ("Reagent K" vs. "Standard"), optimizing reaction kinetics for the sterically hindered DOTA core, and executing a self-validating purification workflow.
Mechanistic Principles
To optimize the protocol, one must understand the underlying acidolysis mechanism. Trifluoroacetic acid (TFA) acts as the proton source, but the rate-limiting step is the fragmentation of the protonated ester into the carboxylic acid and the tert-butyl carbocation (
The
Figure 1: Acidolysis and Scavenging Mechanism
Caption: The TFA-mediated SN1 cleavage pathway. Effective scavenging diverts the reactive t-Bu+ cation away from sensitive peptide residues.
Cocktail Selection Guide
Do not use a generic cocktail for all conjugates. The choice depends entirely on the amino acid composition of the peptide linker.
Table 1: Scavenger Cocktail Formulations
| Cocktail Name | Composition (v/v) | Target Application | Key Mechanism |
| Cocktail A (Standard) | TFA (95%) TIS (2.5%)H₂O (2.5%) | Robust Sequences: Peptides lacking Met, Trp, Cys, or Tyr. | TIS (Triisopropylsilane) acts as a hydride donor to quench cations.[2] Water hydrolyzes cations to t-butanol. |
| Cocktail B (Reagent K) | TFA (82.5%) Phenol (5%)H₂O (5%)Thioanisole (5%)EDT (2.5%) | Sensitive Sequences: Contains Met, Cys, or Trp. | EDT (Ethanedithiol) prevents oxidation.[3] Thioanisole accelerates Met(O) reduction and scavenges cations. Phenol protects Tyr.[4] |
| Cocktail C (High Power) | TFA (90%) TIS (5%)H₂O (5%) | Bulky/Hydrophobic: Large DOTA constructs with high t-Bu load but no Met/Trp. | Increased scavenger volume prevents saturation of the quenching medium during bulk cleavage. |
Critical Note: DOTA-tris(t-Bu) releases three equivalents of
per molecule. This is a higher cation load than standard peptides. Ensure the volume of cocktail is at least 10–15 mL per gram of resin to prevent scavenger exhaustion.
Detailed Experimental Protocol
This protocol assumes a standard solid-phase synthesis scale (0.1 mmol).
Phase 1: Preparation
-
Drying: Ensure the resin-bound DOTA-peptide is washed with DCM and dried under nitrogen. Residual DMF (dimethylformamide) is basic and will neutralize TFA, stalling the reaction.
-
Cocktail Prep: Premix the scavengers (TIS, H₂O, etc.) before adding the TFA to prevent exothermic spikes from damaging the peptide.
Phase 2: The Cleavage Reaction
-
Addition: Add 10 mL of the selected cocktail (Table 1) to the reaction vessel.
-
Agitation: Shake gently at Room Temperature (22–25°C) .
-
Standard Peptides: 2 hours.
-
DOTA Conjugates:3 to 4 hours .
-
Reasoning: The bulky macrocycle sterically hinders the protonation of the ester oxygens. Extending time to 4 hours significantly reduces the "M+56" (mono-t-butyl) impurity [1].
-
-
Temperature Control: Do not heat above 30°C. While heat accelerates deprotection, it promotes the degradation of the DOTA-amide linkage and increases Trp alkylation.
Phase 3: Workup & Precipitation
-
Concentration: Evaporate TFA under a stream of nitrogen until the volume is reduced to ~2 mL. Do not evaporate to dryness, as this concentrates the scavenged cations and can lead to back-alkylation.
-
Precipitation: Add 40 mL of ice-cold diethyl ether (pre-chilled to -20°C).
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes at 4°C. Decant the ether.
-
Wash: Resuspend the pellet in fresh cold ether and centrifuge again (repeat 2x). This removes the organic scavengers (phenol, thioanisole).
Figure 2: Operational Workflow
Caption: Step-by-step workflow from resin-bound precursor to crude DOTA-peptide.
Quality Control & Troubleshooting
A self-validating system requires checking for specific failure modes using LC-MS.
The "+56 Da" Check
The most common failure in DOTA chemistry is incomplete deprotection.
-
Observation: Mass spectrum shows peaks at
or . -
Cause: One or two
groups remain attached. -
Solution:
-
Dissolve the crude pellet in neat TFA (with 2% water) and react for an additional 60 minutes.
-
Do not add TIS/Thioanisole for this "re-cleavage" step unless the peptide is extremely sensitive, as the cation load is now low.
-
The "+106 Da" Check (Trp Alkylation)
-
Observation: Mass spectrum shows
(t-Bu) or higher adducts on Tryptophan-containing peptides. -
Cause: Insufficient scavenging during the initial burst of cation release.
-
Solution: Use Reagent K (Cocktail B). The dithiol (EDT) and Thioanisole are superior nucleophiles compared to TIS for protecting the indole ring [2].
Solubility Issues
Free DOTA peptides often aggregate at acidic pH.
-
Protocol: Dissolve the ether-precipitated pellet in 50:50 Water/Acetonitrile rather than pure water. If solubility remains poor, add small aliquots of 1M NH₄OAc (buffer to pH ~4-5) to assist dissolution before HPLC purification.
References
-
Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[5] Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214.[6] Link
- Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
High-Efficiency Radiolabeling of DOTA-Conjugated Peptides with Lutetium-177
Application Note & Protocol Guide
Introduction
The radiolabeling of DOTA-conjugated peptides (e.g., DOTATATE, PSMA-617) with Lutetium-177 (
This guide provides a robust, field-validated protocol for achieving high Radiochemical Yield (RCY >98%) and Radiochemical Purity (RCP). It emphasizes the "Thermodynamic Trap" mechanism of DOTA chelation and the critical management of trace metal contaminants.
Critical Parameters & Mechanism
The "Thermodynamic Trap" (Coordination Chemistry)
DOTA (
-
The Challenge: At room temperature, the DOTA macrocycle is rigid and protonated. The Lu
ion sits "on top" of the ring but cannot enter. -
The Solution (Heat): Heating to 80–95°C provides the activation energy to deprotonate the nitrogen donors and expand the ring, allowing Lu
to drop into the "cage." Once cooled, the complex is locked; Lu cannot escape, ensuring in vivo stability.
The pH Window
The reaction is governed by a competition between protonation and hydrolysis :
-
pH < 3.5: DOTA carboxylate groups are protonated (
), preventing coordination with Lu . -
pH > 5.5: Lutetium forms insoluble hydroxides (
), rendering it unavailable for chelation. -
Optimal Window: pH 4.0 – 5.0 .[1]
Trace Metal Competition
DOTA is non-selective. Trace metals (
-
Source: Corroded needles, low-grade buffers, or glass leaching.
-
Impact: Even a 5:1 molar ratio of
:Lu can reduce yields to <50%. Metal-free (Suprapur/TraceSelect) reagents are mandatory.
Visualization: Chelation & Competition Logic
Figure 1: The competitive landscape of DOTA labeling. Trace metals permanently occupy DOTA sites, reducing the effective concentration available for
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| n.c.a (no-carrier-added) in 0.04M HCl | Radionuclide precursor. | |
| DOTA-Peptide | GMP Grade, lyophilized | Targeting vector. |
| Reaction Buffer | 0.4M Sodium Acetate / Gentisic Acid | Maintains pH 4.5; Gentisic acid acts as a radical scavenger. |
| Quencher | Ascorbic Acid (Vitamin C) | Prevents radiolysis of the peptide during and after labeling. |
| DTPA Solution | 0.1 mM Diethylenetriaminepentaacetic acid | Chelates any remaining free Lu |
| Water | 18 M | Solvent base. |
Experimental Protocol
Phase 1: Preparation (Metal-Free Zone)
-
Clean: Wipe all surfaces with 70% Ethanol. Use only plastic spatulas/pipette tips (avoid glass/metal contact).
-
Pre-heat: Set heating block to 95°C .
Phase 2: Labeling Reaction
-
Peptide Dissolution: Dissolve DOTA-peptide in water to 1 µg/µL.
-
Buffering: In a reaction vial, add Buffer Solution (Sodium Acetate/Gentisic Acid).
-
Ratio: Volume should be sufficient to buffer the HCl from the
Lu stock (typically 1:5 to 1:10 ratio of Lu:Buffer).
-
-
Activity Addition: Add required activity of
LuCl (e.g., 1–10 GBq). -
Peptide Addition: Add calculated mass of DOTA-Peptide.
-
Specific Activity Target: 50–100 MBq/nmol is standard for clinical use.
-
-
pH Check: Spot 0.5 µL on a pH strip. Must be pH 4.5–5.0 . If <4.0, add more acetate buffer.
-
Incubation: Heat at 95°C for 20–30 minutes .
-
Cooling: Allow vial to cool to room temperature (RT) for 5 minutes.
Phase 3: Post-Reaction & Formulation
-
DTPA Challenge (Optional): Add excess DTPA solution and incubate 5 mins at RT. This complexes any free
Lu into Lu-DTPA, which is easily detected on QC or excreted renally if injected. -
Radiolysis Protection (CRITICAL): If purification (C18 Sep-Pak) is performed, Ascorbic Acid must be re-added to the final formulation immediately. Purification removes the scavengers, leaving the highly radioactive peptide vulnerable to self-destruction.
Workflow Diagram
Figure 2: Operational workflow. Note the critical step of re-adding Ascorbic Acid after purification.
Quality Control (QC) Methods[3]
Instant Thin Layer Chromatography (iTLC)
Used for rapid determination of Free Lu vs. Labeled Peptide.
-
Stationary Phase: iTLC-SG (Silica Gel) strips.
-
Mobile Phase: 0.1 M Citrate Buffer (pH 5.0).
-
Separation Logic:
-
Free
Lu / Lu-DTPA: Migrates with solvent front ( ). -
Lu-DOTA-Peptide: Stays at origin (
).
-
-
Calculation:
HPLC (High-Performance Liquid Chromatography)
Used to detect radiochemical impurities (oxidized peptide, radiolysis fragments).
-
Column: C18 Reverse Phase (e.g., Jupiter Proteo, 4µm, 90Å).
-
Gradient: Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
-
Detector: Radiometric detector + UV (220 nm).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Free Lu ( | pH too low (<4.0) | Add more Acetate buffer; re-check pH. |
| High Free Lu (pH is correct) | Metal contamination | Replace buffers/water with TraceSelect grade. Check heater block for rust. |
| Low Specific Activity | Too much cold peptide | Verify peptide mass calculation. |
| RCP decreases over time | Radiolysis | Add Ascorbic Acid/Ethanol immediately. Store at 4°C or -20°C. |
| Colloidal Lu (Stuck at origin) | pH too high (>6.0) | Ensure buffer pH is 4.5–5.0. Use iTLC method specific for colloids (e.g., NH |
References
-
Dash, A., et al. (2015). Guidelines for the preparation of radiopharmaceuticals. EANM.
-
Breeman, W. A., et al. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging.
-
Maus, S., et al. (2014).[3] Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity. International Journal of Diagnostic Imaging.
-
Kratochwil, C., et al. (2019). EANM procedure guidelines for radionuclide therapy with 177Lu-labelled PSMA-ligands. European Journal of Nuclear Medicine and Molecular Imaging.
-
Banerjee, S., et al. (2015). Evolution of Lutetium-177 in Targeted Radiopharmaceutical Therapy. Current Radiopharmaceuticals.
Sources
Application Notes and Protocols for the Synthesis of DOTA-TATE Using an Fmoc-Lys(DOTA) Building Block
Introduction: The Significance of DOTA-TATE in Theranostics
DOTA-TATE, a conjugate of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the somatostatin analogue octreotate, stands as a cornerstone in the field of nuclear medicine and theranostics.[1][2] Its remarkable success stems from its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs).[1][2] This molecular targeting capability allows for both the diagnosis and treatment of these malignancies. When chelated with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), ⁶⁸Ga-DOTA-TATE enables highly sensitive and specific imaging of NETs via Positron Emission Tomography (PET).[3][4][5] When complexed with a beta-emitting radionuclide such as Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-DOTA-TATE delivers targeted peptide receptor radionuclide therapy (PRRT) directly to tumor cells, minimizing damage to surrounding healthy tissue.[2][6]
The synthesis of the DOTA-TATE peptide precursor is a critical first step in the production of these radiopharmaceuticals. Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the preferred method for its efficiency and ease of purification.[7][8] A key innovation in this process is the use of a pre-functionalized building block, Fmoc-Lys(DOTA)-tris(t-Bu ester), which allows for the direct incorporation of the DOTA chelator onto the peptide backbone during synthesis. This approach offers significant advantages over post-synthetic solution-phase conjugation, including improved yields and purity of the final product.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of DOTA-TATE utilizing the Fmoc-Lys(DOTA) building block. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful synthesis.
The Strategic Advantage of the Fmoc-Lys(DOTA) Building Block
The choice to incorporate the DOTA chelator during SPPS via an Fmoc-Lys(DOTA) building block is a strategic one, driven by the principles of efficiency and chemical control. The traditional approach of synthesizing the full-length peptide and then conjugating DOTA in solution can be fraught with challenges, including side reactions, difficult purification, and lower overall yields. The building block approach elegantly circumvents these issues.
The Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) is a specialized reagent designed for this purpose.[9][10] It consists of:
-
An Fmoc-protected alpha-amine , which allows for its use in standard Fmoc-based SPPS cycles.
-
A lysine side chain that is covalently linked to the DOTA macrocycle.
-
Tert-butyl (t-Bu) esters protecting the four carboxylic acid groups of the DOTA chelator. This protection is crucial to prevent these reactive groups from participating in unwanted side reactions during peptide elongation.[9] These protecting groups are designed to be removed during the final cleavage and global deprotection step.
By using this building block, the DOTA moiety is introduced at a specific, predetermined position within the peptide sequence, ensuring a homogenous final product.
Visualizing the Synthesis Workflow
The overall strategy for the solid-phase synthesis of DOTA-TATE is a multi-step process that begins with the selection of a suitable solid support and proceeds through iterative cycles of deprotection and coupling, followed by cyclization, cleavage, and purification.
Sources
- 1. droracle.ai [droracle.ai]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
microwave-assisted coupling of bulky Fmoc-Lys-DOTA amino acids
Application Note: Microwave-Assisted Solid-Phase Synthesis of DOTA-Conjugated Peptides Using Bulky Fmoc-Lys(DOTA) Building Blocks
Abstract
The incorporation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) into peptide sequences is a critical step in the development of radiopharmaceuticals for PET/SPECT imaging and targeted radionuclide therapy (TRT).[1][2][3][4] While post-synthetic conjugation is common, it often suffers from non-specific labeling and incomplete conversion. The use of the pre-conjugated building block Fmoc-Lys(DOTA-tris(tBu))-OH offers precise, site-specific incorporation but presents significant steric challenges.[5] This application note details an optimized microwave-assisted protocol to overcome the steric hindrance of this bulky residue, ensuring high coupling efficiency (>98%) while maintaining chiral integrity.
Introduction: The Steric Challenge
The coupling of Fmoc-Lys(DOTA-tris(tBu))-OH is kinetically disfavored compared to standard amino acids due to the massive steric bulk of the protected DOTA moiety on the lysine side chain. In conventional room-temperature solid-phase peptide synthesis (SPPS), this leads to:
-
Incomplete Coupling: Resulting in deletion sequences (des-Lys-DOTA peptides) that are difficult to purify.[5]
-
Extended Reaction Times: Often requiring 4–12 hours per coupling, promoting side reactions.
-
Aggregation: The hydrophobic bulk of the tBu-protected macrocycle can induce on-resin aggregation, further halting synthesis.
Microwave Irradiation Solution: Microwave energy provides direct dielectric heating to the solvent and reagents, increasing the kinetic energy of the system. This disrupts inter-chain aggregation and accelerates the diffusion of the bulky active ester into the resin matrix, reducing coupling times from hours to minutes.
Materials & Instrumentation
Reagents
-
Building Block: Fmoc-Lys(DOTA-tris(tBu))-OH (Purity >95%).[5] Note: The tris-tBu protection is essential to prevent metal chelation during synthesis and side reactions with the free carboxylic acids.
-
Resin: Low-loading PEG-PS based resins (e.g., Tentagel S RAM or ChemMatrix, 0.2–0.3 mmol/g) are highly recommended to provide adequate spatial volume for the bulky DOTA group.[5]
-
Coupling Agents: DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[5] Why? This pair is preferred over HATU/DIEA for microwave heating to minimize the risk of racemization at elevated temperatures [1].
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[5]
Instrumentation
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).[5]
-
Variable temperature control (fiber optic or IR sensor).[5]
Experimental Protocol
Resin Preparation[5][7][8][9][10]
-
Swell in DMF for 15 minutes at room temperature (RT).
-
Perform initial deprotection of the linker (if Fmoc-protected).[7]
Standard Amino Acid Cycle
-
Deprotection: 20% Piperidine in DMF (with 0.1M Oxyma to prevent aspartimide formation).[6]
-
Microwave: 75°C or 90°C for 1–2 min.
-
-
Coupling: 5 eq. AA, 5 eq.[5][6][8][9] DIC, 5 eq. Oxyma.
-
Microwave: 75°C or 90°C for 2–4 min.
-
The Critical Step: Coupling Fmoc-Lys(DOTA-tris(tBu))-OH
Due to the high cost of the building block, we reduce the excess to 2.5–3 equivalents but utilize a double-coupling strategy to ensure completion.
Coupling Cycle Parameters:
| Parameter | Setting | Rationale |
| Reagent Excess | 3.0 equivalents | Balances cost vs. kinetic drive.[5] |
| Activation | DIC / Oxyma Pure (1:1 ratio) | Reduces racemization risk compared to phosphonium/uronium salts at high temp.[5] |
| Temperature | 75°C | Optimal balance. 90°C risks tBu ester instability; 50°C is insufficient for such bulk.[5] |
| Time (Cycle 1) | 10 minutes | Allows sufficient time for diffusion and amide bond formation. |
| Time (Cycle 2) | 10 minutes | "Polishing" step to couple any remaining free amines. |
| Power | Dynamic (Standard) | Maintains set temperature without overshoot.[5] |
| Agitation | High / Nitrogen Bubbling | Critical to maximize mass transfer. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Fmoc-Lys(DOTA-tris(tBu))-OH in DMF to a concentration of 0.2 M.
-
Activation: Add DIC (0.5 M) and Oxyma (0.5 M) immediately prior to delivery to the vessel.
-
First Coupling: Irradiate at 75°C for 10 minutes. Drain.
-
Second Coupling: Deliver fresh reagents and building block. Irradiate at 75°C for 10 minutes. Drain.
-
Capping (Optional but Recommended): Acetylate unreacted amines (Acetic Anhydride/DIEA) to truncate deletion sequences.[5]
Cleavage & Global Deprotection
The tBu esters on DOTA are notoriously stable and acid-resistant compared to standard side-chain protections (e.g., Boc on Lys, tBu on Ser).[5]
-
Time: 3–4 hours at Room Temperature. Note: Standard 2h cleavage is often insufficient for complete removal of DOTA-tBu esters, leading to +56 Da mass adducts.[5]
Visualization: Process Workflow
The following diagram illustrates the optimized SPPS workflow, highlighting the specific modifications for the bulky DOTA residue.
Caption: Optimized Microwave SPPS Workflow distinguishing standard cycles from the double-coupling protocol required for Fmoc-Lys(DOTA).
Troubleshooting & Optimization
Issue: Incomplete Coupling (Deletion Sequence)
-
Diagnosis: Mass spectrometry shows peak at [M - (Lys-DOTA)].[5]
-
Solution: Switch to HATU/HOAt/DIEA for the DOTA coupling step. While DIC/Oxyma is preferred for low racemization, HATU is a more potent activator. Use 75°C for 5 minutes. Warning: Ensure base (DIEA) is minimal (2 eq) to prevent racemization.
Issue: Incomplete Deprotection (+56, +112 Da adducts)
-
Diagnosis: Mass spec shows series of peaks separated by 56 Da (tBu mass).
-
Solution: Extend TFA cleavage time to 6 hours or use a "re-cleavage" method: Dissolve crude peptide in neat TFA for an additional 2 hours.
Issue: Racemization of Lysine
-
Diagnosis: Chiral HPLC shows split peaks.[5]
-
Solution: Lower coupling temperature to 50°C and extend time to 20 minutes per coupling.
References
-
Collins, J. M., et al. (2014).[5] "Microwave-Enhanced Solid-Phase Peptide Synthesis." Organic Letters. Available at: [Link][5]
-
Sikora, A. E., et al. (2020).[5][11] "Optimization of Microwave Assisted Solid-Phase Synthesis of Octreotate Peptide and Coupling with Protected Bifunctional Chelator DOTA(tBu)3." Acta Poloniae Pharmaceutica. Available at: [Link]
-
Mäcke, H. R., et al. (2005).[5] "The synthesis of DOTA-peptides." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
CEM Corporation. (2020).[5][6] "CarboMAX: Enhanced Coupling at Elevated Temperatures."[5] Application Note. Available at: [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. Fmoc-Lys(Fmoc)-OH Novabiochem 78081-87-5 [sigmaaldrich.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Orthogonal Protection Strategy for DOTA Peptide Synthesis: An Application Note
Introduction
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides is a cornerstone in the development of targeted radiopharmaceuticals. These DOTA-peptide conjugates, when complexed with radionuclides, are pivotal for both diagnostic imaging, such as Positron Emission Tomography (PET), and therapeutic applications, like Peptide Receptor Radionuclide Therapy (PRRT).[1] Prominent examples include [68Ga]Ga-DOTA-TATE for PET imaging and [177Lu]Lu-DOTA-TATE for the treatment of neuroendocrine tumors (NETs).[2][3]
The chemical synthesis of these molecules is a nuanced process that heavily relies on a robust orthogonal protection strategy.[4] This strategy involves the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protected functionalities.[4] This allows for the precise, stepwise construction of the peptide backbone and the subsequent, specific conjugation of the DOTA moiety. This application note provides a detailed guide to the principles and protocols for employing an orthogonal protection strategy in the solid-phase peptide synthesis (SPPS) of DOTA-peptides.
The Principle of Orthogonality in DOTA-Peptide Synthesis
The success of DOTA-peptide synthesis hinges on the careful selection of protecting groups for the α-amino group of the incoming amino acid, the reactive side chains of certain amino acids, and the carboxyl groups of the DOTA macrocycle. The core principle is to use protecting groups that are labile under different, non-interfering conditions.[4]
For instance, the widely adopted Fmoc/tBu strategy in SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[5][6] In contrast, the "permanent" side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[5][7]
When introducing the DOTA chelator, its three non-conjugated carboxyl groups must also be protected to prevent unwanted side reactions during coupling. The most common approach is to use DOTA-tris(t-Bu ester), where the tert-butyl esters serve as protecting groups.[8] These tBu groups are conveniently cleaved simultaneously with the peptide's side-chain protecting groups during the final TFA-mediated cleavage from the solid support.[8]
Data Presentation: Protecting Groups and Cleavage Conditions
The following table summarizes the key protecting groups employed in the Fmoc/tBu orthogonal strategy for DOTA-peptide synthesis and their respective cleavage conditions.
| Functional Group | Protecting Group | Abbreviation | Cleavage Reagent |
| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF |
| Side-Chain Carboxyl (Asp, Glu) | tert-Butyl ester | OtBu | Trifluoroacetic Acid (TFA) |
| Side-Chain Hydroxyl (Ser, Thr, Tyr) | tert-Butyl ether | tBu | Trifluoroacetic Acid (TFA) |
| Side-Chain Amino (Lys) | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |
| Side-Chain Imidazole (His) | Trityl | Trt | Trifluoroacetic Acid (TFA) |
| Side-Chain Sulfhydryl (Cys) | Trityl, Acetamidomethyl | Trt, Acm | TFA, Iodine (for Acm) |
| DOTA Carboxyl Groups | tert-Butyl ester | tBu | Trifluoroacetic Acid (TFA) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide chain prior to DOTA conjugation. The process involves iterative cycles of deprotection and coupling.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The use of an ultrasonic bath can significantly reduce coupling times.[2][9]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: On-Resin DOTA Conjugation
Once the peptide chain is assembled, the DOTA chelator is coupled to the N-terminus of the resin-bound peptide.
Materials:
-
Peptidyl-resin from Protocol 1
-
DOTA-tris(tBu)ester
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Final Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid as described in Protocol 1, step 2.
-
DOTA Coupling:
-
Dissolve DOTA-tris(tBu)ester (2-3 equivalents), BOP or HATU (2-3 equivalents), and DIPEA (4-6 equivalents) in DMF.
-
Add the coupling solution to the deprotected peptidyl-resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature. Ultrasonic agitation can reduce this time to as little as 30 minutes.[9]
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
The final step involves cleaving the DOTA-peptide from the resin and simultaneously removing all acid-labile side-chain and DOTA protecting groups.
Materials:
-
Dry DOTA-peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Note: The composition of the cleavage cocktail may need to be adjusted based on the peptide sequence to include scavengers for sensitive amino acids like tryptophan or methionine.[10]
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the DOTA-peptide using RP-HPLC.[11] A typical gradient might be 5-65% ACN in water (both containing 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[11]
-
Pool the pure fractions and lyophilize to obtain the final DOTA-peptide as a white, fluffy powder.
-
Conclusion
The successful synthesis of high-quality DOTA-peptide conjugates for radiopharmaceutical applications is critically dependent on a well-designed orthogonal protection strategy. The Fmoc/tBu approach, combined with the use of DOTA-tris(tBu)ester, provides a reliable and efficient method for constructing these complex molecules. By carefully controlling the deprotection and coupling steps, and by optimizing the final cleavage and purification protocols, researchers can consistently produce DOTA-peptides with the high purity required for subsequent radiolabeling and in vivo applications.
References
-
Werner, R. A., Bluemel, C., Allen-Auerbach, M. S., & Higuchi, T. (2013). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. MDPI. [Link]
- BenchChem. (2025).
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Breeman, W. A. P., de Blois, E., Szelezniak, M. M., & de Jong, M. (2020). Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA-linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator–Peptide Conjugates. Bioconjugate Chemistry, 31(8), 1957–1964. [Link]
- Zhang, Y., Lu, Y., & Liu, L. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
-
Lam, C., & Heinis, C. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]
- Talibov, V. O., & Yang, M. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal.
- Albericio, F., & de la Torre, B. G. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- Breeman, W. A. P., de Blois, E., & de Jong, M. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with. The University of New Mexico.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Breeman, W. A. P., de Blois, E., Szelezniak, M. M., & de Jong, M. (2021). Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA-linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator–Peptide Conjugates. PubMed. [Link]
- Hillier, S. M., Maresca, K. P., Femia, F. J., & Babich, J. W. (2012).
- Breeman, W. A. P., de Blois, E., Szelezniak, M. M., & de Jong, M. (2020).
- Banerjee, S., Das, T., & Venkatesh, M. (n.d.).
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- AAPPTec. (n.d.).
- Breeman, W. A. P., de Blois, E., Szelezniak, M. M., & de Jong, M. (n.d.).
- Albericio, F., & de la Torre, B. G. (2021).
- Albericio, F. (2008). New Protecting Groups for the Synthesis of Complex Peptides.
- Kumar, A., Singh, A., & Kumar, D. (2024). An Upgraded Solid‐Phase Assembly of Chelators (DOTA and NOTA) Enabled Bacterial Uptake Studies of Radiolabeled Peptide.
- JPT Peptide Technologies. (n.d.).
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- BenchChem. (2025).
Sources
- 1. jpt.com [jpt.com]
- 2. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. renyi.hu [renyi.hu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Manual vs. Automated Synthesis of DOTA-Conjugated Peptides for Theranostics
Introduction & Mechanistic Rationale
The conjugation of bifunctional chelators to tumor-targeting peptides is a foundational step in the development of theranostic radiopharmaceuticals. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is the gold-standard chelator due to its ability to form kinetically inert and thermodynamically stable complexes with trivalent radiometals, including
However, covalently attaching DOTA to a peptide backbone via Solid-Phase Peptide Synthesis (SPPS) presents significant thermodynamic and steric challenges. The macrocyclic ring of DOTA restricts the conformational freedom of its reactive carboxylate arms, drastically increasing the activation energy required for amide bond formation. To prevent unwanted cross-linking and polymerization of the chelator during synthesis, a prochelator—specifically DOTA-tris(tBu) ester—is utilized, wherein three of the four acetic acid arms are protected by tert-butyl groups[2].
Comparative Analysis: Manual vs. Automated SPPS
The choice between manual and automated microwave-assisted SPPS (MW-SPPS) dictates the selection of coupling reagents, temperature, and reaction kinetics.
Manual Synthesis: Historically, DOTA conjugation has been performed manually at room temperature. Because of the extreme steric hindrance of the macrocycle, manual coupling requires highly efficient uronium-based coupling reagents (such as HATU) and prolonged reaction times—often up to 72 hours—to achieve quantitative yields[3].
Automated MW-SPPS: The advent of microwave-assisted automation has revolutionized this workflow. Microwave irradiation provides direct dielectric heating to the polar peptide-resin matrix, effectively overcoming the high activation energy barrier of the sterically hindered DOTA coupling[4]. This reduces the coupling time from days to mere minutes (e.g., 15–30 minutes at 75–90°C). However, MW-SPPS requires a mechanistic shift in reagent selection. Uronium reagents like HATU can cause irreversible guanidinylation (capping) of the N-terminal amine at elevated temperatures. Therefore, carbodiimides like DIC (N,N'-diisopropylcarbodiimide) paired with OxymaPure are the strictly preferred activation reagents in automated microwave protocols[4].
Data Presentation: Quantitative Parameters for DOTA Conjugation
| Parameter | Manual SPPS | Automated MW-SPPS |
| Coupling Reagents | HATU / DIPEA | DIC / OxymaPure |
| DOTA-tris(tBu) Equivalents | 1.5 – 3.0 eq | 3.0 – 5.0 eq |
| Reaction Temperature | Room Temperature (20–25°C) | 75°C – 90°C (Microwave) |
| Reaction Time | 24 – 72 hours | 15 – 30 minutes |
| Risk of Guanidinylation | Low | High (if HATU is used) |
| Typical Conjugation Yield | 65% – 85% | > 85% |
Experimental Workflows and Logical Relationships
Caption: Comparative workflow of Manual vs. Automated Microwave-Assisted SPPS for DOTA conjugation.
Validated Experimental Protocols
Protocol A: Manual Coupling of DOTA-tris(tBu) ester
This protocol is optimized for laboratories without access to microwave peptide synthesizers, prioritizing reagent economy over speed.
-
Resin Preparation: Ensure the resin-bound peptide (e.g., 38 µmol scale) has undergone final Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (5x)[2].
-
Reagent Activation: In a separate vial, dissolve 1.5 equivalents of DOTA-tris(tBu) ester (approx. 57 µmol) and 5.0 equivalents of HATU in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 15 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate activation[2].
-
Coupling: Transfer the activated mixture to the resin. Agitate the reaction vessel continuously on a syringe shaker at room temperature for 48 to 72 hours[3].
-
Validation: Drain the reagents and wash the resin with NMP and DCM. Perform a Kaiser test; a negative result (yellow) indicates successful coupling of the primary amine.
Protocol B: Microwave-Assisted Automated Synthesis (MW-SPPS)
This protocol leverages dielectric heating to force the sterically hindered coupling to completion rapidly.
-
System Setup: Load the Fmoc-deprotected resin (0.1 mmol scale) into the microwave synthesizer reaction vessel.
-
Reagent Preparation: Prepare a solution of DOTA-tris(tBu) ester (3.0 to 5.0 equivalents) in DMF. Prepare separate solutions of DIC (0.5 M in DMF) and OxymaPure (1.0 M in DMF)[4].
-
Microwave Coupling: Program the synthesizer to dispense the DOTA prochelator, DIC, and OxymaPure into the reaction vessel. Apply microwave irradiation to heat the mixture to 75°C – 90°C for 15 to 30 minutes[4].
-
Automated Wash: The system will automatically drain the reaction fluid and wash the resin 4x with DMF.
Protocol C: Cleavage and Global Deprotection
This step simultaneously cleaves the peptide from the solid support and removes the tBu protecting groups from the DOTA macrocycle.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisobutylsilane (TIBS or TIS), and 2.5% ultrapure water (v/v/v)[3].
-
Reaction: Add the cocktail to the dried resin and agitate at room temperature for 2 to 3 hours. The highly acidic environment is required to fully remove the tBu esters from the DOTA moiety[5].
-
Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether to precipitate the crude DOTA-peptide conjugate. Centrifuge, decant the ether, and dry the pellet in vacuo[3].
Downstream Application: Radiolabeling and Targeting
Once synthesized and purified via RP-HPLC, the DOTA-peptide is ready for radiolabeling. For PET imaging,
Caption: Mechanism of action for receptor-targeted DOTA-peptide radiopharmaceuticals.
References
-
Application of tris-allyl-DOTA in the preparation of DOTA–peptide conjugates Johannes Gutenberg University Mainz [Link]
-
Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer National Institutes of Health (PMC)[Link]
-
Optimization of Microwave Assisted Solid-Phase Synthesis of Octreotate Peptide and Coupling with Protected Bifunctional Chelator DOTA(tBu)3 ResearchGate [Link]
-
A comparison of labelling characteristics of manual and automated synthesis methods for gallium‐68 labelled ubiquicidin University of Pretoria [Link]
-
Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity Bioconjugate Chemistry - ACS Publications [Link]
-
Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer SciSpace[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. download.uni-mainz.de [download.uni-mainz.de]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Fmoc-Lys(DOTA) Coupling
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming the challenges associated with the solid-phase synthesis of DOTA-conjugated peptides. The bulky nature of the DOTA macrocycle presents unique steric and kinetic hurdles. This document moves beyond simple protocols to explain the causality behind each step, empowering you to make informed decisions to optimize your syntheses.
Section 1: Understanding the Core Challenge
The conjugation of a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to a peptide is a critical step in the development of radiopharmaceuticals for imaging and therapy.[1][2] The most common and robust method for incorporation during solid-phase peptide synthesis (SPPS) is through the use of a pre-formed building block, Fmoc-Lys(DOTA-tris(tBu) ester))-OH .[3][4]
The three tert-butyl (tBu) esters are essential protecting groups for the DOTA carboxylates. They are stable to the basic conditions of Fmoc deprotection (piperidine) but are readily removed during the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[1] The primary difficulty in this coupling step arises from the significant steric bulk of this entire construct, which can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Lys(DOTA) coupling yield so much lower than for other amino acids? A: The low yield is almost always attributable to steric hindrance.[6] The large, rigid DOTA macrocycle, further expanded by three bulky tBu protecting groups, physically obstructs the formation of the peptide bond. This effect is magnified if the preceding amino acid in the sequence is also sterically bulky (e.g., Val, Ile, or other non-native residues).
Q2: Is it better to conjugate DOTA on-resin or in solution after cleavage? A: On-resin conjugation is generally preferred. It allows for the use of excess reagents that can be easily washed away, leading to a purer crude product.[7] Solution-phase conjugation requires a subsequent, often difficult, purification step to separate the desired product from unreacted peptide and excess chelator.[2]
Q3: Can I use a different protected version of Fmoc-Lys(DOTA)? A: The tris(tBu) ester version is the industry standard for Fmoc-based SPPS due to its orthogonal compatibility.[1] Using unprotected DOTA during synthesis would lead to extensive side reactions, including cross-linking and unwanted acylation of the DOTA carboxylates. An alternative strategy involves using a pre-metalated DOTA-amino acid, where the metal ion itself acts as a protecting group, though this is less common.[8]
Section 3: Systematic Troubleshooting Guide
This section is designed to provide a logical workflow for diagnosing and solving low coupling yields.
Problem: My post-coupling monitoring test (e.g., Kaiser, TNBS) is positive, indicating incomplete reaction.
A positive colorimetric test after the coupling step is a direct indication of unreacted free amines on the resin.
Q4: What is the first and simplest change I should make to my protocol? A: The most straightforward and effective initial strategy is to perform a "double coupling."[9] After the first scheduled coupling time, drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Lys(DOTA) and coupling reagents. This exposes the remaining free amines to a fresh, full-strength reaction mixture.
Q5: My double coupling still resulted in a positive Kaiser test. What is the next step? A: The next step is to optimize the reaction conditions to overcome the kinetic barrier imposed by steric hindrance.
-
Extend Reaction Time: Increase the coupling time for each of the two couplings. Instead of 1-2 hours, consider extending it to 4 hours or even overnight.[6]
-
Increase Temperature: Gently warming the reaction vessel to 35-40°C can significantly increase the reaction rate. However, exercise caution, as excessive heat (>50°C) can increase the risk of racemization, especially with sensitive amino acids.[10][11]
Q6: I've optimized time and temperature, but the issue persists. Should I change my coupling reagents? A: Yes. If standard activators are failing, switching to a more potent coupling reagent is a logical step. The choice of coupling reagent is critical for activating the carboxylic acid and facilitating the nucleophilic attack by the peptide's N-terminal amine.[12]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended for difficult couplings due to their high efficiency.[13][14] HATU is often considered superior for sterically hindered couplings.
-
Carbodiimides: While DIC (N,N'-Diisopropylcarbodiimide) is a workhorse for SPPS, it may not be potent enough for this specific challenge. If using DIC, it is crucial to include an additive like Oxyma Pure or HOBt to form the active ester and minimize side reactions.[14]
The diagram below illustrates the decision-making process when encountering an incomplete coupling.
Problem: My monitoring tests are negative, but my final yield after cleavage is low, and I see many deletion sequences.
This scenario suggests that either the monitoring test is providing a false negative or another issue, such as peptide aggregation, is at play.
Q7: How can a Kaiser test be negative if the coupling was incomplete? A: Severe on-resin peptide aggregation can physically block the ninhydrin reagent from reaching the unreacted N-terminal amines, resulting in a false negative.[15] The growing peptide chains fold and form intermolecular hydrogen bonds, causing the resin beads to shrink and become impermeable to reagents.[11]
Q8: How can I diagnose and solve peptide aggregation? A: Aggregation is sequence-dependent and often occurs in hydrophobic stretches. The bulky DOTA-lysine can contribute to this.
-
Visual Inspection: Observe the resin. If it appears clumped or does not swell properly in the solvent, aggregation is likely.[15]
-
Solvent Choice: Switch the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and is more effective at disrupting the secondary structures that lead to aggregation.[9][11]
-
Chaotropic Salts: Adding a low concentration of a chaotropic salt like Lithium Chloride (LiCl) (e.g., 0.1 M) to the coupling reaction can help break up hydrogen bonds.[9]
-
Microwave Synthesis: Microwave-assisted SPPS can deliver energy more efficiently to the system, disrupting aggregates and accelerating coupling reactions.
Table 1: Recommended Coupling Reagent Strategies
| Reagent | Molar Equivalents (Reagent:AA:Base) | Activation Time | Key Advantages & Notes |
| HBTU/DIPEA | 3.0 : 3.0 : 6.0 | 2 minutes | A robust and common choice for SPPS.[1] |
| HATU/DIPEA | 3.0 : 3.0 : 6.0 | 2 minutes | Highly recommended for sterically hindered couplings. More efficient and lower racemization risk than HBTU.[14][16] |
| DIC/Oxyma Pure | 3.0 : 3.0 : N/A | 2-5 minutes | A cost-effective option. The urea byproduct is soluble. Less potent than aminium salts for this specific application.[14] |
Equivalents are relative to the resin loading capacity.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Double Coupling for Fmoc-Lys(DOTA-tris(tBu) ester))-OH
This protocol assumes a standard Fmoc/tBu SPPS workflow.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the peptide-resin (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling Activation: In a separate vessel, dissolve Fmoc-Lys(DOTA-tris(tBu) ester))-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.[16]
-
First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.
-
Wash: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents.
-
Second Coupling Activation & Reaction: Repeat step 2 to prepare a fresh solution of activated Fmoc-Lys(DOTA). Add this to the resin and agitate for an additional 2 hours.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test. If negative, proceed to the next cycle. If positive, consider capping the unreacted amines with an acetic anhydride/DIPEA/DMF solution before proceeding.[6]
The general workflow for incorporating the DOTA-lysine building block is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 8. Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. jpt.com [jpt.com]
- 13. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Preventing Aspartimide Formation in DOTA-Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of DOTA-conjugated peptides.
Objective: This guide provides an in-depth understanding of aspartimide formation, a critical side reaction in peptide synthesis, and offers comprehensive, field-proven strategies for its prevention and mitigation, with a specific focus on DOTA-peptide conjugates used in diagnostics and therapy.
The Challenge: Understanding Aspartimide Formation
Aspartimide formation is a significant side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc-deprotection.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[1][2] This seemingly minor structural change has profound consequences for your final DOTA-peptide conjugate.
Why is it a problem?
The aspartimide intermediate is unstable and can undergo further reactions:
-
Hydrolysis: The ring can open to reform the natural α-peptide linkage or, more commonly, a β-peptide linkage (isoaspartate), creating an isomeric impurity that is notoriously difficult to separate from the desired product.[2][3]
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization, leading to a mix of L- and D-aspartyl peptides.[1][2]
-
Aminolysis: In the presence of piperidine (used for Fmoc removal), the ring can be opened to form α- and β-piperidide adducts.[2][3]
These byproducts are detrimental because they have the same mass as the target peptide, making them invisible to standard mass spectrometry analysis alone and challenging to resolve by HPLC.[4][5][6][7] For DOTA-peptides, this can lead to altered 3D structure, reduced receptor binding affinity, modified pharmacokinetic profiles, and compromised chelating efficiency of the DOTA cage.
The Mechanism of Aspartimide Formation
The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue under basic conditions. This deprotonation makes the nitrogen nucleophilic, allowing it to attack the side-chain carbonyl of the Asp residue, forming the cyclic aspartimide intermediate.
Caption: Mechanism of base-catalyzed aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The most problematic motifs are where Asp is followed by a small, sterically unhindered amino acid.[7]
-
Asp-Gly (D-G): This is the most notorious sequence due to the lack of side-chain on glycine, which minimizes steric hindrance.[1][2][3]
-
Asp-Ser (D-S): The hydroxyl group of serine can facilitate the cyclization.[1]
-
Asp-Asn (D-N): Asparagine's side chain can also contribute to the reaction.[1]
-
Asp-Ala (D-A): Alanine also presents minimal steric hindrance.[3]
Q2: How can I detect and quantify aspartimide-related impurities?
Detection is challenging because the main byproducts (isoaspartate and epimers) are isobaric with the target peptide.[5][7] A multi-pronged approach is necessary:
-
High-Performance Liquid Chromatography (HPLC): Careful analysis of the crude peptide chromatogram may show shoulder peaks or closely eluting impurities next to the main product peak.[7] The DOTA-conjugated peptide typically has a longer retention time than the unconjugated peptide.[8]
-
Mass Spectrometry (MS): While LC-MS cannot distinguish the isomers, it is crucial for identifying piperidide adducts, which show a mass increase of +84 Da.[7] It also confirms that the other impurities have the expected mass of the target peptide.
-
Enzymatic Digestion: This is a powerful technique. Specific proteases like Asp-N will not cleave at isoaspartate (β-aspartyl) or D-aspartyl linkages.[6][7] Comparing the digestion pattern of your sample to a known standard can help identify and quantify these impurities.[6]
Q3: Does the DOTA conjugation step itself increase the risk?
Yes, the conditions used for DOTA conjugation can exacerbate the problem. Most protocols for conjugating an activated DOTA derivative (like DOTA-NHS ester) to a peptide's N-terminus or a lysine side-chain require basic pH conditions (typically pH 8.5-9.0) to ensure the target amine is deprotonated and nucleophilic.[8] Prolonged exposure to these basic conditions, especially at room temperature or higher, can promote aspartimide formation in susceptible sequences.
Q4: Can I reverse aspartimide formation?
Reversal is not a practical strategy. While the aspartimide ring can be opened, this process is not controllable and will lead to a mixture of the desired α-peptide and the undesired β-peptide (isoAsp).[3] The focus must be on prevention.
Prevention and Mitigation Strategies
A successful strategy relies on minimizing the conditions that favor the side reaction at every stage of the synthesis and conjugation process.
Strategy 1: Strategic Amino Acid Protection
The most robust method is to prevent the initial cyclization by using specialized protecting groups.
| Strategy | Description | Advantages | Disadvantages | Best For |
| Backbone Protection (Hmb/Dmb) | A protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) is placed on the amide nitrogen of the residue following the Asp.[3][9] | Completely eliminates aspartimide formation by blocking the nucleophilic nitrogen.[4][9] | Coupling to the protected amino acid can be sterically hindered and slow. Often requires using pre-formed dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH), which are expensive.[1][3][10] | Synthesizing highly valuable peptides with known problematic sequences like Asp-Gly.[9] |
| Bulky Side-Chain Protecting Groups | Using bulkier ester protecting groups on the Asp side chain instead of the standard tert-butyl (OtBu). Examples include Mpe, O-2,6-Cl₂Bzl, and OBno.[1][4][5] | Sterically hinders the approach of the backbone amide, reducing the rate of cyclization.[4] | Does not completely eliminate the side reaction.[4] Some groups may require harsher cleavage conditions.[1] | Peptides with moderate susceptibility to aspartimide formation. |
| Cyanosulfurylides (CSYs) | Masks the carboxylic acid with a stable C-C bond, which is completely inert to the basic conditions of SPPS.[10][11] | Offers complete suppression of aspartimide formation.[10] Can improve peptide solubility.[10][11] | Requires a specific deprotection step using an electrophilic halogenating agent.[10][11] Methionine is not compatible with this deprotection.[10] | Advanced applications requiring ultra-high purity and for sequences where other methods fail. |
Strategy 2: Optimization of Reaction Conditions
Careful control of your synthesis and conjugation parameters is critical.
-
Temperature Control: Heat accelerates aspartimide formation.[1][12] Avoid heating during coupling and deprotection steps involving sensitive sequences. For DOTA conjugation, perform the reaction at 4°C or room temperature, avoiding elevated temperatures unless absolutely necessary for difficult conjugations.
-
pH Management during Fmoc Deprotection: The standard 20% piperidine in DMF is highly basic. Modifying this solution can significantly reduce risk.
-
Choice of Base: Using weaker or more sterically hindered bases like piperazine or DBU instead of piperidine can reduce the rate of aspartimide formation.[1][2][4] However, this may require longer deprotection times to ensure complete Fmoc removal.[1]
-
DOTA Conjugation pH: While a basic pH is needed, avoid excessively high pH. Maintain the pH strictly between 8.5 and 9.0 using a reliable buffer like sodium bicarbonate. Monitor the reaction progress closely by HPLC to minimize reaction time.
Recommended Protocol: DOTA Conjugation to an Asp-Containing Peptide
This protocol integrates preventative measures for a peptide synthesized via Fmoc-SPPS containing a sensitive Asp residue.
Caption: Workflow for DOTA conjugation with aspartimide prevention.
Step-by-Step Methodology
-
Peptide Synthesis:
-
During SPPS, when you reach the Asp residue in a sensitive sequence (e.g., Asp-Gly), consider using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to completely prevent aspartimide formation.
-
For all subsequent Fmoc deprotection steps after the Asp residue has been incorporated, switch to a modified deprotection solution (e.g., 20% piperidine in DMF with 0.1 M HOBt).[3]
-
Maintain room temperature throughout the synthesis. Avoid microwave heating for couplings involving or immediately following the Asp residue.[1][14]
-
-
Peptide Cleavage and Purification:
-
Perform standard cleavage from the resin (e.g., with TFA/TIS/H₂O).
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC) to >95% purity. Lyophilize the pure fractions.
-
-
DOTA Conjugation:
-
Preparation: Dissolve the purified peptide in a 0.1 M sodium bicarbonate buffer, ensuring the final pH is 8.5.[8] The peptide concentration should be around 1-5 mg/mL.[8]
-
Reagent: Immediately before use, dissolve a 5- to 10-fold molar excess of DOTA-NHS ester in a minimal amount of anhydrous DMF or DMSO.[8]
-
Reaction: Add the DOTA-NHS ester solution to the peptide solution. Incubate at room temperature (20-25°C) with gentle agitation.[8]
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot and analyzing it by LC-MS. Aim for >95% conversion. Avoid letting the reaction run unnecessarily long. Typical reaction times are 4-12 hours.[8]
-
-
Purification and Characterization:
-
Once the reaction is complete, quench it by acidifying with 0.1% TFA.
-
Purify the DOTA-peptide conjugate by RP-HPLC. The conjugated peptide will typically elute later than the unconjugated starting material.[8]
-
Confirm the molecular weight of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify successful conjugation.[8]
-
Lyophilize the final pure product and store at -20°C or below.[8]
-
Troubleshooting Guide
| Observed Problem | Possible Cause | Recommended Actions |
| Broad or split main peak in HPLC after synthesis. | Aspartimide formation occurred during SPPS, leading to a mixture of α- and β-isomers. | 1. Confirm: Use enzymatic digestion (e.g., with Asp-N) followed by LC-MS to verify the presence of isoAsp. 2. Re-synthesize: Use a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) for the critical step. 3. Mitigate: If re-synthesis is not an option, attempt high-resolution HPLC purification, but be aware that complete separation may be impossible. |
| New peak with expected mass appears during DOTA conjugation. | Base-catalyzed aspartimide formation is occurring during the conjugation step. | 1. Lower Temperature: Repeat the conjugation at 4°C, extending the reaction time as needed. 2. Minimize Time: Monitor the reaction closely and quench it as soon as an acceptable conversion (>90-95%) is reached. Do not let it run overnight without monitoring. 3. pH Control: Double-check the pH of your buffer system. Ensure it is not higher than 9.0. |
| Peak with +84 Da mass shift observed. | Piperidide adduct formation, a clear indicator that significant aspartimide formation occurred during SPPS. | This confirms a major issue during the SPPS deprotection steps. The peptide must be re-synthesized using the preventative strategies outlined in Section 3 (e.g., modified deprotection solution or backbone protection). |
References
-
Pack, L., & Lengers, C. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 29(45). doi:10.1002/chem.202300490. Retrieved from [Link]
-
Hart, M. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Yang, Y., et al. (1994). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. Retrieved from [Link]
-
Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. (n.d.). Academia.edu. Retrieved from [Link]
-
Abdel-Aal, A.-B. M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(6), 360-367. doi:10.1002/psc.2877. Retrieved from [Link]
-
Hart, M. (2023, February 6). Has my peptide undergone an aspartimide rearrangement? Biotage. Retrieved from [Link]
-
Kumar, S., et al. (2016). Piperazine/DBU: a safer and efficient alternative to piperidine for Fmoc-deprotection in solid phase peptide synthesis. RSC Advances, 6(96), 93915-93921. doi:10.1039/C6RA19080A. Retrieved from [Link]
-
Lauer, J. L., et al. (1995). Sequence dependence of aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Letters in Peptide Science, 1(4), 197-204. Retrieved from [Link]
-
Ollivier, N., et al. (2020). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 11(23), 5937-5944. doi:10.1039/D0SC01511K. Retrieved from [Link]
-
Tam, J. P., et al. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18. Retrieved from [Link]
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. Retrieved from [Link]
-
Behrendt, R., et al. (2016). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 22(4), 201-211. doi:10.1002/psc.2858. Retrieved from [Link]
-
Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. doi:10.1038/s41467-020-14755-6. Retrieved from [Link]
-
Pack, L., & Lengers, C. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. doi:10.1021/cr800323s. Retrieved from [Link]
-
Li, X., et al. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Bioorganic & Medicinal Chemistry Letters, 15(4), 1065-1068. doi:10.1016/j.bmcl.2004.12.025. Retrieved from [Link]
-
Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 14(20), 5218-5221. Retrieved from [Link]
-
Ollivier, N., et al. (2020). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PubMed Central. Retrieved from [Link]
-
Valliere-Douglass, J. F., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Frontiers in Molecular Biosciences, 1, 7. doi:10.3389/fmolb.2014.00007. Retrieved from [Link]
-
Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. (2024, August 7). Frontiers. Retrieved from [Link]
-
Sarga, G., et al. (2013). Differentiating N-terminal aspartic and isoaspartic acid residues in peptides. Journal of The American Society for Mass Spectrometry, 24(7), 1051-1059. doi:10.1007/s13361-013-0630-3. Retrieved from [Link]
-
Holden, D. D., et al. (2022). Differentiating Aspartic Acid Isomers and Epimers with Charge Transfer Dissociation Mass Spectrometry (CTD-MS). Journal of The American Society for Mass Spectrometry, 33(4), 623-633. doi:10.1021/jasms.1c00366. Retrieved from [Link]
-
Fani, M., et al. (2006). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. Nature Protocols, 1(3), 1318-1327. doi:10.1038/nprot.2006.198. Retrieved from [Link]
-
The Effect of the Amide Substituent on the Biodistribution and Tolerance of Lanthanide(III) DOTA-Tetraamide Derivatives. (2008). PDXScholar. Retrieved from [Link]
-
Kim, J.-H., et al. (2023). Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics. Scientific Reports, 13(1), 16613. doi:10.1038/s41598-023-43750-z. Retrieved from [Link]
-
The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates. (2018). ResearchGate. Retrieved from [Link]
-
Breeman, W. A. P., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with 90Y, 111In, 177Lu, and 68Ga for Peptide-Receptor Scintigraphy and Peptide-Receptor Radionuclide Therapy in Preclinical and Clinical Applications. University of New Mexico. Retrieved from [Link]
-
Synthesis of Water-Soluble Chiral DOTA Lanthanide Complexes with Predominantly Twisted Square Antiprism Isomers and Circularly P. (n.d.). SciSpace. Retrieved from [Link]
-
Stability assessment of different chelating moieties used for elemental labeling of bio-molecules. (2016). PubMed Central. Retrieved from [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
improving solubility of DOTA-conjugated peptides in HPLC
Technical Support Center > Peptide Purification & Chromatography > Troubleshooting DOTA-Conjugated Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify DOTA-conjugated peptides. Conjugating the DOTA macrocycle (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to a peptide fundamentally alters its physicochemical properties. While DOTA is essential for downstream radiolabeling (e.g., with
This guide is designed to move beyond basic troubleshooting. Below, you will find the mechanistic causality behind these solubility issues, self-validating experimental protocols, and a comprehensive FAQ section to rescue your purification workflows.
Diagnostic Workflow: Resolving DOTA-Peptide Aggregation
Before adjusting your HPLC method, it is critical to diagnose whether the solubility failure is occurring in the sample vial or on the column itself.
Caption: Diagnostic workflow for resolving DOTA-peptide aggregation during RP-HPLC purification.
Step-by-Step Methodologies
Protocol 1: Pre-Injection Solubilization Strategy
Causality: Direct injection of highly hydrophobic DOTA-peptides dissolved in strong fluorinated solvents (like HFIP) into a highly aqueous mobile phase causes instantaneous precipitation at the solvent front[3]. Gradual solvent matching is required to prevent the sudden drop in dielectric constant that triggers micelle formation and aggregation[4].
-
Initial Wetting: Add 50–100 µL of pure DMSO or HFIP (Hexafluoroisopropanol) to the lyophilized crude DOTA-peptide. Vortex vigorously. Mechanism: These solvents disrupt the strong intermolecular hydrogen bonds and
-sheet formations inherent to hydrophobic peptide sequences[3][5]. -
Aqueous Titration: Dropwise, add the starting aqueous mobile phase (e.g., Water + 0.1% TFA) while constantly vortexing. Do not exceed a 50% aqueous ratio if cloudiness appears.
-
Self-Validation (Centrifugation): Centrifuge the mixture at 10,000 x g for 5 minutes. Visual inspection is insufficient for detecting micro-aggregates. Validation: A lack of a visible pellet at the bottom of the tube self-validates that the peptide is fully in solution at a molecular level and is safe for the HPLC pump.
Protocol 2: RP-HPLC Method Optimization for Hydrophobic DOTA-Peptides
Causality: DOTA-peptides tend to form secondary structures that interact too strongly with C18 stationary phases. Elevated temperatures and modified eluents disrupt these intermolecular forces, improving mass transfer kinetics[3][5].
-
Column Selection: Install a C8 column (or a wide-pore 300Å C18) and equilibrate with 95% Solvent A (Water/0.1% TFA) and 5% Solvent B (Acetonitrile/0.1% TFA). Mechanism: DOTA conjugates have longer retention times than unconjugated peptides; a C8 column reduces excessive hydrophobic retention[1][6].
-
Temperature Control: Set the column oven to 60°C. Mechanism: Heat provides the thermodynamic energy required to break transient peptide-peptide interactions on the column bed[3].
-
Gradient Modification: If the peptide crashes out or tails heavily with standard Acetonitrile, modify Solvent B to a 50:50 mixture of Acetonitrile and Isopropanol (IPA) with 0.1% TFA. Mechanism: IPA has a lower polarity index than ACN, providing stronger elution power for highly lipophilic sequences[3].
-
Self-Validation (Metal Titration): To validate that your collected peak is the pure apo-DOTA-peptide and not a metal-complexed artifact scavenged from the column, perform a post-run metal titration. Add a known excess of cold
or to an aliquot of the fraction and re-inject. Validation: A quantitative shift to a single, slightly earlier retention time validates the identity and purity of the active chelator[7].
Quantitative Data: Impact of Optimization Strategies
| Optimization Strategy | Mechanistic Rationale | Typical Recovery Shift | Peak Sharpness Impact |
| 60°C Column Heating | Disrupts inter-molecular hydrogen bonding and | +30–50% | Significantly sharper |
| Isopropanol (IPA) in Mobile Phase B | IPA has a lower polarity index than ACN, providing stronger elution power for highly lipophilic sequences. | +20–40% | Reduces tailing |
| Pre-dissolution in DMSO/HFIP | Prevents localized concentration spikes; breaks down pre-existing aggregates before column binding. | +15–25% | Eliminates split peaks |
| Switch from C18 to C8 | Reduces excessive hydrophobic retention, allowing elution before on-column precipitation occurs. | +20–30% | Sharper, earlier elution |
Frequently Asked Questions (FAQs)
Q1: Why does my peptide dissolve perfectly in HFIP but immediately clog the HPLC system upon injection? A1: This is a classic "solvent crash-out" phenomenon. HFIP is an excellent solvent for hydrophobic peptides, but when the HPLC injector introduces this plug into a highly aqueous mobile phase (e.g., 95% water), the local solubility limit is instantly exceeded, causing the peptide to precipitate inside the tubing or at the head of the column[3]. To solve this, you must pre-dilute your HFIP sample with your starting aqueous buffer before injection to confirm stability, or alter your starting HPLC gradient to a higher organic percentage (e.g., 20-30% B) if the peptide's retention profile allows it.
Q2: How does the DOTA moiety affect the isoelectric point (pI) and pH-dependent solubility? A2: DOTA contains four carboxylic acid groups. Upon conjugation to a peptide amine (typically via NHS ester chemistry), three free carboxylates remain. This significantly lowers the overall pI of the molecule[1][8]. At neutral pH, these groups are negatively charged, making the molecule highly amphiphilic if the peptide tail is hydrophobic. Acidifying the mobile phase with 0.1% TFA (pH ~2) protonates these carboxylates, neutralizing the charge. While this is necessary for good peak shape on silica columns, it removes the polar repulsion between peptide molecules, which can exacerbate aggregation[1].
Q3: I am seeing split peaks for my purified DOTA-peptide. Is this a solubility/aggregation issue? A3: Not necessarily. While aggregation can cause peak splitting, a much more common culprit for DOTA-peptides is trace metal contamination. DOTA is a potent chelator and will rapidly scavenge trace metals (like iron, nickel, or zinc) from stainless steel HPLC components, frits, or low-purity buffers[7][8]. This creates a mixture of metal-free (apo) and metal-complexed DOTA-peptides, which resolve as separate peaks. Using PEEK (polyetheretherketone) tubing or washing the column with an EDTA solution prior to purification can mitigate this[7].
Q4: Can I use a different chromatography mode if RP-HPLC completely fails? A4: Yes. If the peptide is exceedingly hydrophobic and crashes on all reversed-phase columns, consider Hydrophilic Interaction Liquid Chromatography combined with Cation-Exchange (HILIC/CEX). In this mode, you start with a high concentration of organic modifier (e.g., 80% ACN) where the hydrophobic peptide is highly soluble, and elute using a salt gradient. This bypasses the aqueous solubility limit entirely[9].
References
-
Benchchem: Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Peptides.1
-
ACS Publications (Journal of Medicinal Chemistry): Targeted Delivery of Oligonucleotide–Peptide Conjugates for Enhanced Kidney-Specific Therapy.2
-
ResearchGate / Journal of Radioanalytical and Nuclear Chemistry: Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC.7
-
GenScript: Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.5
-
Reddit (r/OrganicChemistry): Peptide completely insoluble for HPLC purification.3
-
PubMed (Nuclear Medicine and Biology): Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations.8
-
Springer (Methods in Molecular Biology): HPLC of Peptides and Proteins.6
-
PubMed Central (Methods in Molecular Biology): HPLC Analysis and Purification of Peptides.9
-
Thermo Fisher / Hebrew University of Jerusalem: Peptide solubility guidelines.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. genscript.com [genscript.com]
- 6. renyi.hu [renyi.hu]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Free DOTA Removal from Peptide Conjugates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for isolating DOTA-peptide conjugates.
The Mechanistic Imperative: Why Free DOTA Compromises Your Conjugate
When synthesizing DOTA-peptide conjugates for targeted radiopharmaceutical applications, the removal of unreacted (free) DOTA is not merely a cosmetic purification step—it is a thermodynamic necessity. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) exhibits exceptionally high thermodynamic stability constants with therapeutic and diagnostic radiometals (e.g.,
If free DOTA remains in the final formulation, it acts as a competitive scavenger during the radiolabeling process. Because free DOTA is sterically unhindered compared to the bulky DOTA-peptide, it often chelates the radiometal at a faster kinetic rate. This competitive chelation drastically lowers the radiochemical yield (RCY) and the specific molar activity of the final radiotracer, potentially rendering it unusable for clinical or preclinical imaging[1][2].
Visualizing the Separation Logic
The most reliable methods for removing free DOTA rely on reversed-phase chromatography. The diagram below illustrates the causal logic behind the separation process.
Chromatographic workflow for isolating DOTA-peptides from free DOTA impurities.
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems, meaning they contain internal quality control checks to confirm success before you proceed to radiolabeling.
Method A: Preparative RP-HPLC (The Gold Standard)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptide conjugates, separating the desired product from unreacted peptide and excess chelator based on hydrophobicity[3].
-
Causality: Free DOTA is highly polar due to its polyaza ring and four carboxylic acid arms. Under acidic conditions, it fails to partition into the hydrophobic C18 stationary phase and elutes in the void volume. The peptide conjugate is retained via the hydrophobic interactions of its amino acid side chains.
-
Step 1: Reaction Quenching. Add a small amount of 1 M Tris or Glycine buffer to the crude mixture. Why: This consumes any unreacted DOTA-NHS ester, converting it to a highly polar, predictable free DOTA derivative and preventing it from reacting with the column matrix[3].
-
Step 2: Acidification. Acidify the sample to pH < 3 using 0.1% Trifluoroacetic acid (TFA). Why: TFA acts as an ion-pairing agent, protonating the carboxylates on DOTA and suppressing secondary interactions with unendcapped silanols on the silica matrix.
-
Step 3: Column Loading & Isocratic Wash. Inject the sample onto a C18 column equilibrated with 95% Solvent A (H
O + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA). Run isocratically for 5 column volumes. Why: This flushes the highly hydrophilic free DOTA into the waste. -
Step 4: Gradient Elution. Apply a linear gradient from 5% to 70% Solvent B over 30 minutes. Collect fractions based on UV absorbance (214 nm and 254 nm).
-
Self-Validation Check: Perform a trace radiolabeling assay on the lyophilized product using
Ga or In in metal-free HEPES or MES buffer[4]. Analyze via Instant Thin Layer Chromatography (ITLC) in 0.1 M citrate buffer. If the protocol was successful, >95% of the radioactivity will remain at the origin (intact DOTA-peptide), with <5% migrating to the solvent front (which would indicate free radiometal bound to contaminating free DOTA).
Method B: Solid-Phase Extraction (SPE) Desalting
SPE is highly effective for rapid desalting or post-radiolabeling cleanup to remove free radiometals and buffer salts[5][6].
-
Causality: SPE utilizes the same hydrophobic retention principles as RP-HPLC but in a binary (on/off) step-elution format, allowing for rapid processing of larger volumes without high-pressure equipment.
-
Step 1: Cartridge Conditioning. Wash a C18 Sep-Pak cartridge with 5 mL of ethanol, followed by 10 mL of metal-free water.
-
Step 2: Loading. Dilute the crude peptide mixture in 5 mL of 0.1% aqueous TFA and load it onto the cartridge at a flow rate of 1 mL/min.
-
Step 3: Aqueous Wash. Wash with 10 mL of 5% Acetonitrile in water. Why: This removes free DOTA, quenching agents, and salts.
-
Step 4: Organic Elution. Elute the DOTA-peptide with 2 mL of 70% Acetonitrile or Ethanol.
-
Self-Validation Check: Measure the UV absorbance of the aqueous wash fraction at 214 nm. A strong signal indicates the successful washout of free DOTA. Subsequent LC-MS of the organic elution must confirm a single mass peak corresponding to the pure DOTA-peptide.
Quantitative Performance Metrics
To assist in experimental design, the following table summarizes the quantitative performance data of various purification strategies:
| Purification Method | Free DOTA Removal Efficiency | Peptide Recovery | Scalability | Typical Execution Time | Primary Use Case |
| Preparative RP-HPLC | > 99.5% | 70 - 85% | Low to Medium (mg) | 45 - 60 minutes | Initial conjugate purification |
| Solid-Phase Extraction (C18) | 90 - 95% | 85 - 95% | High (mg to g) | 15 - 30 minutes | Rapid desalting / Post-labeling |
| Size Exclusion / Dialysis | < 50% | 50 - 70% | High (g) | 12 - 24 hours | Not recommended for peptides |
Diagnostic Troubleshooting (FAQ)
Q: I am observing a broad, tailing peak for my DOTA-peptide during RP-HPLC, making it hard to separate from impurities. What is the cause?
A: Peak tailing in DOTA-peptides is almost always caused by trace metal contamination (e.g., Fe
Q: My radiochemical yield (RCY) is still low (<50%) even after RP-HPLC purification. Is free DOTA still present?
A: If your post-purification LC-MS confirms the absence of free DOTA, the low RCY is likely not due to DOTA carryover. Instead, it is usually caused by competing environmental metal ions (like
Q: Can I use dialysis to remove free DOTA from my peptide? A: No. Dialysis or size-exclusion chromatography (SEC) is generally ineffective for small peptide conjugates (typically 1-3 kDa). The molecular weight difference between free DOTA (~404 Da) and the DOTA-peptide is insufficient for a clean separation across standard MWCO membranes. RP-HPLC or SPE must be used to separate them based on hydrophobicity rather than size[3][6].
Q: I have low peptide recovery after SPE. Where did my conjugate go? A: Check your elution solvent. Highly hydrophobic peptides may require >80% Acetonitrile or the addition of 0.1% TFA to the organic phase to fully disrupt secondary interactions with the C18 sorbent. Always collect and analyze your column wash fractions to determine if the peptide failed to bind or failed to elute.
References
Sources
- 1. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20200131224A1 - Methods for Synthesis of Radionuclide Complex - Google Patents [patents.google.com]
Technical Support Center: Fmoc-Lys(DOTA) Synthesis Optimization
Topic: Troubleshooting Fmoc-Lys(DOTA) Aggregation & Coupling Efficiency Ticket ID: SPPS-DOTA-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Hydrophobic Collapse" Problem
Integrating Fmoc-Lys(DOTA-tris(tBu))-OH into a peptide sequence is one of the most challenging steps in Solid Phase Peptide Synthesis (SPPS).
Why is this failing? The failure is rarely chemical reactivity; it is physical inaccessibility. The DOTA macrocycle, protected by three bulky tert-butyl groups, creates a massive steric shield. When coupled with the hydrophobic nature of the protecting groups, this residue induces a local "hydrophobic collapse" of the peptide chain on the resin. This prevents reagents from reaching the N-terminus for the next deprotection or coupling step.[1]
This guide moves beyond standard protocols to provide a high-performance optimization strategy.
Module 1: Diagnostic & Decision Logic
Before altering your chemistry, use this decision tree to diagnose the specific failure mode.
Figure 1: Diagnostic workflow for isolating steric vs. aggregation failures.
Module 2: Critical Parameters & Reagent Selection
The choice of resin and solvent is not a preference; it is a determinant of success for DOTA peptides.
Resin Selection: The Foundation
Standard Polystyrene (PS) resins are contraindicated for DOTA peptides. PS is hydrophobic; when you add the hydrophobic DOTA-tris(tBu) moiety, the peptide "sticks" to the resin core.
| Resin Type | Suitability | Mechanism | Recommendation |
| Polystyrene (PS) | 🔴 Poor | High hydrophobicity promotes aggregation. | Avoid for DOTA sequences. |
| TentaGel (PEG-PS) | 🟡 Fair | PEG grafted on PS improves swelling.[2] | Acceptable for short sequences (<10 AA). |
| ChemMatrix (100% PEG) | 🟢 Excellent | High swelling in DMF/NMP; pushes chains apart. | Mandatory for long/complex DOTA peptides. |
Solvent Systems: The Environment
DMF is often insufficient to solvate the bulky DOTA group.
-
Primary Recommendation: NMP (N-Methyl-2-pyrrolidone) . It has better solvating power for hydrophobic protected peptides.
-
The "Magic Mixture": If aggregation persists, use DCM/DMF/NMP (1:1:1) + 1% Triton X-100 .
Coupling Reagents: The Engine
Standard HBTU/DIEA coupling is too slow to overcome the steric barrier of the DOTA group.
-
Gold Standard: HATU (or COMU) + HOAt + DIEA .
-
Why: The Aza-benzotriazole (HOAt) moiety creates a more reactive ester than HOBt, crucial for sterically hindered amines.
-
-
Alternative (Microwave): DIC + Oxyma Pure .
-
Why: Safer at high temperatures (less risk of epimerization) and highly efficient.
-
Module 3: Optimized Experimental Protocol
This protocol assumes the use of Fmoc-Lys(DOTA-tris(tBu))-OH .
Step 1: Resin Preparation
-
Use ChemMatrix Rink Amide resin (0.4–0.5 mmol/g loading).
-
Swell in DCM for 20 mins, then NMP for 20 mins. Note: PEG resins swell significantly; ensure your vessel volume is sufficient.
Step 2: The Coupling Cycle (Microwave Assisted)
If using an automated synthesizer (e.g., CEM Liberty Blue, Biotage Initiator):
| Parameter | Setting | Notes |
| Reagents | 4 eq. AA, 3.9 eq. HATU, 8 eq. DIEA | Excess reagent drives equilibrium. |
| Temperature | 75°C | Heat provides energy to overcome steric barrier. |
| Time | 5 minutes (Double Coupling) | Perform the coupling twice for the DOTA residue. |
| Power | 30-50W (Dynamic) | Prevent overheating. |
Manual Synthesis Modification: If microwave is unavailable, pre-activate the amino acid for 2 minutes, add to resin, and incubate for 2 hours at 40°C (water bath).
Step 3: Aggregation-Breaking Deprotection
Post-coupling, the bulky DOTA group makes the N-terminal Fmoc group hard to access.
-
Optimized (If slow): 2% DBU + 2% Piperidine in DMF .
-
Warning: DBU is aggressive. Do not use if Aspartimide-prone sequences (Asp-Gly) are present earlier in the chain.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: The Kaiser test is positive (blue) after double coupling Fmoc-Lys(DOTA). What now?
A: Do not proceed. A positive Kaiser test means the DOTA did not attach to the previous amino acid.
-
Fix: Acetylate (Cap) the unreacted amines using Acetic Anhydride/Pyridine (1:9) . This terminates the failure sequences (Truncated peptides) so they are easily separated during HPLC. Proceeding without capping will result in "Deletion Sequences" (N-1) that are nearly impossible to purify later.
Q2: My mass spec shows [M + 56] or [M + 112] peaks. What are these?
A: These are likely t-Butyl adducts .
-
Cause: The tris(tBu) protection on DOTA is extremely acid-stable compared to standard side chains. During cleavage, the tBu cations can re-attach to sensitive residues (Trp, Tyr, Met).
-
Fix: Use a "High Scavenger" Cleavage Cocktail: TFA / TIS / Water / DODT (92.5 / 2.5 / 2.5 / 2.5) . Extend cleavage time to 4–5 hours .
Q3: The coupling after Lys(DOTA) is failing.
A: This is the classic "hydrophobic shielding" effect. The DOTA group is blocking the N-terminus.
-
Fix: Use Microwave energy for the next amino acid coupling as well. Even if the next residue is simple (like Alanine), the environment is sterically crowded.
Q4: Can I use Fmoc-Lys(ivDde) and couple DOTA later?
A: Yes, this is the Post-Synthetic Strategy .
-
Synthesize the full peptide using Fmoc-Lys(ivDde).
-
Selectively remove ivDde using 2% Hydrazine in DMF .
-
Couple DOTA-NHS ester or DOTA-tris(tBu)-OH to the free epsilon-amine.
-
Pros: Avoids bulky DOTA during chain elongation.
-
Cons: DOTA-NHS esters are expensive; Hydrazine can remove Fmoc groups if not careful.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][] Chemical Reviews. (Comprehensive review on protecting group stability, including tBu removal).
-
García-Martín, F., et al. (2006).[8] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[2][8] Journal of Combinatorial Chemistry. (Establishes superiority of PEG resins for hydrophobic sequences).
-
Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science. (Protocols for microwave heating).
-
Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides." Organic Process Research & Development. (Comparison of HATU vs HBTU efficiency).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 8. ChemMatrix, a poly(ethylene glycol)-based support for the solid-phase synthesis of complex peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry analysis of DOTA-peptide metal complexes
Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical challenges associated with DOTA-peptide metal complexes (such as DOTATATE, DOTATOC, and novel conjugates).
Analyzing metal-chelated peptides requires a fundamental shift in how we approach liquid chromatography-mass spectrometry (LC-MS). The presence of a macrocyclic chelator like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) alters the peptide’s hydrophobicity, its ionization efficiency, and most critically, its gas-phase fragmentation behavior[1].
Below, you will find our self-validating standard operating protocols, quantitative reference tables, and a specialized troubleshooting FAQ to ensure your analytical workflows yield high-confidence data.
Analytical Workflow Visualization
LC-MS/MS workflow for the characterization of DOTA-peptide metal complexes.
Standard Operating Protocol (SOP): LC-MS/MS of DOTA-Peptides
To establish a self-validating system, every analytical run must include a free-peptide control and utilize a gradient that ensures baseline separation of the free and metalated species.
Step 1: Sample Preparation
-
Dilute the DOTA-peptide metal complex to a final concentration of 1–5 µM in LC-MS grade Water containing 0.1% Formic Acid (FA).
-
Causality: High concentrations (>10 µM) of metalated peptides easily saturate the ESI detector and promote the formation of gas-phase dimers (e.g.,
), complicating spectral interpretation.
Step 2: Liquid Chromatography Setup
-
Column: C18 Reverse-Phase, 1.7 µm particle size, ideally in PEEK or bio-inert hardware.
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3–0.6 mL/min[2].
-
Causality: DOTA-peptides are highly susceptible to non-specific binding with stainless steel. Using bio-inert hardware prevents peak tailing and sample loss.
Step 3: Mass Spectrometry Parameters
-
Ionization: ESI Positive mode. Capillary voltage: 3.0–3.5 kV.
-
MS1 Range: m/z 300–2000.
-
MS2 Fragmentation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID). Set Normalized Collision Energy (NCE) to 25–35%[3].
-
Validation Check: Verify the labeling success by extracting the MS1 spectrum of the precursor and matching the isotopic distribution to the theoretical model of the target metal (see Table 1).
Troubleshooting & FAQs
Q1: Why am I seeing a mass shift of +53 Da or +61 Da from my free DOTA-peptide instead of my target metal (e.g., Lutetium or Gallium)?
The Cause: You are observing unintended metal scavenging. A +53 Da shift (net mass change after the displacement of 3 protons) corresponds to an Iron (Fe³⁺) adduct. A +61 Da shift (displacement of 2 protons) corresponds to a Copper (Cu²⁺) adduct. DOTA is a universal macrocyclic chelator with exceptionally high thermodynamic stability constants (
-
Passivate your LC system with a chelating wash (e.g., 0.1 M EDTA) prior to running samples, followed by extensive water washes.
-
Use strictly acid-washed plasticware for sample preparation.
-
Ensure the labeling reaction is driven to completion by optimizing temperature (often 90°C is required for Ga-DOTA) and pH[4].
Q2: My MS/MS spectra show massive peaks corresponding to the loss of the metal or DOTA arms, but I get very poor peptide backbone cleavage. How do I sequence the peptide?
The Cause: DOTA-metal complexes act as "energy sinks" during collisional activation. When subjected to standard peptide fragmentation energies, the weakest bonds break first. In DOTA complexes, this is often the neutral loss of the pendant acetate arms (
-
Optimize NCE: Do not use a generic NCE of 35-40%. Empirical studies show that an NCE of 25–35% is the optimal window for lanthanide-DOTA peptides to retain the metal-reporter ion while still yielding sequence-specific
- and -ions[3]. -
Alternative Fragmentation: If available, use Electron Transfer Dissociation (ETD). ETD induces cleavage at the N-C
bond (yielding - and -ions) independent of vibrational energy, leaving the DOTA-metal complex completely intact.
Q3: The LC peak for my metalated DOTATATE is severely tailing compared to the free peptide. Is my column degrading?
The Cause: Not necessarily. Free DOTATATE elutes relatively sharply. However, once metalated, the complex can interact with exposed silanol groups on the silica stationary phase or trace metals in the column frit. Furthermore, if the metalation results in multiple coordination isomers (e.g., square antiprismatic vs. twisted square antiprismatic geometries common in Lanthanide-DOTA complexes), they may partially resolve on a high-resolution UHPLC column, appearing as a broad or tailing peak. The Solution: Increase the column temperature to 45–50°C to increase the interconversion rate of the isomers, which will collapse the broad peak into a single sharp peak. Ensure the use of 0.1% FA to suppress silanol ionization.
Q4: How can I definitively prove that my peptide is chelated to Gallium and not just a solvent adduct?
The Cause/Solution: Rely on the isotopic signature . Metals possess distinct, naturally occurring isotopic distributions that are virtually impossible to mimic with organic solvent adducts. Gallium has two stable isotopes:
Quantitative Data: Exact Masses & Isotopic Signatures
To assist in MS1 precursor validation, use the following table of common DOTA-compatible metals. When calculating the intact mass of the complex, remember to subtract the mass of the displaced protons (e.g., binding a trivalent metal like Lu³⁺ displaces 3 protons from the DOTA carboxylates, resulting in a net mass addition of exactly
| Metal | Primary Isotope (Abundance, Exact Mass) | Secondary Isotope (Abundance, Exact Mass) | Typical Application |
| Gallium (Ga) | PET Imaging ( | ||
| Lutetium (Lu) | Radionuclide Therapy ( | ||
| Copper (Cu) | PET Imaging ( | ||
| Yttrium (Y) | N/A (Monoisotopic) | Radionuclide Therapy ( | |
| Gadolinium (Gd) | MRI Contrast Agents |
*Note: Gadolinium has 7 naturally occurring isotopes, creating a very broad and complex isotopic envelope. The two most abundant are listed here.
References
-
Characterization of metal-labelled peptides by matrix-assisted laser desorption/ionization mass spectrometry and tandem mass spectrometry National Institutes of Health (PubMed) URL:[Link]
-
Optimized Automated Cassette-Based Synthesis of [68Ga]Ga-DOTATOC National Institutes of Health (PMC) URL:[Link]
-
Optimization of fragmentation parameters of peptides labeled with Ln-MeCAT-Click and Ln-DOTA-Dimedone ResearchGate URL:[Link]
-
Thwarting Isomerization through Rigidity: A Promising HBED Derivative for the Chelation of Gallium-68 Inorganic Chemistry - ACS Publications URL:[Link]
-
Copper-61 is an advantageous alternative to gallium-68 for PET imaging of somatostatin receptor-expressing tumors: a head-to-head comparative preclinical study Frontiers in Medicine URL:[Link]
Sources
- 1. Characterization of metal-labelled peptides by matrix-assisted laser desorption/ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Automated Cassette-Based Synthesis of [68Ga]Ga-DOTATOC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Copper-61 is an advantageous alternative to gallium-68 for PET imaging of somatostatin receptor-expressing tumors: a head-to-head comparative preclinical study [frontiersin.org]
Validation & Comparative
Fmoc-Lys(DOTA) vs DOTA-NHS ester conjugation efficiency
High-Efficiency DOTA Conjugation: A Comparative Guide to Fmoc-Lys(DOTA) vs. DOTA-NHS Ester
As radiopharmaceuticals and targeted theranostics rapidly advance, the efficient conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to targeting peptides has become a critical workflow in drug development. For researchers and application scientists, selecting the right conjugation strategy dictates not only the overall yield but also the purity, scalability, and site-specificity of the final radiotracer precursor.
This guide provides an objective, data-driven comparison between two dominant strategies: Solid-Phase Peptide Synthesis (SPPS) using the pre-conjugated building block Fmoc-Lys(DOTA-tBu)-OH and post-synthetic solution-phase conjugation using DOTA-NHS ester .
Mechanistic Comparison & Causality
Method A: Fmoc-Lys(DOTA-tBu)-OH (Solid-Phase Incorporation)
In this approach, DOTA is pre-attached to the epsilon-amine of a lysine derivative. The carboxylic acids of the DOTA macrocycle are protected by tert-butyl (tBu) groups to prevent unwanted cross-reactivity during peptide elongation[1].
-
The Causality of High Yield: The DOTA macrocycle is highly sterically hindered. By utilizing a pre-conjugated building block, the difficult side-chain amidation is bypassed. During SPPS, the coupling relies solely on forming the standard alpha-amino backbone bond, which is highly efficient when activated by uronium salts like HATU[2].
-
Regiocontrol: This method offers absolute site-specificity. Because the DOTA is incorporated as a standard amino acid, there is zero risk of multi-labeling, even if the peptide contains multiple primary amines (e.g., an N-terminus and other lysine residues).
Method B: DOTA-NHS Ester (Solution-Phase Conjugation)
This post-synthetic strategy involves reacting a pre-synthesized, purified peptide with DOTA-N-hydroxysuccinimide (NHS) ester in a buffered solution. The NHS ester is highly reactive toward primary amines (N-terminus or un-protected lysine side chains)[3].
-
The Causality of Variable Yield: The primary competing reaction in this workflow is hydrolysis. At the optimal conjugation pH of 8.3–8.5, the amine is deprotonated and nucleophilic; however, hydroxide ions in the aqueous buffer will simultaneously attack the NHS ester carbonyl, rapidly degrading the reagent into inactive free DOTA[4]. Consequently, a large molar excess (5- to 10-fold) of DOTA-NHS is required to drive the reaction to completion[3].
-
Regiocontrol: If the peptide sequence contains multiple primary amines, DOTA-NHS ester will yield a statistical mixture of mono-, di-, and poly-conjugated products, drastically reducing the yield of the desired specific conjugate and complicating HPLC purification.
Experimental Workflow Visualization
Workflow comparison: SPPS Fmoc-Lys(DOTA) vs. post-synthetic DOTA-NHS ester conjugation.
Quantitative Data & Efficiency Comparison
The following table synthesizes the typical performance metrics of both methodologies based on standard radiopharmaceutical development parameters[3][5][6].
| Parameter | Fmoc-Lys(DOTA-tBu)-OH (SPPS) | DOTA-NHS Ester (Solution-Phase) |
| Conjugation Yield | > 95% (per coupling step) | 40% – 60% (highly peptide-dependent) |
| Overall Process Yield | High (Single HPLC purification) | Low to Moderate (Requires two HPLC steps) |
| Site-Specificity | 100% Absolute Regiocontrol | Poor (if >1 primary amine is present) |
| Reaction Time | 2 hours (on-resin) | 4 – 16 hours (plus lyophilization time) |
| Reagent Excess | 2 – 3 molar equivalents | 5 – 10 molar equivalents |
| Primary Failure Mode | Steric hindrance during elongation | Reagent hydrolysis; multi-labeling |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next step.
Protocol A: SPPS Incorporation of Fmoc-Lys(DOTA-tBu)-OH
Best for: De novo synthesis of complex peptides, sequences with multiple amines.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in anhydrous Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
-
Activation & Coupling:
-
Dissolve 2.5 equivalents of Fmoc-Lys(DOTA-tBu)-OH and 2.4 equivalents of HATU in a minimal volume of DMF.
-
Add 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture.
-
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
-
-
Self-Validation Check (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless result confirms complete coupling. Causality: A blue result indicates unreacted primary amines, meaning the bulky DOTA building block did not fully couple. If blue, perform a second coupling cycle before proceeding.
-
Cleavage: After completing the peptide sequence, cleave the peptide and globally deprotect the DOTA tBu groups using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol B: Solution-Phase Conjugation with DOTA-NHS Ester
Best for: Modifying commercially purchased, pre-purified peptides containing a single primary amine.
-
Peptide Solubilization: Dissolve the purified peptide (1-10 mg/mL) in 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5. Critical Note: Do not use amine-containing buffers like Tris, as they will competitively react with the NHS ester[3].
-
Reagent Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous, amine-free DMF to create a 20 mg/mL stock. Causality: Preparing this in advance or using wet DMF leads to rapid degradation via dimethylamine impurities or water hydrolysis[4].
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DOTA-NHS ester to the peptide solution. Stir continuously at room temperature for 4 to 16 hours.
-
Self-Validation Check (LC-MS Monitoring): At the 2-hour mark, inject a 2 µL aliquot into an analytical LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the target mass (+386 Da shift corresponding to the conjugated DOTA moiety). If the starting material remains but DOTA-NHS is consumed, add an additional 2 equivalents of DOTA-NHS.
-
Purification: Quench the reaction with 1 M Glycine (to consume unreacted NHS ester), filter, and purify the conjugate via preparative RP-HPLC.
Conclusion & Expert Recommendation
For robust, scalable drug development, Fmoc-Lys(DOTA-tBu)-OH via SPPS is the superior methodology . It eliminates the thermodynamic competition between amidation and hydrolysis, provides absolute regiocontrol, and consolidates purification into a single final step[1][7].
DOTA-NHS ester remains a viable, cost-effective alternative only when working with simple, pre-synthesized peptides containing exactly one primary amine, or when modifying temperature-sensitive biologicals (like antibodies) where harsh TFA cleavage conditions cannot be tolerated[][9].
References
- Solid-phase synthesis of DOTA-peptides. National Institutes of Health (NIH) / PubMed.
- Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Peptides. Benchchem.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. MDPI.
- Chemically-defined camelid antibody bioconjugate for the magnetic resonance imaging of Alzheimer's disease. National Institutes of Health (NIH) / PMC.
- DOTA-NHS-ester | ADC Linker. BOC Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 9. Chemically-defined camelid antibody bioconjugate for the magnetic resonance imaging of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA and NOTA Chelators for Gallium-68 Labeling
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nuclear medicine, the selection of an appropriate chelator is a critical determinant in the successful development of Gallium-68 (Ga-68) based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1] The chelator not only ensures the stable incorporation of the Ga-68 radionuclide but also influences the overall pharmacokinetic profile of the resulting radiotracer.[1] This guide provides an in-depth, objective comparison of two of the most prominent macrocyclic chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).
The Central Role of Ga-68 in PET Imaging
Gallium-68 has emerged as a radionuclide of choice for PET imaging due to its convenient on-site availability from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator system, a short half-life of approximately 68 minutes, and favorable decay characteristics.[2][3] These attributes facilitate the rapid, on-demand synthesis of radiopharmaceuticals, which is crucial for clinical applications.[4] The development of Ga-68 based agents has revolutionized diagnostic imaging in oncology and other fields, enabling the sensitive and specific visualization of disease-related biological targets.[2]
Structural and Coordination Chemistry: A Tale of Two Cavities
The fundamental difference between DOTA and NOTA lies in their macrocyclic framework. DOTA is based on a 12-membered tetraaza (four nitrogen atoms) ring, while NOTA is a smaller, 9-membered triaza (three nitrogen atoms) ring.[1][5] This structural variance dictates their coordination preferences for the Ga³⁺ ion.
dot graph "Chelator_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];
// DOTA Structure dota_node [image="https://storage.googleapis.com/proud-drive-388915/68e22589-9b93-4a2a-b664-9a4897f53a4e.png", label="DOTA Structure"];
// NOTA Structure nota_node [image="https://storage.googleapis.com/proud-drive-388915/606992d9-e931-4179-8830-1b77a346549a.png", label="NOTA Structure"];
} caption: "Chemical structures of DOTA and NOTA chelators."
DOTA, with its larger cavity and eight potential donor atoms (four nitrogen and four carboxylate oxygens), can act as an octadentate ligand.[5] However, for the relatively small Ga³⁺ ion, it typically functions as a hexadentate or heptadentate ligand.[5] In contrast, NOTA's smaller, pre-organized cavity is exceptionally well-suited for the coordination of Ga³⁺, forming a highly stable hexadentate complex through its three nitrogen atoms and three carboxylate groups.[1]
Performance Metrics: A Head-to-Head Comparison
The choice between DOTA and NOTA often hinges on key performance indicators in the radiolabeling process and the stability of the resulting complex.
| Parameter | DOTA | NOTA | Key Insights |
| Labeling Temperature | Requires heating (typically 85-95°C)[3][6] | Room temperature (21-25°C) is often sufficient[1][7] | NOTA's ability to be labeled at room temperature is a significant advantage for heat-sensitive biomolecules like proteins and some peptides.[8][9] |
| Labeling Time | 5 - 15 minutes at elevated temperatures[7][10][11] | 5 - 15 minutes at room temperature[7][12] | While both can achieve high radiochemical purity in a similar timeframe, NOTA often reaches completion more rapidly under milder conditions.[7] |
| Optimal pH | 3.0 - 4.5[6][10][11] | 4.0 - 5.0[8] | Both chelators require acidic conditions for efficient labeling, with a slightly higher optimal pH for NOTA. |
| Stability Constant (log K) | ~21.3[8] | ~31.1[8] | The Ga-68-NOTA complex exhibits significantly higher thermodynamic stability, which is crucial for preventing the in vivo release of free Ga-68.[8] |
| Specific Activity | Generally lower than NOTA under comparable conditions[13][14] | Can achieve higher specific activity, especially with low precursor amounts[13][14] | The higher labeling efficiency of NOTA allows for the use of smaller amounts of the precursor, leading to higher specific activity.[13][14] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for the manual radiolabeling of DOTA- and NOTA-conjugated peptides with Ga-68. Automated synthesis modules often follow a similar workflow.[15]
Ga-68 Labeling of a DOTA-Conjugated Peptide
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide/molecule
-
Sodium acetate or HEPES buffer[3]
-
Hydrochloric acid (0.1 M)[3]
-
Sterile water for injection
-
C18 Sep-Pak light cartridge for purification[3]
-
Ethanol
-
Heating block
-
Dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Generator Elution and Concentration: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. The eluate is typically passed through a strong cation exchange (SCX) cartridge to trap and concentrate the ⁶⁸Ga³⁺.[6][10]
-
Elution into Reaction Vial: Elute the trapped ⁶⁸Ga from the SCX cartridge using a small volume of an appropriate eluent (e.g., acidified sodium chloride solution) directly into a sterile reaction vial.[10]
-
Reaction Mixture Preparation: To the reaction vial containing the ⁶⁸Ga, add the DOTA-conjugated precursor and a buffer (e.g., sodium acetate) to adjust the pH to approximately 3.5-4.5.[11]
-
Heating: Securely cap the vial and heat the reaction mixture in a heating block at 85-95°C for 5-15 minutes.[3][6]
-
Purification: After cooling, the reaction mixture is passed through a C18 SPE cartridge, which has been pre-conditioned with ethanol and water. The ⁶⁸Ga-DOTA-peptide is retained on the cartridge.
-
Final Formulation: Elute the purified product from the C18 cartridge with a small volume of ethanol/water mixture, and then dilute with sterile saline for injection. The final product should be passed through a 0.22 µm sterile filter.[15]
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC to ensure it meets the required specifications (typically ≥95%).[3]
Ga-68 Labeling of a NOTA-Conjugated Peptide
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide/molecule
-
Sodium acetate buffer (e.g., 1 M, pH 4.5-5.0)[8]
-
Hydrochloric acid (0.1 M)
-
Sterile water for injection
-
Vortex mixer
-
Dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.[8]
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the NOTA-conjugated precursor with a sufficient volume of sodium acetate buffer to achieve a final reaction pH of 4.0-5.0 upon addition of the ⁶⁸Ga eluate.[8]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Vortex the mixture gently.[8]
-
Incubation: Allow the reaction to proceed at room temperature for 5-15 minutes.[7][12]
-
Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like DTPA to complex any unreacted ⁶⁸Ga.[8]
-
Final Formulation: Dilute the final product with sterile saline or phosphate-buffered saline (PBS) for injection. A sterile filtration step using a 0.22 µm filter is highly recommended.[8]
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC to ensure it is ≥95%.[8]
In Vivo Performance and Considerations
While both DOTA and NOTA can be used to produce stable Ga-68 radiopharmaceuticals, the choice of chelator can influence the in vivo biodistribution. For instance, some studies have reported differences in kidney uptake between DOTA and NOTA-conjugated tracers, which can be a critical factor in dosimetry and imaging contrast.[7][16] The overall charge and lipophilicity of the final radiopharmaceutical, which are influenced by the chelator, play a significant role in its pharmacokinetic profile.
Conclusion: Selecting the Right Tool for the Job
The decision to use DOTA or NOTA for Ga-68 labeling is not a one-size-fits-all scenario. The choice should be guided by the specific requirements of the biomolecule and the intended application.
NOTA is the preferred chelator when:
-
Working with heat-sensitive biomolecules that may be degraded by the heating required for DOTA labeling.[8][9]
-
A rapid, room-temperature "kit-type" formulation is desired.
DOTA remains a strong candidate when:
-
Established and well-validated protocols are preferred.
-
The biomolecule is thermally stable.
-
A theranostic approach is envisioned, as DOTA is also an excellent chelator for therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu).[7][16]
Ultimately, empirical evaluation of both chelators with the specific targeting molecule is recommended to determine the optimal choice for any new radiopharmaceutical development program.
References
- Current time information in Dodge County, US. Google Search.
- DOTA (chel
- 68Ga-Based Radiopharmaceuticals: Production and Application Relationship - PMC.
- Application Notes and Protocols for Gallium-68 Radiolabeling of DOTA-TATE for PET Imaging - Benchchem. BenchChem.
- An In-depth Technical Guide to NOTA as a Chelating Agent for Radiometals - Benchchem. BenchChem.
- Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC.
- Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation.
- Gallium-68-labeled radiopharmaceuticals: a review - RSC Publishing. Royal Society of Chemistry.
- Gallium-68-labeled radiopharmaceuticals: a review - RSC Publishing. Royal Society of Chemistry.
- An overview on Ga-68 radiopharmaceuticals for positron emission tomography applications.
- Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity | Bioconjugate Chemistry - ACS Publications.
- Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC.
- application of NOTA in 68Ga-based radiopharmaceuticals - Benchchem. BenchChem.
- Schematic overview of the structure of different chelators: NOTA, NODAGA, DOTA and DOTAGA, coupled to RM26 peptide via a PEG2 spacer. - ResearchGate.
- Gallium-68-labeled radiopharmaceuticals: a review | Request PDF - ResearchGate.
- (a) Structures of the chelators DTPA and DOTA, which are commonly used... - ResearchGate.
- Common Chelating Agents for Radionuclide-Labeled Targeting Peptides. BOC Sciences.
- Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC.
- NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC.
- Application Notes and Protocols for Automated 68Ga Radiolabeling with DOTA-GA(tBu)4 - Benchchem. BenchChem.
- Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing). Royal Society of Chemistry.
- DOTA | azamacrocyle | chelator | CAS#60239-18-1 | MedKoo. MedKoo Biosciences.
- A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - JoVE. Journal of Visualized Experiments.
- Typical automated procedure for ⁶⁸Ga labeling of a DOTA peptide [adapted from (106)]. - ResearchGate.
- Stability of [⁶⁸Ga]Ga-NOTA-A1-His and [⁶⁸Ga]Ga-DOTA-A1-His in human and... - ResearchGate.
- A Universally Applicable 68 Ga-Labeling Technique for Proteins. The Journal of Nuclear Medicine.
- The chemical structure of NOTA-TATE | Download Scientific Diagram - ResearchGate.
- CAS No. 58966-93-1, NOTA intermediate - Unibest Industrial Co., Ltd.. Unibest Industrial Co., Ltd.
- Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC.
- Biodistribution of 68 Ga-NOTA-TATE and 68 Ga-DOTA-TATE in percentage of... - ResearchGate.
- (PDF) Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - ResearchGate.
- Maleimide-NODA-GA vs. DOTA for Gallium-68 Labeling in Radiopharmaceutical Development - Benchchem. BenchChem.
- Peptide synthesis, characterization and 68Ga-radiolabeling of NOTA- conjugated ubiquicidin fragments for prospective infection i - University of Pretoria. University of Pretoria.
- Fig. 3. Effect of various factors on 68 Ga-labeling for NOTA-conjugated... - ResearchGate.
- Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed.
- (PDF) Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: Practical consequences for the future of gallium-68-PET - ResearchGate.
- Synthesis and Evaluation of 68Ga-NOTA-ADG as a Novel PET Probe for Tumor Imaging. Society of Nuclear Medicine and Molecular Imaging.
- 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - MDPI. MDPI.
- Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides - PMC.
- Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)
- Ga-68- and Cu-64-Labeled NOTA-Albumin Conjugates for PET Sentinel Lymph Node Imaging - SciSpace. SciSpace.
- Comparative Biodistribution and Radiation Dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in Patients with Neuroendocrine Tumors | Journal of Nuclear Medicine. The Journal of Nuclear Medicine.
- Al[18F]F-NOTA-Octreotide Is Comparable to [68Ga]Ga-DOTA-TATE for PET/CT Imaging of Neuroendocrine Tumours in the Latin-American.
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- 12. Synthesis and Evaluation of 68Ga-NOTA-ADG as a Novel PET Probe for Tumor Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Comparison: Stability & Orthogonality of DOTA-tris(t-Bu) vs. DOTA-tris(Allyl) Esters
[1]
Executive Summary
In the development of radiopharmaceuticals and contrast agents, the choice between DOTA-tris(t-Bu ester) and DOTA-tris(allyl ester) is not merely a matter of preference but a critical strategic decision dictated by the stability profile of the bioconjugate and the required synthesis workflow.
-
DOTA-tris(t-Bu ester) is the industry standard for Fmoc solid-phase peptide synthesis (SPPS), offering a "one-pot" global deprotection strategy. However, its high acid stability can lead to incomplete deprotection and peptide degradation during extended TFA exposure.
-
DOTA-tris(allyl ester) offers true orthogonality. It remains stable under both acidic (TFA) and basic (piperidine) conditions, allowing for selective deprotection via Palladium(0) catalysis. This is indispensable for acid-sensitive substrates or when on-resin metal complexation is required.
Chemical Profiles & Structural Analysis[1][2]
Both chelators are derivatives of the macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1][2] They are typically supplied as mono-acids (tris-esters), leaving one carboxyl group free for activation (e.g., NHS ester) and conjugation to an amine on the target molecule.
| Feature | DOTA-tris(t-Bu ester) | DOTA-tris(allyl ester) |
| Protecting Group | tert-Butyl ester | Allyl ester |
| Lability | Acid-labile ( | Pd(0)-labile ( |
| Primary Application | Standard Fmoc SPPS (Global Deprotection) | Orthogonal protection; Acid-sensitive peptides |
| Molecular Weight | ~572.7 g/mol | ~530.6 g/mol |
| CAS Number | 137076-54-1 | 143396-03-6 |
Stability Matrix & Performance Comparison
The following table summarizes the stability of both esters under standard synthetic conditions.
| Condition | Reagent | DOTA-tris(t-Bu ester) | DOTA-tris(allyl ester) |
| Fmoc Deprotection | 20% Piperidine in DMF | Stable | Stable |
| Coupling | HATU/DIPEA or DIC/HOBt | Stable | Stable |
| Mild Acid | 1% TFA in DCM | Stable | Stable |
| Strong Acid (Cleavage) | 95% TFA / Scavengers | Labile (Slow kinetics) | Stable |
| Pd Catalysis | Pd(PPh | Stable | Labile (Rapid) |
| Hydrogenolysis | H | Stable | Labile |
Critical Insight: The "Incomplete Deprotection" Trap
While t-Bu esters are generally considered acid-labile, the DOTA macrocycle presents a unique challenge. The proximity of the four nitrogen atoms creates a positively charged, sterically crowded environment upon protonation. This can significantly retard the hydrolysis of the t-Bu esters.
-
Data Point: Studies have shown that complete removal of t-Bu groups from DOTA-peptide conjugates can require 4–24 hours in high-concentration TFA.
-
Consequence: Extended exposure to 95% TFA degrades sensitive peptide sequences (e.g., oxidation of Met/Trp, hydrolysis of sensitive bonds), leading to lower yields and difficult purification.
The Allyl Advantage
The allyl ester is cleaved via a neutral, transition-metal-catalyzed mechanism that is independent of pH.
-
Data Point: Quantitative deprotection of DOTA-tris(allyl) is typically achieved in 1–2 hours using Pd(PPh
) , with no risk to acid-sensitive moieties.
Visualization: Reaction Pathways & Orthogonality[1]
The following diagram illustrates the orthogonal deprotection pathways, highlighting the strategic flexibility of the allyl ester.
Figure 1: Comparative deprotection pathways. The Allyl route allows for selective DOTA deprotection prior to peptide cleavage, avoiding harsh, prolonged acid exposure.
Experimental Protocols
Protocol A: Deprotection of DOTA-tris(t-Bu ester) (Global Cleavage)
Use this for robust peptides where simplicity is prioritized.
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H
O (95:2.5:2.5 v/v/v) . Note: TIS (Triisopropylsilane) acts as a cation scavenger. -
Incubation: Add the cocktail to the dry resin-bound peptide (approx. 10 mL per gram of resin).
-
Reaction: Shake at room temperature.
-
Standard Peptide: 2 hours.
-
DOTA-Peptide:Minimum 4–6 hours . Monitor by HPLC if possible.
-
-
Work-up: Filter the resin and precipitate the filtrate in ice-cold diethyl ether. Centrifuge, wash 3x with ether, and lyophilize.
Protocol B: Deprotection of DOTA-tris(allyl ester) (On-Resin)
Use this for acid-sensitive peptides or when t-Bu deprotection is incomplete.
-
Preparation: In a glovebox or under Argon, dissolve Pd(PPh
) (0.1 eq per allyl group) in dry DCM. Add Morpholine (10 eq per allyl group) as the scavenger.-
Alternative Scavenger: N,N-dimethylbarbituric acid (NDMBA) can be used if amine sensitivity is a concern.
-
-
Incubation: Add the yellow catalyst solution to the resin (swollen in DCM).
-
Reaction: Shake in the dark (foil-wrapped) for 1–2 hours at room temperature.
-
Washing (Critical): The catalyst must be removed thoroughly. Wash resin sequentially with:
-
DCM (3x)
-
0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) – Specifically removes Pd residues.
-
DMF (3x)
-
DCM (3x)
-
-
Final Cleavage: Proceed with standard TFA cleavage (typically 1–2 hours) to release the peptide and remove side-chain protectors.
Decision Guide: Which Ester to Choose?
Figure 2: Strategic decision tree for selecting the appropriate DOTA protection scheme.
References
-
Wängler, B., et al. (2006). "Application of tris-allyl-DOTA in the preparation of DOTA–peptide conjugates." Tetrahedron Letters, 47(34), 5985-5988. Link
-
Key Finding: Demonstrates that t-Bu deprotection can take >24h for some conjugates, while Allyl deprotection is quantitative.
-
-
Viola-Villegas, N., & Doyle, R. P. (2009). "The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) and its derivatives." Coordination Chemistry Reviews, 253(15-16), 1906-1925. Link
- Key Finding: Comprehensive review of DOTA chemistry and stability.
-
Novabiochem (Merck). "DOTA-tris(t-Bu ester) Product Guide." Link
- Key Finding: Standard protocols and physical properties for the t-Bu deriv
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504. Link
- Key Finding: Authoritative source on orthogonal protection strategies, including Allyl vs. t-Bu mechanics.
validation of radiochemical purity for DOTA-based tracers
In-Depth Guide: Validation of Radiochemical Purity for DOTA-Based Tracers
As targeted radionuclide therapy and molecular imaging become cornerstones of precision oncology, the quality control (QC) of DOTA-based radiopharmaceuticals—such as
As a Senior Application Scientist, I approach RCP validation not merely as a regulatory checkbox, but as a self-validating analytical system. This guide objectively compares the two primary modalities for RCP validation: High-Performance Liquid Chromatography (HPLC) and Instant Thin Layer Chromatography (iTLC), providing mechanistic grounding and field-proven experimental data.
Mechanistic Grounding: The "Why" Behind the Workflows
The synthesis of DOTA-peptides involves the chelation of a radiometal (e.g., Ga
-
Free Radiometal: Uncomplexed isotopes (e.g.,
Ga or Lu ) which accumulate in non-target organs like the bone marrow or blood pool. -
Colloidal Radiometal: Insoluble hydroxides formed at higher pH levels, which are rapidly sequestered by the reticuloendothelial system (liver/spleen)[1].
-
Radiolabeled Peptide Fragments: Degradation products from radiolysis that may lose receptor affinity.
European Pharmacopoeia (Ph. Eur.) guidelines generally require an RCP of >91% to 95% depending on the specific tracer[2]. However, optimized automated synthesis modules routinely achieve an RCP >99%[3]. To validate these metrics, we must deploy orthogonal analytical techniques.
Methodological Comparison: HPLC vs. iTLC
While both methods measure RCP, they interrogate the sample through fundamentally different physical mechanisms. iTLC relies on polarity-driven capillary action, whereas HPLC utilizes hydrophobic interactions under high pressure.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Instant Thin Layer Chromatography (iTLC) |
| Mechanism | Reverse-phase separation (C18 stationary phase) | Capillary action on silica gel (ITLC-SG) |
| Resolution | High: Separates free metals, intact tracer, and degraded peptide fragments[4]. | Low: Distinguishes free metals/colloids from bound tracer, but cannot resolve peptide fragments[3]. |
| Analysis Time | ~15–20 minutes[4]. | < 5 minutes[5]. |
| Primary Use Case | Method validation, chemical purity, stability studies, and periodic QC[4]. | Routine batch release for short-lived isotopes (e.g., |
| Equipment Cost | High (Pumps, UV/Radio detectors, columns) | Low (TLC strips, simple radio-chromatogram scanner) |
Causality Insight: Why is HPLC mandatory for validation if iTLC is used for routine release? iTLC is "blind" to radiochemical impurities that share the same polarity as the intact tracer (e.g., a radiolabeled but truncated peptide). HPLC ensures that the peak identified as "bound" in iTLC is genuinely the intact DOTA-tracer[3].
Visualizations of Analytical Logic
Workflow for QC Release
For short-lived isotopes like
Fig 1: Decision tree for routine batch release vs. retrospective HPLC validation.
HPLC Separation Mechanism
Fig 2: Dual-detection HPLC separation logic for DOTA-peptides.
Experimental Validation Protocols
A self-validating protocol must prove its own accuracy, precision, and linearity. Below are the standard operating procedures for validating DOTA-tracer purity.
Protocol A: HPLC Method Validation (e.g., Lu-DOTATATE)
Causality Insight: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, neutralizing the basic amino acid residues on the DOTATATE peptide. This increases the peptide's hydrophobicity, ensuring it interacts strongly with the C18 stationary phase, which prevents peak tailing and sharpens resolution[4].
-
System Preparation: Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm), a UV detector (set to 220 nm for peptide bonds), and a radiometric flow detector[6].
-
Mobile Phase Gradient:
-
Solvent A: Ultrapure Water + 0.1% TFA.
-
Solvent B: Acetonitrile + 0.1% TFA.
-
Run a gradient from 85% A to 65% A over 16 minutes at a flow rate of 1.5 mL/min[7].
-
-
Linearity & Range Testing: Prepare standard stock solutions of the unlabeled peptide ranging from 0.5 to 3.0 µg/mL. Inject and plot the UV peak area against concentration to ensure an
> 0.99[4]. -
Radiochemical Injection: Inject the radiolabeled sample (e.g.,
Lu-DOTATATE). -
Analysis: The highly polar free
Lu will elute in the void volume (Retention time [Rt] ~1.7 min), while the lipophilic intact Lu-DOTATATE will elute later (Rt ~13.5 min)[6].
Protocol B: iTLC Routine Release (e.g., Ga-DOTATATE)
-
Stationary Phase Preparation: Cut ITLC-SG (Silica Gel) strips. Mark the origin line at 1 cm and the solvent front line at 8 cm.
-
Spotting: Apply 1-2 µL of the final formulated
Ga-DOTATATE to the origin. -
Development (Mobile Phase): Place the strip in a chamber containing 0.1 M Citrate buffer (pH 5).
-
Mechanism: The citrate acts as a strong chelator. It strips any weakly bound or free
Ga and carries it to the solvent front (Rf = 0.8 - 1.0). The intact, highly stable Ga-DOTATATE remains at the origin (Rf = 0.0 - 0.1)[1].
-
-
Quantification: Scan the strip using a radio-TLC scanner. Calculate RCP as: (Activity at Origin / Total Activity) × 100.
Quantitative Data & Validation Parameters
The following table summarizes typical validation data derived from rigorous multi-batch qualification runs for DOTA-based tracers.
| Validation Parameter | Acceptance Criteria | ||
| HPLC Linearity ( | 0.999 (0.5 - 3.0 µg/mL)[4] | Linear over 0.3 - 130 MBq/mL[6] | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL[4] | Signal-to-noise ratio | Method specific |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[4] | Signal-to-noise ratio | Method specific |
| Precision (CV%) | 0.20% - 0.61%[4] | < 2.0% | < 2.0% |
| Average iTLC RCP | 99.1% ± 0.2%[3] | > 98.0% | > 95.0% |
| Average HPLC RCP | 99.75% ± 0.03%[3] | > 98.0% | > 95.0% |
Conclusion: While iTLC provides the rapid turnaround required for the clinical release of short-lived isotopes, HPLC remains the indispensable gold standard for chemical purity and comprehensive radiochemical validation. A robust QC environment must integrate both, ensuring that the speed of delivery never compromises the integrity of the molecular target.
References
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine.
- The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of[177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations. Journal of Chromatography B.
- Gallium-68 DOTATATE Production with Automated PET Radiopharmaceutical Synthesis System: A Three Year Experience. National Institutes of Health (PMC).
- Synthesis, validation and quality controls of [68Ga]-DOTA-Pentixafor for PET imaging. National Institutes of Health (PMC).
- Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery. National Institutes of Health (PMC).
- Relationships between uptake of [68Ga]Ga-DOTA-TATE and absorbed dose in [177Lu]Lu-DOTA-TATE therapy. National Institutes of Health (PMC).
- Rapid ITLC System for Determining the Radiochemical Purity of [68Ga]-DOTATATE. Journal of Nuclear Medicine.
Sources
- 1. Synthesis, validation and quality controls of [68Ga]-DOTA-Pentixafor for PET imaging of chemokine receptor CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships between uptake of [68Ga]Ga-DOTA-TATE and absorbed dose in [177Lu]Lu-DOTA-TATE therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallium-68 DOTATATE Production with Automated PET Radiopharmaceutical Synthesis System: A Three Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid ITLC System for Determining the Radiochemical Purity of [68Ga]-DOTATATE. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. ORCID [orcid.org]
- 7. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Radiometal Chelation: A Comparative Guide to the Kinetics of DOTA and DOTA-GA Derivatives
As the radiopharmaceutical landscape shifts toward personalized theranostics, the selection of an optimal bifunctional chelator is no longer a mere afterthought—it is a critical determinant of a drug's clinical viability. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) remains the gold standard for complexing therapeutic and diagnostic radiometals (e.g.,
To overcome these kinetic bottlenecks, structural derivatives like DOTA-GA (glutaric acid) have been engineered. This guide provides an in-depth, objective comparison of the chelation kinetics of DOTA and DOTA-GA, detailing the mechanistic causality behind their performance and providing self-validating protocols for experimental evaluation.
Mechanistic Causality: Why DOTA-GA Outperforms DOTA
The fundamental difference in complexation kinetics between DOTA and DOTA-GA lies in their coordination geometry and the thermodynamics of macrocyclic encapsulation.
When standard DOTA is conjugated to a targeting vector (e.g., a peptide or antibody), one of its four acetic acid arms is consumed to form an amide bond. This reduces the number of available carboxylate donors from four to three. For radiometals that prefer high coordination numbers, such as
DOTA-GA solves this structural deficiency. Instead of consuming an acetate arm for conjugation, DOTA-GA utilizes a glutaric acid pendant arm branched from the macrocycle[2]. This design preserves all four primary acetic acid arms for metal coordination. Furthermore, the extra free carboxylate group on the glutaric acid tether acts as an initial "catch-and-hold" binding site. It rapidly captures the radiometal from the bulk solution and funnels it into the macrocyclic cavity, significantly lowering the entropic barrier and accelerating the complexation rate[3].
Caption: Mechanistic comparison of radiometal complexation pathways for DOTA and DOTA-GA.
Quantitative Comparison of Chelation Kinetics
The structural advantages of DOTA-GA translate directly into superior radiolabeling metrics. DOTA-GA consistently achieves higher Radiochemical Yields (RCY) at lower chelator concentrations and milder temperatures compared to standard DOTA[1][4].
Table 1: Comparative Radiolabeling Kinetics
| Chelator | Radionuclide | Temp (°C) | Time (min) | Concentration | RCY (%) | Kinetic Observations |
| DOTA | 95 | 30–60 | 10–100 µM | >95% | Sluggish kinetics require high ligand concentration and prolonged heating[1]. | |
| DOTA-GA | 95 | 10–20 | <10 µM | >95% | Extra carboxylate stabilizes the trivalent core, allowing rapid labeling at low concentrations[3]. | |
| DOTA | 80–95 | 10–15 | 10–50 µM | >90% | Highly inefficient at room temperature; strictly requires elevated heat at pH 3.5–4.5[4]. | |
| DOTA-GA | 25–80 | 5–10 | 5–20 µM | >95% | Pre-organization allows for faster complexation, sometimes achieving high yields without boiling[3]. | |
| DOTA | 90 | 60 | 10 µM | >95% | Requires indirect labeling approaches due to the heat sensitivity of antibodies. | |
| BCN-DOTA-GA | 90 → 37 | 120 (Total) | N/A | 40–50%* | Chelator is labeled at 90°C, followed by a 37°C click-chemistry conjugation to the antibody. Highly inert[5]. |
*Overall yield for the final antibody conjugate.
Self-Validating Experimental Protocols for Kinetic Assessment
To objectively measure the complexation rate and kinetic inertness of these chelators, researchers must employ a self-validating experimental design. The following protocol utilizes a competitive ligand challenge to ensure that the measured RCY reflects true macrocyclic encapsulation, rather than weak, transient electrostatic surface binding.
Caption: Self-validating experimental workflow for assessing radiolabeling kinetics.
Step-by-Step Methodology
Step 1: Trace-Metal Free Reagent Preparation
-
Procedure: Prepare a 0.1 M Sodium Acetate buffer (pH 4.5–5.5) using strictly Chelex-treated, ultra-pure water.
-
Causality: DOTA derivatives are highly sensitive to trace metal contamination (e.g., Fe
, Cu , Zn ). Because non-radioactive trace metals are often present in standard buffers at concentrations magnitudes higher than the radiometal, they will outcompete the isotope for the chelator cavity, artificially suppressing the kinetic rate and final RCY.
Step 2: Time-Course Radiolabeling
-
Procedure: Add the chelator-conjugate (e.g., 10 µM final concentration) to the buffer. Introduce the radiometal (e.g., 50 MBq of [
Lu]LuCl ) and immediately incubate at the target temperature (e.g., 95 °C). Extract 5 µL aliquots at precise time intervals (1, 5, 10, 15, 30 minutes). -
Causality: Sampling across a time gradient allows for the calculation of pseudo-first-order rate constants, providing a mathematical basis to compare the activation energies of DOTA vs. DOTA-GA.
Step 3: Kinetic Quenching via Competitive Challenge (The Validation Step)
-
Procedure: Immediately quench each extracted aliquot by mixing it 1:1 with a solution containing a 1000-fold molar excess of EDTA or DTPA, incubating for 5 minutes at room temperature.
-
Causality: This is the critical self-validating mechanism. Radiometals can form weak "out-of-cage" intermediates with the exterior carboxylates of the chelator. While these intermediates might appear as "labeled" on a standard chromatography scan, they will instantly dissociate in vivo. The massive excess of EDTA acts as a kinetic scavenger, stripping away any metal that is not deeply and thermodynamically secured within the macrocyclic cage[5].
Step 4: Analytical Readout
-
Procedure: Analyze the quenched samples using Radio-HPLC or instant thin-layer chromatography (iTLC-SG) developed in 0.1 M sodium citrate.
-
Causality: In a citrate mobile phase, the intact [M-DOTA] or [M-DOTA-GA] complex remains at the origin (
), while the scavenged [M-EDTA] or free radiometal migrates to the solvent front ( ).
In Vivo Implications: Stability and Pharmacokinetics
While DOTA-GA offers vastly superior radiolabeling kinetics, researchers must account for how its structural differences impact in vivo behavior.
Because DOTA-GA retains an extra uncoordinated carboxylate group after complexing a trivalent metal (like
However, regarding kinetic inertness, complexes formed with DOTA-GA demonstrate exceptional resistance to transchelation by serum proteins (like transferrin), matching or exceeding the stability of standard DOTA[3][5].
References
-
Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside. National Institutes of Health (NIH).3
-
3p-C-NETA: A versatile and effective chelator for development of Al18F-labeled and therapeutic radiopharmaceuticals. Theranostics (Thno.org).1
-
A Comparative Guide to Bcn-dota-GA and Other DOTA Derivatives in Radionuclide-Labeled Drug Conjugate Development. BenchChem.4
-
Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega.2
-
Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate. National Institutes of Health (NIH).5
Sources
- 1. 3p-C-NETA: A versatile and effective chelator for development of Al18F-labeled and therapeutic radiopharmaceuticals [thno.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of Fmoc-Lys(DOTA) Derived Radiopharmaceuticals
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Building Block" Advantage
In the development of peptide receptor radionuclide therapy (PRRT) and diagnostic imaging agents, the method of chelator attachment is as critical as the chelator itself. This guide compares the in vivo stability and performance of radiopharmaceuticals derived from the pre-conjugated building block Fmoc-Lys(DOTA) against those created via post-synthetic conjugation (e.g., DOTA-NHS or DOTA-SCN).
Core Insight: While the metal-chelate complex (e.g., Lu-177-DOTA) is thermodynamically stable, the linker chemistry often dictates the drug's fate. Experimental evidence confirms that the amide linkage formed by Fmoc-Lys(DOTA) offers superior in vivo integrity compared to the thiourea linkages formed by isothiocyanate (DOTA-SCN) derivatives, which are susceptible to oxidative desulfuration and hydrolysis in biological media.
Comparative Analysis: Synthesis Route & Linker Stability
The Chemical Bond: Amide vs. Thiourea
The choice of precursor dictates the chemical bond connecting the DOTA chelator to the peptide backbone. This bond is the "weakest link" preventing the loss of the radioactive payload.
| Feature | Fmoc-Lys(DOTA) (Building Block) | DOTA-SCN (Post-Conjugation) | DOTA-NHS (Post-Conjugation) |
| Linkage Type | Amide Bond (Peptide bond) | Thiourea Bond | Amide Bond |
| Synthesis Method | SPPS (Site-Specific) | Solution Phase (Random Lys) | Solution Phase (Random Lys) |
| In Vivo Stability | High. Resistant to hydrolysis and oxidation. | Moderate/Low. Susceptible to oxidative desulfuration and hydrolysis in serum. | High. Stable amide bond.[1] |
| Homogeneity | Single Species. Defined position. | Heterogeneous. Mixture of isomers and multi-conjugated species. | Heterogeneous. Mixture of isomers. |
| Purification | Simple (One-step HPLC). | Complex (Separating isomers is difficult). | Complex (Hydrolysis of NHS ester competes). |
Homogeneity and Pharmacokinetics
Using Fmoc-Lys(DOTA) ensures that every peptide molecule has exactly one chelator at a pre-determined position.
-
Post-Conjugation Risk: Reacting DOTA-NHS with a peptide containing multiple amines (e.g., N-terminus + 2 Lysines) results in a statistical mixture of mono-, di-, and tri-conjugated species. This heterogeneity leads to unpredictable pharmacokinetics (PK), as each species clears differently from the blood.
-
Building Block Advantage: The Fmoc-Lys(DOTA) route yields a single, defined molecular entity. This "monodispersity" is crucial for regulatory approval and reproducible in vivo tumor uptake.
Mechanism of Instability (The "Thiourea Problem")
Research indicates that thiourea linkages (formed by DOTA-SCN) are prone to instability in vivo.
-
Pathway: The thiourea bond can undergo oxidative desulfuration or hydrolysis, leading to the detachment of the metal-chelate complex from the targeting peptide.
-
Consequence: This releases the radioactive chelate (e.g.,
Lu-DOTA) into systemic circulation, increasing non-target radiation dose to the kidneys and bone marrow while reducing tumor dose. -
Solution: The amide bond formed by Fmoc-Lys(DOTA) is chemically equivalent to the peptide backbone itself, sharing the same high stability profile against non-enzymatic hydrolysis.
Visualizing the Stability Pathways
The following diagrams illustrate the synthesis workflows and the specific degradation risks associated with each method.
Diagram 1: Synthesis & Homogeneity Workflow
Caption: Comparison of site-specific SPPS incorporation vs. random post-conjugation, highlighting the homogeneity advantage of the building block approach.
Diagram 2: In Vivo Degradation Pathways
Caption: The amide linker (left) resists chemical hydrolysis, whereas the thiourea linker (right) poses a risk of releasing the radioactive payload.
Experimental Protocols for Validation
To validate the stability of your Fmoc-Lys(DOTA) derived construct, the following "Self-Validating" protocols are recommended. These assays differentiate between chelate loss (linker failure) and peptide degradation (metabolism).
Serum Stability Assay (The Gold Standard)
This protocol determines the biological half-life of the radiopharmaceutical in a relevant physiological environment.
Reagents:
-
Fresh Human or Mouse Serum (filtered, 0.22 µm).
-
Radiolabeled Peptide (e.g.,
Lu-DOTA-Peptide).[2][3] -
Ethanol or Acetonitrile (for precipitation).
Workflow:
-
Preparation: Add 1–5 MBq of radiolabeled peptide to 500 µL of fresh serum.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At time points (0h, 1h, 4h, 24h, 72h), remove 50 µL aliquots.
-
Precipitation: Add 50 µL of cold Ethanol/Acetonitrile to the aliquot to precipitate serum proteins. Vortex and centrifuge (10,000 rpm, 5 min).
-
Analysis:
-
Supernatant: Analyze via Radio-HPLC to detect intact peptide vs. polar metabolites.
-
Pellet: Count activity to check for non-specific protein binding (should be <5%).
-
-
Calculation: Plot % Intact Parent Fraction vs. Time.
Interpretation:
-
>95% Intact at 24h: Excellent stability (typical for DOTA-Amide conjugates).
-
Appearance of Free Metal (solvent front): Indicates chelate instability or transchelation.
-
Appearance of New Peptide Peaks: Indicates metabolic cleavage of the peptide backbone (not the DOTA linker).
DTPA/EDTA Challenge (Transchelation Assay)
This assay confirms that the metal is securely held by the DOTA and not loosely bound to the peptide surface.
Workflow:
-
Incubate the radiolabeled peptide with a 1000-fold molar excess of DTPA or EDTA (strong competitor chelators) in PBS.
-
Incubate at 37°C for 24 hours.
-
Analyze via Radio-TLC (using a mobile phase where DTPA-Metal migrates and DOTA-Peptide stays at origin, or vice versa).
-
Pass Criteria: <5% of activity transferred to the competitor chelator.
Summary of Key Data Points
The following table summarizes literature and experimental trends comparing DOTA-conjugation strategies.
| Parameter | Fmoc-Lys(DOTA) Derived | DOTA-SCN Derived |
| Serum Half-Life ( | High (Dependent on peptide seq.) | Moderate (Linker degradation contributes to clearance) |
| Urine Metabolites | Intact Peptide or Peptide Fragments | Often contains Free Chelate-Metal complex |
| Kidney Retention | Predictable (based on charge) | Variable (Free chelate clears differently) |
| Batch-to-Batch Consistency | Excellent (Defined synthesis) | Poor (Variable degree of conjugation) |
Conclusion
For the development of clinical-grade radiopharmaceuticals, Fmoc-Lys(DOTA) represents the superior synthetic choice. It provides a stable amide linkage that resists the chemical degradation pathways seen with thiourea linkers, and it guarantees product homogeneity essential for predictable pharmacokinetics. While post-synthetic conjugation is faster for early screening, the "Building Block" approach is required for robust, stable, and regulatory-compliant drug candidates.
References
-
McNeil, B. L., et al. (2025).[4][5] Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. Figshare. Link
-
Chong, H. S., et al. (2020). Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice. PubMed Central. Link
-
BenchChem Technical Guides. (2025). A Head-to-Head Comparison of p-SCN-Bn-TCMC HCl and DOTA for Radiolabeling. BenchChem. Link
-
Kolenic-Petial, et al. (2011). Highly Improved Metabolic Stability and Pharmacokinetics of Indium-111-DOTA-Gastrin Conjugates. Journal of Medicinal Chemistry. Link
-
TargetMol. (2025). Lysine-DOTA Product & Formulation Guide. TargetMol. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
MALDI-TOF mass spec identification of DOTA-peptide conjugates
MALDI-TOF Mass Spectrometry for the Identification of DOTA-Peptide Conjugates: A Comparative Guide
As theranostics and targeted radiopharmaceuticals continue to dominate the oncology pipeline, the analytical characterization of bifunctional chelator-peptide conjugates—specifically those utilizing DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)—has become a critical bottleneck. Whether you are synthesizing precursors like DOTATATE for
As a Senior Application Scientist, I frequently see laboratories struggle with DOTA-peptides in mass spectrometry. DOTA is a macrocyclic chelator explicitly designed to trap metal cations. In the mass spectrometer, this chemical feature becomes a liability: DOTA will aggressively scavenge ambient sodium (Na
This guide objectively compares Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry against Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) for DOTA-peptide analysis, provides a mechanistic matrix selection guide, and details a self-validating experimental protocol.
Technology Comparison: MALDI-TOF vs. LC-ESI-MS
While LC-ESI-MS is the gold standard for quantitative purity assays, MALDI-TOF MS is often the superior choice for rapid structural confirmation and high-throughput screening of DOTA-peptides. The fundamental difference lies in the ionization mechanism and how it interacts with DOTA's chelating arms.
ESI produces multiply charged ions (
Table 1: Performance Comparison for DOTA-Peptide Conjugates
| Analytical Feature | MALDI-TOF MS | LC-ESI-MS | Practical Impact on DOTA-Peptides |
| Ionization State | Predominantly singly charged ( | Multiply charged ( | MALDI simplifies spectral interpretation; ESI spectra become highly convoluted when metal adducts multiply across charge states. |
| Throughput | High (<1 min/sample) | Moderate (5–20 min/sample) | MALDI is superior for rapid screening of solid-phase synthesis fractions. |
| Salt/Buffer Tolerance | Moderate (matrix crystallization excludes some salts) | Low (requires strict LC desalting) | DOTA readily scavenges metals; MALDI matrix crystallization can partially exclude trace salts, whereas ESI directly ionizes them. |
| In-Source Fragmentation | Matrix-dependent (DHB is "cooler", CHCA is "hotter") | Voltage-dependent | Labile metal complexes (e.g., Gd-DOTA) may lose the metal in CHCA MALDI, requiring DHB. ESI allows fine-tuning of cone voltage. |
| Quantitation | Semi-quantitative (limited by crystal heterogeneity) | Highly quantitative | LC-ESI-MS is required for strict purity assays; MALDI is best for identity confirmation. |
The Mechanistic Matrix Selection Guide
The choice of MALDI matrix dictates the energy transfer during laser desorption. Because DOTA-peptides range from small, robust molecules to large, fragile metallated complexes, matrix selection must be deliberate.
-
CHCA (
-cyano-4-hydroxycinnamic acid): The standard for small, unmetallated DOTA-peptides (<3000 Da) such as DOTA-TOC or DOTA-RGD. CHCA provides excellent sensitivity but is a "hot" matrix, meaning it transfers significant internal energy to the analyte.1 [3]. -
DHB (2,5-dihydroxybenzoic acid): The "cool" matrix. DHB is mandatory when analyzing pre-metallated complexes (e.g., Gd-DOTA or Lu-DOTA). It minimizes in-source fragmentation, preventing the artificial loss of the metal ion or the cleavage of DOTA's acetate arms during ionization.2 [2].
-
Sinapinic Acid (SA): Required for large DOTA-protein conjugates (e.g., DOTA-mAbs like DOTA-Nimotuzumab) where the molecular weight exceeds 10 kDa. SA promotes the ionization of intact macromolecules while suppressing matrix cluster interference. 3[1].
End-to-end MALDI-TOF workflow and matrix selection logic for DOTA-conjugates.
Step-by-Step Methodology: Self-Validating MALDI Protocol
This protocol is designed as a self-validating system. By strictly controlling the pH during sample preparation, we force the protonation of DOTA's carboxylate groups (pKa ~4.5), thereby actively displacing unwanted ambient cations before the sample ever reaches the target plate.
Step 1: Acidic Solid-Phase Desalting
Causality: If you skip this step, DOTA will chelate sodium from your glassware, resulting in a ladder of
-
Reconstitute the crude DOTA-peptide in LC-MS grade water containing 0.1% to 0.5% Trifluoroacetic Acid (TFA) . The high acidity is non-negotiable; it ensures the four acetate arms of DOTA remain fully protonated.
-
Equilibrate a C18 ZipTip (Millipore) with 100% Acetonitrile (ACN), followed by 0.1% TFA in water.
-
Aspirate and dispense the sample 10 times to bind the peptide.
-
Wash the tip 5 times with 0.1% TFA in water to flush out free salts and displaced metal cations.
-
Elute the purified conjugate into a clean vial using 2 µL of 50% ACN / 0.1% TFA.
Step 2: Matrix Preparation
Causality: Using fresh, ultra-pure matrix prevents the re-introduction of metals.
-
For CHCA: Dissolve 10 mg/mL in 50% ACN / 0.1% TFA.
-
For DHB: Dissolve 20 mg/mL in 30% ACN / 0.1% TFA.4 [4]. Scientist's Insight: Always use LC-MS grade solvents. Even HPLC-grade solvents contain enough trace iron or copper to artificially metallate a DOTA-peptide during crystallization.
Step 3: Co-Crystallization (Dried Droplet)
-
Spot 1 µL of the matrix solution onto a Ground Steel MALDI target plate.
-
Immediately overlay 1 µL of the desalted sample eluate.
-
Mix gently by pipetting up and down once.
-
Allow to dry naturally at room temperature. Do not use forced air, as this promotes rapid, heterogeneous crystallization ("sweet spots") that degrades resolution.
Step 4: Acquisition & Spectral Deconvolution
-
Calibration: Perform external calibration using a standard peptide mix (e.g., Bruker Peptide Calibration Standard II) spanning the 1,000–4,000 Da range.
-
Acquisition: Operate the instrument in Reflector Positive Mode (for peptides <4000 Da) to achieve isotopic resolution. Accumulate 500–1000 laser shots, rastering across the spot.
-
Deconvolution: The addition of a free DOTA ligand adds 386.4 Da to the base peptide mass. If you observe peaks at
Da or Da relative to your calculated , your DOTA is scavenging Na or K . If analyzing a deliberately metallated complex (e.g., Gd-DOTA), look for the characteristic isotopic envelope of the metal (Gadolinium has 7 stable isotopes, creating a distinct, broad isotopic cluster).
References
-
Title: Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β - Ovid | Source: Ovid / NIH | URL: 3
-
Title: Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer | Source: PMC / NIH | URL: 2
-
Title: Application of tris-allyl-DOTA in the preparation of DOTA–peptide conjugates | Source: Elsevier / uni-mainz.de | URL: 1
-
Title: Design, Synthesis, In Vitro, and Initial In Vivo Evaluation of Heterobivalent Peptidic Ligands Targeting Both NPY(Y 1 )- and GRP-Receptors—An Improvement for Breast Cancer Imaging? | Source: MDPI | URL: 4
Sources
The Linker's Pivotal Role: A Comparative Guide to Optimizing DOTA-Peptide Receptor Binding Affinity
In the intricate world of targeted radiopharmaceuticals and peptide-based diagnostics, the design of DOTA-conjugated peptides is a game of molecular precision. While the peptide sequence dictates receptor specificity and the DOTA chelator securely holds the radioisotope, it is the often-underestimated linker that can make or break the efficacy of the entire construct. This guide provides an in-depth, evidence-based comparison of how linker length profoundly impacts the binding affinity of DOTA-peptides to their cognate receptors, offering a valuable resource for researchers, scientists, and drug development professionals.
The "Goldilocks" Principle: Why Linker Length is a Critical Design Parameter
The conjugation of a bulky DOTA chelator to a peptide can introduce significant steric hindrance, potentially disrupting the peptide's native conformation and its ability to effectively bind to its receptor. The linker acts as a spacer, distancing the DOTA moiety from the critical binding pharmacophore of the peptide. However, the length of this spacer is a delicate balance. A linker that is too short may not sufficiently alleviate steric clash, while an excessively long linker can introduce unwanted flexibility, leading to a decrease in binding affinity due to entropic penalties or unfavorable interactions with the receptor surface. Thus, an optimal "Goldilocks" linker length often exists, maximizing receptor binding affinity.
Comparative Analysis of Linker Length and its Impact on Receptor Binding
The influence of linker length is not universal and is highly dependent on the specific peptide, its target receptor, and the nature of the linker itself. Here, we delve into comparative case studies from the literature to elucidate these structure-activity relationships.
Hydrocarbon Linkers: A Study in Alkyl Chain Length
Simple hydrocarbon chains are a common choice for linkers due to their chemical stability and synthetic accessibility. Studies on Gonadotropin-Releasing Hormone (GnRH) and bombesin analogues have demonstrated a clear dependence of receptor binding affinity on the length of the hydrocarbon linker.
For instance, in a study on DOTA-conjugated GnRH peptides, varying the length of the hydrocarbon linker from a shorter γ-aminobutyric acid (Gaba) to a longer 11-aminoundecanoic acid (Aun) linker had a profound effect on GnRH receptor binding affinity.[1][2] The results showed that increasing the linker length from Gaba to Aun led to a progressive increase in binding affinity.[1][2]
Table 1: Impact of Hydrocarbon Linker Length on GnRH Receptor Binding Affinity [1][2]
| Linker | Number of Carbon Atoms | GnRH Receptor Binding Affinity (IC50, nM) |
| Gaba | 4 | 134.5 |
| Ahx | 6 | 36.1 |
| Aoc | 8 | 26.6 |
| Aun | 11 | 22.8 |
These findings suggest that for the DOTA-GnRH construct, a longer hydrocarbon linker is beneficial, likely by providing greater separation between the bulky DOTA chelator and the GnRH peptide's binding motif, thus minimizing steric hindrance.[1][2]
Similarly, studies on DOTA-conjugated bombesin peptides have shown that linker length is a critical determinant of receptor affinity.[1] It was reported that linkers ranging from a 5-carbon (Ava) to an 8-carbon (Aoc) chain resulted in high receptor binding affinities (0.6–1.7 nM), while both shorter and longer linkers led to a dramatic 100-fold reduction in affinity.[1] This highlights the existence of an optimal linker length for a given peptide-receptor system.
Amino Acid-Based Linkers: Leveraging Nature's Building Blocks
Short sequences of amino acids can also serve as effective linkers, offering advantages in terms of biocompatibility and the potential for specific interactions. For example, the introduction of a simple diglycine (-GG-) linker between DOTA and a melanocortin 1 receptor (MC1R) targeting peptide maintained a high binding affinity of 2.1 nM.[3] In contrast, introducing a different dipeptide linker (-GE-) at the same position resulted in a decrease in affinity to 11.5 nM, while placing the -GE- linker within the peptide sequence itself led to a drastic reduction in affinity to 873.4 nM.[3] This demonstrates that not only the length but also the composition and position of the amino acid linker are crucial.
Polyethylene Glycol (PEG) Linkers: Modulating Pharmacokinetics and Affinity
Polyethylene glycol (PEG) linkers are widely used to improve the solubility and in vivo pharmacokinetics of peptide-based drugs by increasing their hydrodynamic radius and shielding them from enzymatic degradation.[4][5] While PEGylation can sometimes lead to a slight reduction in binding affinity due to the increased size and flexibility of the PEG chain, this is often offset by the significant improvements in circulation half-life, which can lead to enhanced tumor uptake and therapeutic efficacy.[5][6]
For example, a study on an affibody-based drug conjugate showed that while the insertion of PEG chains slightly reduced in vitro cytotoxicity, it significantly prolonged the circulation half-life, ultimately leading to improved tumor therapeutic ability in an animal model.[6] The choice of PEG linker length therefore represents a trade-off between maintaining high binding affinity and achieving favorable pharmacokinetic properties.
Experimental Design and Protocols
To systematically investigate the impact of linker length on DOTA-peptide receptor binding affinity, a well-defined experimental workflow is essential. This involves the synthesis of a series of DOTA-peptides with varying linker lengths, followed by in vitro receptor binding assays to determine their binding affinities.
Workflow for Assessing the Impact of Linker Length
Caption: Experimental workflow for evaluating the impact of linker length.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of DOTA-Peptides with Varying Linkers
This protocol outlines the general steps for synthesizing a DOTA-peptide with a linker using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and couple it to the deprotected amino group on the resin.
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents.
-
Repeat these steps for each amino acid in the peptide sequence.
-
-
Linker Incorporation:
-
After synthesizing the desired peptide sequence, couple the desired linker (e.g., Fmoc-Ahx-OH, Fmoc-NH-(PEG)n-COOH) using the same coupling chemistry. For a series of linkers, this step is repeated on separate batches of resin-bound peptide.
-
-
DOTA Conjugation:
-
Deprotect the terminal amino group of the linker.
-
Couple the DOTA-tris(t-bu)ester to the linker.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final DOTA-peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Competitive Receptor Binding Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of the synthesized DOTA-peptides.
-
Cell Culture: Culture a cell line that overexpresses the target receptor (e.g., PC-3 cells for bombesin receptors).
-
Radioligand Preparation: Radiolabel a known high-affinity ligand for the target receptor (e.g., with ¹²⁵I or ¹¹¹In).
-
Competition Assay Setup:
-
In a multi-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled DOTA-peptide analogues (the "competitors") to the wells. Include a control with no competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound radioligand.
-
Measurement: Lyse the cells and measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Interplay of Linker Length and Receptor Interaction
Caption: Linker length and its effect on peptide-receptor interaction.
Conclusion: A Key to Rational Design
The evidence overwhelmingly demonstrates that the linker is not a passive component but a critical determinant of a DOTA-peptide's biological activity. The length of the linker directly influences receptor binding affinity through a complex interplay of steric effects, conformational flexibility, and potential direct interactions. A systematic approach to linker design and optimization, involving the synthesis and evaluation of a series of analogues with varying linker lengths, is therefore paramount for the development of highly effective DOTA-conjugated peptides for diagnostic and therapeutic applications. By understanding the principles outlined in this guide and employing rigorous experimental validation, researchers can rationally design and select optimal linkers to unlock the full potential of their DOTA-peptide constructs.
References
-
Liu, Z., Liu, Y., Wang, F., Chen, X. (2013). Influences of hydrocarbon linkers on the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters, 23(22), 6124-6127. [Link]
-
Yang, Y., Houghten, R. A., & Chen, X. (2011). Effects of the Amino Acid Linkers on the Melanoma-Targeting and Pharmacokinetic Properties of 111In-Labeled Lactam Bridge–Cyclized α-MSH Peptides. Journal of Nuclear Medicine, 52(4), 628-635. [Link]
-
Guthrie, J. E., Lantry, L. E., Piro, J. R., Houghten, R. A., & Chen, X. (2014). Design, synthesis and evaluation of [111In]-labeled, DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors. Nuclear Medicine and Biology, 41(1), 40-48. [Link]
-
Kelly, J. M., et al. (2019). Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors. Journal of Medicinal Chemistry, 62(15), 7087-7103. [Link]
-
Liu, Z., Liu, Y., Wang, F., & Chen, X. (2013). Influences of hydrocarbon linkers on the receptor binding affinities of gonadotropin-releasing hormone peptides. PubMed. [Link]
-
Benešová, M., et al. (2015). Preclinical Evaluation of a Tailor-Made DOTA-Conjugated PSMA Inhibitor with Optimized Linker Moiety for Imaging and Endoradiotherapy of Prostate Cancer. Journal of Nuclear Medicine, 56(6), 914-920. [Link]
-
Tian, R., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(3), 557-567. [Link]
-
Yang, Y., et al. (2020). Synthesis and evaluation of Met-Val-Lys as a cleavable linker to reduce kidney uptake of 68 Ga-labeled DOTA-conjugated peptides. Molecular Pharmaceutics, 17(6), 2092-2101. [Link]
-
Klingler, M., et al. (2023). Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs. EJNMMI Radiopharmacy and Chemistry, 8(1), 19. [Link]
-
Froidevaux, S., et al. (2002). Effect of hydrophobicity on uptake of DOTA-alpha-MSH analogs. Journal of Nuclear Medicine, 43(11), 1534-1541. [Link]
-
Li, Z. B., et al. (2011). Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability. Theranostics, 1, 229-242. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-333. [Link]
-
Al-Dossary, G., et al. (2024). Evaluation of novel DOTA-based linkers for improved targeted radiotherapy delivery to solid tumors. Journal of Nuclear Medicine, 65(supplement 2), 2691. [Link]
-
Fani, M., et al. (2012). PEGylation, increasing specific activity and multiple dosing as strategies to improve the risk-benefit profile of targeted radionuclide therapy with 177Lu-DOTA-bombesin analogues. European Journal of Nuclear Medicine and Molecular Imaging, 39(7), 1109-1119. [Link]
Sources
- 1. Influences of hydrocarbon linkers on the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influences of hydrocarbon linkers on the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Amino Acid Linkers on the Melanoma-Targeting and Pharmacokinetic Properties of 111In-Labeled Lactam Bridge–Cyclized α-MSH Peptides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. purepeg.com [purepeg.com]
- 5. PEGylation, increasing specific activity and multiple dosing as strategies to improve the risk-benefit profile of targeted radionuclide therapy with 177Lu-DOTA-bombesin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Serum Stability Testing of DOTA-Conjugated Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
The journey of a DOTA-conjugated therapeutic peptide from the bench to the clinic is fraught with biological hurdles, chief among them being its stability in the circulatory system. Serum, a complex cocktail of enzymes and proteins, presents a formidable challenge to the integrity of these promising therapeutics. Ensuring the stability of both the peptide backbone and the crucial DOTA-radionuclide complex is paramount for achieving optimal therapeutic efficacy and minimizing off-target toxicity.[1][2] This guide provides a comprehensive comparison of methodologies for assessing serum stability, offering insights into experimental design, data interpretation, and the rationale behind protocol choices.
The Criticality of Serum Stability
The in vivo fate of a DOTA-conjugated peptide is intrinsically linked to its stability. Degradation of the peptide sequence can lead to a loss of receptor binding affinity, preventing the therapeutic from reaching its intended target.[1] Simultaneously, the dissociation of the radiometal from the DOTA chelator can result in its non-specific accumulation in healthy tissues, increasing the risk of off-target radiation damage.[1][3] Therefore, a robust in vitro serum stability assay serves as a critical early indicator of a candidate's potential for in vivo success.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is pivotal for accurately quantifying the intact DOTA-conjugated peptide and its degradation products over time. The two most prevalent methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer distinct advantages and disadvantages.
| Feature | Reversed-Phase HPLC (RP-HPLC) with Radio-detector | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Measurement | Radioactivity of separated components | Mass-to-charge ratio of intact peptide and fragments |
| Information Provided | Percentage of intact radiolabeled conjugate | Identification of specific cleavage sites and degradation products |
| Strengths | Direct quantification of radiolabeled species, relatively straightforward setup.[4] | High specificity and sensitivity, provides structural information on metabolites.[5][6] |
| Limitations | Does not identify the nature of degradation products. | Can be more complex to develop and validate methods; potential for matrix effects.[5][7] |
| Best Suited For | Routine screening of radiochemical stability.[4] | In-depth mechanistic studies of peptide degradation.[6] |
Expert Insight: While RP-HPLC provides a reliable measure of the overall stability of the radiolabeled complex, LC-MS is indispensable for understanding the how and why of degradation. Identifying the specific enzymatic cleavage sites on the peptide backbone allows for targeted medicinal chemistry efforts to enhance stability, such as amino acid substitution or backbone modification.[2][8]
Experimental Workflow for Serum Stability Assessment
A well-designed serum stability study is a self-validating system. The following workflow outlines the critical steps and considerations for generating reliable and reproducible data.
Caption: A generalized workflow for in vitro serum stability testing of DOTA-conjugated peptides.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust framework for assessing the serum stability of a DOTA-conjugated peptide using RP-HPLC.
1. Radiolabeling and Purification:
-
Perform the radiolabeling of the DOTA-peptide conjugate under optimized conditions (e.g., pH 4.5-5.5, 85-95°C for 15-30 minutes).[4]
-
Purify the radiolabeled peptide using a suitable method, such as a C18 Sep-Pak cartridge, to remove any free radiometal.[4]
2. Serum Incubation:
-
Add a known amount of the purified, radiolabeled DOTA-peptide to fresh human serum (or serum from another species of interest) to a final concentration relevant to anticipated therapeutic doses.
-
Incubate the mixture at 37°C in a shaking water bath to mimic physiological conditions.[4]
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 24, and 48 hours), collect aliquots of the serum mixture. The "0-hour" time point serves as the baseline for 100% intact peptide.
4. Sample Quenching and Protein Precipitation:
-
Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution, such as acetonitrile or ethanol, to the collected aliquot. This will precipitate the serum proteins.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
5. Analysis by RP-HPLC:
-
Carefully collect the supernatant containing the DOTA-peptide and its potential degradation products.
-
Inject a defined volume of the supernatant onto a C18 RP-HPLC column.
-
Elute the components using a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the eluate with a UV detector (at 214 or 280 nm) and a radio-detector connected in series.
6. Data Analysis and Quantification:
-
Integrate the peak corresponding to the intact radiolabeled DOTA-peptide in the radio-chromatogram at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the serum stability profile and calculate the half-life (t½) of the conjugate.
Comparing DOTA to Alternative Chelators
While DOTA is a widely used and effective chelator, several alternatives exist, each with its own set of properties that can influence the overall stability of the therapeutic peptide.
| Chelator | Key Characteristics | Impact on Serum Stability |
| DOTA | Macrocyclic, forms thermodynamically stable and kinetically inert complexes with many radiometals.[3][9] | Generally high in vivo stability, but can be susceptible to trans-chelation by serum proteins over extended periods.[4] |
| DTPA | Acyclic, often exhibits faster labeling kinetics than DOTA. | Complexes with some radiometals (e.g., ⁹⁰Y and ¹⁷⁷Lu) may lack sufficient in vivo stability compared to DOTA counterparts.[9] |
| NOTA | Smaller macrocyclic chelator, particularly well-suited for smaller radiometals like ⁶⁴Cu.[10] | Can offer superior stability for certain radiometals compared to DOTA.[10] |
| CHX-A"-DTPA | A pre-organized acyclic chelator. | Can provide excellent kinetic inertness, rivaling that of macrocyclic chelators for some radiometals.[3][11] |
Trustworthiness through Self-Validation: A comprehensive comparison should ideally include a head-to-head stability study of the same peptide conjugated with different chelators to empirically determine the optimal choice for a given radiometal and therapeutic application.
Factors Influencing Serum Stability and Mitigation Strategies
Several factors beyond the choice of chelator can significantly impact the serum stability of a DOTA-conjugated peptide. Understanding these factors is crucial for designing more robust and effective therapeutics.
Caption: Key factors influencing peptide stability and corresponding mitigation strategies.
-
Peptide Sequence: The primary amino acid sequence is a major determinant of susceptibility to enzymatic cleavage by proteases present in serum.[12]
-
Linker Chemistry: The linker connecting the DOTA chelator to the peptide can influence stability and pharmacokinetic properties.
-
Mitigation: The use of linkers such as polyethylene glycol (PEG) chains can improve metabolic stability.[1]
-
-
Glycosylation: The addition of sugar moieties to the peptide can increase solubility, bioavailability, and enzymatic stability.[8]
Troubleshooting Common Issues in Serum Stability Assays
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Initial Recovery (Time 0) | Inefficient protein precipitation, non-specific binding of the peptide to labware.[5] | Optimize the precipitation method (e.g., different organic solvents). Use low-binding tubes and pipette tips. |
| Rapid Degradation | High susceptibility of the peptide sequence to proteolysis. | Consider peptide modifications as described above. |
| Inconsistent Results | Variability in serum batches, inconsistent sample handling.[13] | Use a pooled serum source for all experiments. Ensure precise timing and temperature control. |
| Appearance of Multiple New Peaks | Both peptide degradation and potential dissociation of the radiometal. | Use LC-MS to identify the nature of the new species. |
Conclusion
The serum stability of DOTA-conjugated therapeutic peptides is a multifaceted challenge that requires a systematic and well-informed approach to testing and optimization. By carefully selecting analytical methodologies, implementing robust experimental protocols, and considering the various factors that influence stability, researchers can gain critical insights into the in vivo potential of their therapeutic candidates. This comparative guide serves as a foundational resource for navigating the complexities of serum stability testing and ultimately, for advancing the development of more effective and safer peptide-based radiopharmaceuticals.
References
- BenchChem. (n.d.). Technical Support Center: Stability of ⁴³Sc-DOTA Complexes.
- Otvos, L., & Wade, J. D. (2014). Serum Stability of Peptides. In Springer Protocols.
- Peko, T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2352.
- Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943.
- (2025). Chelator Design and Radiolabeling Chemistry of Radiometals. In Targeted Radiopharmaceuticals and ImagingDevelopment Challenges and Opportunities. Royal Society of Chemistry.
- Zarrabi, A., et al. (2020). Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy. Peptides, 131, 170385.
- de Blois, E., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with ⁹⁰Y, ¹¹¹In and ¹⁷⁷Lu. The University of New Mexico.
- WuXi AppTec. (2025). How to Overcome 9 Key Peptide Drug Development Challenges.
- Anapharm Bioanalytics. (2025). Therapeutic Peptides: Importance, Challenges, and Bioanalysis by LC-MS/MS.
- ResearchGate. (n.d.). Strategies for Improving Stability and Pharmacokinetic Characteristics of Radiolabeled Peptides for Imaging and Therapy.
- Al-Bayati, Z. F., et al. (2024). Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer. Molecules, 29(13), 3206.
- Schneider, P., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- ResearchGate. (n.d.). Serum stability test of 177 Lu-DOTA-[Pro 1 ,Tyr 4 ]-bombesin for 7 days.
- Al-Bayati, Z. F., & Lymperopoulou, E. (2020). Radiolabeled Peptides and Antibodies in Medicine.
- Singh, S. K., et al. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- Pandey, U., et al. (2019). Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators. Journal of Labelled Compounds and Radiopharmaceuticals, 62(4), 158-165.
- Lee, Y.-J., et al. (2023).
- Brom, M., et al. (2012). Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer. EJNMMI Research, 2(1), 4.
- Qi, M., et al. (2024). Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. Journal of Proteome Research.
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- ResearchGate. (n.d.). Serum stability (a) and protein binding (b) of the ¹⁷⁷Lu-labeled....
- Le Bihan, Y., et al. (2020).
- AMSbiopharma. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.
- de Blois, E., et al. (2011). Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: An alternative method to monitor quality of DOTA-peptides. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1015-1019.
- Liu, Y., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 17(1), 2445895.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)
Welcome, researchers and innovators. In the pursuit of scientific advancement, particularly in the fields of peptide synthesis and radiopharmaceuticals, our responsibility extends beyond discovery to the entire lifecycle of the materials we use. This guide provides a comprehensive, technically-grounded framework for the proper disposal of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester), a sophisticated bifunctional chelator.[1][2][] Our goal is to empower you with the knowledge to manage this chemical's waste streams safely, compliantly, and with scientific rigor, ensuring the protection of both laboratory personnel and the environment.
Foundational Understanding: A Hazard-Based Approach to Disposal
-
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) Moiety: The core chelator, DOTA, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: While many Fmoc-protected amino acids are not classified as acutely hazardous, they are still chemical reagents that require careful handling.[5] The primary hazard arises during its removal, which typically involves a basic solution (e.g., piperidine in DMF), creating a basic and toxic waste stream.[6][7]
-
tert-Butyl (t-Bu) Ester Groups: These protecting groups are stable under basic conditions but are cleaved by strong acids, such as trifluoroacetic acid (TFA).[8] This process generates a highly corrosive acidic waste stream.[6]
-
Lysine and Amide Linkages: These components are generally of low hazard, similar to other amino acids and peptides.
This component analysis dictates that our disposal strategy must be centered on the principle of waste stream segregation . Mixing different waste streams generated during the use of this compound can lead to hazardous reactions, such as violent acid-base neutralization, and complicates the final disposal process.[6][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its associated waste, a thorough risk assessment is mandatory. The following table outlines the recommended minimum PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles of the solid compound and splashes from liquid waste.[5][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the DOTA moiety (a known skin irritant) and other reagents.[4][5] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination.[5] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used if generating dust from the solid.[5] Use a certified chemical fume hood for all procedures involving solvents or acid/base solutions.[6] |
Core Protocol: Waste Stream Identification and Segregation
The correct disposal procedure is entirely dependent on the form of the waste. The following decision tree and protocols will guide you through the process.
Waste Segregation Decision Workflow
Caption: Decision workflow for segregating waste from Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester).
Step-by-Step Disposal Methodologies
Protocol 1: Disposal of Unused or Expired Solid Compound
Solid Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) must be disposed of as chemical waste. It should never be placed in the regular trash or washed down the drain.[5][11]
-
Container Selection: Use a designated, sealable, and clearly labeled hazardous waste container for solid chemicals.[5][12]
-
Labeling: The label must be unambiguous. Include:
-
The full chemical name: "Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)"
-
CAS Number: "479081-06-6"
-
The words "Hazardous Waste"
-
Accumulation Start Date
-
-
Transfer: Carefully transfer the solid waste into the container using a clean spatula. Avoid creating dust. If dust is generated, perform the transfer in a chemical fume hood.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials (e.g., strong acids, bases, oxidizers).[5]
-
Final Disposal: Arrange for pickup by your institution's licensed chemical waste disposal service.[5]
Protocol 2: Disposal of Stock Solutions (e.g., in DMSO)
Solutions of the compound, such as stock solutions in DMSO, are considered organic solvent waste.
-
Prohibition: Organic solvents must not be discharged down the drain under any circumstances.[12][13]
-
Container Selection: Use a designated, sealable, and compatible container labeled for "Non-Halogenated Organic Waste." Ensure the container material (typically HDPE) is compatible with the solvent used.[9]
-
Labeling: Clearly list all chemical constituents and their approximate percentages (e.g., "Dimethyl Sulfoxide (~99%), Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (~1%)").
-
Transfer: Carefully pour the solution into the waste container in a chemical fume hood.
-
Storage & Disposal: Seal the container tightly when not in use and store it in your lab's designated satellite accumulation area for solvent waste. Arrange for pickup via your institutional hazardous waste program.
Protocol 3: Disposal of Reaction Waste Streams
This is the most complex scenario and requires strict segregation.
A. Basic Waste (from Fmoc Deprotection) The solution used for Fmoc removal, typically 20% piperidine in DMF, is a common waste stream.[6][14] This waste is both basic and toxic.
-
Collection: Collect this waste in a dedicated container labeled "Basic Waste," "Piperidine Waste," or as directed by your institution's safety office.[6]
-
Segregation: Crucially, do not mix this basic waste with any acidic waste streams (like TFA cocktails). [15] This can cause a violent exothermic reaction.
-
Labeling: Label the container with all components (e.g., "Piperidine, Dimethylformamide, Dibenzylfulvene-piperidine adduct").
-
Storage & Disposal: Store in a designated area and dispose of through your hazardous waste program. Some institutions may require neutralization prior to pickup; this hazardous procedure should only be performed by trained personnel following a specific, approved protocol.[6]
B. Acidic Waste (from t-Bu Ester Cleavage) The "cleavage cocktail," often containing a high concentration of Trifluoroacetic acid (TFA), is highly corrosive.[6]
-
Collection: This waste must be collected in a designated, acid-resistant container (e.g., a coated glass or specific polymer bottle).[6]
-
Labeling: Label the container clearly as "Acidic Waste" or "TFA Waste," listing all scavengers and other components used in the cocktail.
-
Segregation: Keep this waste stream separate from all other waste, especially basic and cyanide-containing wastes.[6][12]
-
Storage & Disposal: Store in a secondary containment bin within a ventilated cabinet. Due to its high corrosivity, TFA waste often requires on-site neutralization by trained personnel before it can be accepted for disposal. This procedure must be performed with extreme caution in a fume hood, typically involving the slow addition of a base like sodium bicarbonate to an ice-chilled container.[6]
C. Contaminated Solid Waste Any lab materials that have come into contact with the chemical or its solutions are considered contaminated waste.
-
Collection: Place all contaminated items—gloves, pipette tips, weighing papers, silica gel, etc.—into a designated, sealed container or a double-bagged, clear poly bag labeled "Contaminated Solid Waste" or "Solid Hazardous Waste."[5][12]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[12]
-
Disposal: Dispose of these containers through your institution's chemical waste program. Do not mix with regular or biohazardous trash.
Decontamination
After handling the compound, decontaminate work surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials (e.g., paper towels) as contaminated solid waste.[5] Glassware should be triple-rinsed with a suitable solvent, and the rinseate collected as the appropriate liquid hazardous waste stream.[16]
By adhering to these scientifically-grounded procedures, you not only ensure compliance with safety regulations but also embody the principles of responsible research. Your diligence in proper waste management is a critical contribution to a safe and sustainable scientific community.
References
- BenchChem. (n.d.). Proper Disposal Procedures for DOTA (1,4,7,10-Tetraazacyclododecane).
- Geyer, A., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic Letters.
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AxisPharm. (n.d.). Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). Retrieved from [Link]
- BenchChem. (n.d.). Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal.
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Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide.
- APExBIO. (n.d.). Fmoc-Lys(N)
- Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press.
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Chemsrc. (2025). CAS#:479081-06-6 | Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). Retrieved from [Link]
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Fields, G.B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
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Elex Biotech. (n.d.). Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.
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National Science Teaching Association. (2018). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2021). How Do You Dispose of Organic Solvents? Retrieved from [Link]
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Chengdu Pukang Biotechnology Co., Ltd. (n.d.). Fmoc-L-Lys-mono-amide-DOTA- tris(t-Bu ester). Retrieved from [Link]
- Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters.
- Envirostore. (2022).
- Dardonville, C., & Fernandez-Fernandez, C. (2011). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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Lab Manager. (2019). Chemical Disposal and Decommissioning. Retrieved from [Link]
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University of Pennsylvania. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)
Prepared by a Senior Application Scientist
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) (CAS No: 479081-06-6). As a bifunctional chelator integral to peptide synthesis and radiolabeling for advanced imaging and therapeutic agents, its safe handling is paramount.[1][2][3] This document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the Compound
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Derivatives: Similar DOTA compounds are classified as potential skin, eye, and respiratory tract irritants.[4][5]
-
Fmoc-Protected Amino Acids: The primary risk associated with this group comes from the reagents used for its removal, such as piperidine, which is toxic and has an irritating odor.[][7]
-
Solid Particulate Nature: The compound is typically a solid powder.[] Handling can generate dust, which may be harmful if inhaled and can irritate the respiratory tract.[5][9]
Therefore, all handling procedures must assume the compound is a potential irritant and that airborne particulates are an exposure risk. The most significant hazards often arise from the solvents (e.g., DMSO, DMF) and reagents (e.g., TFA for final deprotection) used in conjunction with the compound.[10]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following recommendations are the minimum standard for handling this compound.
Eye and Face Protection
Direct contact with chemical dust or splashes can cause serious eye irritation.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Risk: Chemical safety goggles should be worn when handling solutions or during procedures with a high risk of splashing (e.g., solvent transfer, reaction workup).
-
Face Shield: A full-face shield, worn over safety goggles, is required when handling larger quantities (>1g) of the powder or significant volumes of its solutions, especially if they involve corrosive reagents.
Hand Protection
Gloves are the primary barrier against dermal exposure.
-
Material: Chemical-resistant nitrile gloves are the standard recommendation.[4][11] They provide good protection against a wide range of laboratory chemicals.
-
Practice: Always inspect gloves for tears or holes before use. Use proper removal techniques to avoid contaminating your skin.[5] For prolonged operations or when working with aggressive solvents, consider double-gloving. Dispose of contaminated gloves as hazardous waste immediately after use.[4][12]
Body Protection
A lab coat protects your skin and personal clothing from contamination.
-
Requirement: A standard, long-sleeved laboratory coat is mandatory.
-
Enhanced Protection: For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is recommended. For large-scale operations, impervious clothing may be necessary.[5][13]
Respiratory Protection
Preventing the inhalation of fine powders is a critical safety measure.
-
Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne particulates.[4][5]
-
Secondary Control: If a fume hood is not available for a brief, low-quantity task, a NIOSH-approved N95 respirator (dust mask) is the absolute minimum requirement.[11] However, relying on engineering controls like a fume hood is always the preferred and safer method.
Operational Protocols and Workflows
Adherence to standardized procedures is the foundation of laboratory safety. The following step-by-step guides and diagrams illustrate the correct workflow for handling Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester).
Safe Handling and Preparation Workflow
This workflow outlines the critical steps from initial preparation to final cleanup, ensuring safety at every stage.
PPE Requirements by Laboratory Task
The level of required PPE can vary based on the specific procedure being performed. This table summarizes the recommended equipment for common laboratory tasks.
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Body Protection | Respiratory Protection & Engineering Controls |
| Inventory & Storage | Safety Glasses | Nitrile Gloves | Lab Coat | None required if container is sealed. |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood. |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood. |
| Peptide Synthesis | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood. |
| Reaction Workup / Purification | Safety Goggles / Face Shield | Nitrile Gloves (Double) | Lab Coat | Required: Chemical Fume Hood. |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Handle in a well-ventilated area. [12] |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. All materials contaminated with Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) must be treated as hazardous chemical waste.
-
Waste Segregation: Identify and segregate all waste streams containing the compound. [12]This includes unused reagents, reaction byproducts, and contaminated disposables (e.g., gloves, pipette tips, weighing paper). [4]* Containerization:
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. [4] * Liquid Waste: Use a dedicated, sealed, and shatterproof container clearly labeled with the full chemical name and major solvent components. [12]* Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.
-
-
Coordination: Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash. [4] By integrating these expert protocols and safety measures into your daily operations, you build a foundation of trust and reliability in your research outcomes while ensuring the well-being of all laboratory personnel.
References
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Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). AxisPharm. Available at: [Link]
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CAS#:479081-06-6 | Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). Chemsrc. Available at: [Link]
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Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester). Elex Biotech. Available at: [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. Available at: [Link]
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Amino Acid-Protecting Groups. ACS Publications - Chemical Reviews. Available at: [Link]
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Personal Protective Equipment. NCBI Bookshelf - NIH. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
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Fmoc-L-Lys-mono-amide-DOTA- tris(t-Bu ester). Chengdu Pukang Biotechnology Co., Ltd. Available at: [Link]
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Safety Data Sheet (SDS). Anaspec. Available at: [Link]
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Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
